Cholesteryl hemisuccinate tris salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;4-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O4.C4H11NO3/c1-20(2)7-6-8-21(3)25-11-12-26-24-10-9-22-19-23(35-29(34)14-13-28(32)33)15-17-30(22,4)27(24)16-18-31(25,26)5;5-4(1-6,2-7)3-8/h9,20-21,23-27H,6-8,10-19H2,1-5H3,(H,32,33);6-8H,1-3,5H2/t21-,23+,24+,25-,26+,27+,30+,31-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDYONDUXRBLLR-XTCKSVDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)C.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)C.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H61NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10741679 | |
| Record name | 4-{[(3beta)-Cholest-5-en-3-yl]oxy}-4-oxobutanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102601-49-0 | |
| Record name | 4-{[(3beta)-Cholest-5-en-3-yl]oxy}-4-oxobutanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10741679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Cholesteryl Hemisuccinate Tris Salt for Researchers and Drug Development Professionals
Cholesteryl hemisuccinate tris salt (CHS-Tris) is a synthetic, water-soluble derivative of cholesterol that has garnered significant attention in various fields of biochemical and pharmaceutical research. Its unique amphipathic nature, combining the rigid sterol structure of cholesterol with a flexible, ionizable succinate (B1194679) linker and a Tris counter-ion, imparts valuable properties for the stabilization of lipid membranes and the solubilization of membrane proteins. This guide provides a comprehensive overview of CHS-Tris, including its physicochemical properties, experimental applications, and its roles in drug delivery and as a bioactive molecule.
Core Concepts and Physicochemical Properties
Cholesteryl hemisuccinate is an anionic derivative of cholesterol where the hydroxyl group at the 3-beta position is esterified with succinic acid. The Tris salt form enhances its solubility in aqueous solutions compared to the free acid form. This modification allows for the incorporation of a cholesterol-like molecule into systems where the hydrophobicity of native cholesterol would be prohibitive.
Chemical Structure:
-
Synonyms: 3β-Hydroxy-5-cholestene 3-hemisuccinate, 5-Cholesten-3β-ol 3-hemisuccinate, CHEMS, CHS
-
Molecular Formula: C₃₁H₅₀O₄ · C₄H₁₁NO₃
-
Molecular Weight: 607.86 g/mol [1]
Solubility and Handling:
CHS-Tris is typically supplied as a white powder and should be stored at -20°C.[1] While more water-soluble than its free-acid counterpart, its dissolution in aqueous buffers is often facilitated by the presence of detergents. For instance, it is soluble at 1.2% in a 6% aqueous solution of CHAPS.[2] It can also be dissolved in methanol (B129727) at a concentration of 10 mg/ml to yield a clear, colorless solution.[3][4]
Data Presentation: Physicochemical and Biophysical Parameters
The incorporation of CHS into lipid bilayers significantly modulates their physical properties. Below is a summary of key quantitative data regarding its effects.
| Parameter | Lipid System | Molar Ratio (CHS:Lipid) | Observation | Reference |
| Phase Transition Temperature (Tm) | DPPC Liposomes | Not specified | Slightly decreased | [5] |
| Transition Enthalpy (ΔH) | DPPC Liposomes | Not specified | Markedly decreased; more effective than cholesterol | [5] |
| IC₅₀ (DNA Polymerase β inhibition) | In vitro assay | N/A | 2.9 µM | [6] |
| IC₅₀ (DNA Polymerase λ inhibition) | In vitro assay | N/A | 6.3 µM | [6] |
| IC₅₀ (TdT inhibition) | In vitro assay | N/A | 6.5 µM | [6] |
Experimental Protocols
This section provides detailed methodologies for the two primary applications of this compound: membrane protein solubilization and liposome (B1194612) preparation.
Protocol 1: Solubilization of Membrane Proteins
CHS-Tris is frequently used as an additive in detergent solutions to mimic a more native-like lipid environment, which can be crucial for maintaining the stability and functionality of solubilized membrane proteins.
Materials:
-
Membrane preparation containing the protein of interest
-
Detergent (e.g., n-dodecyl-β-D-maltoside, DDM)
-
This compound (CHS-Tris)
-
Solubilization Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol)
-
Protease inhibitors
Procedure:
-
Preparation of Detergent/CHS Stock Solution:
-
Prepare a 2x solubilization buffer. A common formulation is 100 mM HEPES pH 7.5, containing 1.6 M NaCl.
-
To this buffer, add the desired concentration of detergent and CHS-Tris. A common ratio is 2% (w/v) DDM and 0.4% (w/v) CHS.
-
Mix thoroughly until both components are fully dissolved. Gentle warming and vortexing can aid dissolution.
-
-
Membrane Solubilization:
-
Thaw the membrane preparation on ice.
-
Add an equal volume of the 2x detergent/CHS stock solution to the membrane preparation.
-
Incubate the mixture at 4°C for 1-3 hours with gentle agitation (e.g., end-over-end rotation).
-
Clarify the solubilized sample by ultracentrifugation (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet unsolubilized material.
-
The supernatant contains the solubilized membrane protein, which can then be used for downstream applications such as affinity purification.
-
Protocol 2: Preparation of Liposomes Containing CHS-Tris
CHS-Tris is incorporated into liposomes to modulate their physical properties, such as stability and pH sensitivity. The thin-film hydration method followed by extrusion is a common technique for preparing unilamellar vesicles of a defined size.
Materials:
-
Phospholipid(s) (e.g., Dipalmitoylphosphatidylcholine, DPPC)
-
This compound (CHS-Tris)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)
-
Hydration buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipid and CHS-Tris in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. The water bath temperature should be above the phase transition temperature (Tm) of the lipids.
-
Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours or overnight.
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film. The temperature of the buffer should also be above the Tm of the lipids.
-
Hydrate the lipid film by gentle agitation (e.g., vortexing or swirling) until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes). This process forces the MLVs through the membrane pores, resulting in the formation of unilamellar vesicles (LUVs) with a more uniform size distribution.
-
The resulting liposome suspension can be stored at 4°C.
-
Mandatory Visualizations
Anticancer Mechanism of Action
Cholesteryl hemisuccinate has been shown to selectively inhibit DNA polymerases of the X family, with a particularly strong inhibitory effect on DNA Polymerase β (Pol β).[6] This inhibition is a key aspect of its potential anticancer activity, as Pol β is a crucial enzyme in the base excision repair pathway, which is often upregulated in cancer cells to repair DNA damage caused by chemotherapy and radiation.
Caption: Inhibition of DNA Polymerase β by Cholesteryl Hemisuccinate.
Hepatoprotective Mechanism of Action
Cholesteryl hemisuccinate has demonstrated a protective effect against drug-induced liver injury, particularly from acetaminophen (B1664979) overdose. The mechanism involves the prevention of both apoptosis and necrosis.
Caption: Hepatoprotective effect of CHS against acetaminophen toxicity.
Conclusion
This compound is a versatile and valuable tool for researchers in biochemistry, biophysics, and drug development. Its ability to stabilize membrane proteins and modulate the properties of lipid bilayers makes it indispensable for the study of membrane-associated biological processes and for the formulation of advanced drug delivery systems. Furthermore, its intrinsic bioactivities as an anticancer and hepatoprotective agent open up exciting avenues for therapeutic development. This guide provides a foundational understanding and practical protocols to facilitate the effective use of CHS-Tris in the laboratory.
References
- 1. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. [Cholesteryl hemisuccinate as liposomal membrane stabilizer and its use in the preparation of saikosaponin-D liposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol hemisuccinate: a selective inhibitor of family X DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Applications of Cholesteryl Hemisuccinate Tris Salt
For Researchers, Scientists, and Drug Development Professionals
Cholesteryl hemisuccinate tris salt is a water-soluble derivative of cholesterol widely employed in biochemical and biomedical research. Its amphipathic nature, combining the hydrophobicity of the cholesterol backbone with a hydrophilic tris salt headgroup, makes it an invaluable tool for the stabilization of lipid membranes and the solubilization of membrane proteins. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its key applications, and a visual representation of a common experimental workflow.
Core Chemical Properties
This compound is a white powder that is significantly more soluble in aqueous solutions than its parent molecule, cholesterol. This enhanced solubility is critical for its utility in various experimental settings. A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₅₀O₄ · C₄H₁₁NO₃ | [1] |
| Molecular Weight | 607.86 g/mol | [2] |
| CAS Number | 102601-49-0 | [1] |
| Appearance | White powder | |
| Solubility in Methanol | 10 mg/mL (yields a clear, colorless solution) | |
| Solubility in 6% aqueous CHAPS | 1.2% | [1] |
| Assay (by TLC) | ≥98% | |
| Storage Temperature | -20°C | [2] |
Experimental Protocols
This compound is a crucial reagent in the study of membrane proteins and in the formulation of drug delivery systems. Below are detailed methodologies for two of its primary applications.
Incorporation into Detergent Stock Solutions for Membrane Protein Solubilization
This protocol, adapted from a National Institutes of Health (NIH) methodology, describes the preparation of a detergent stock solution containing cholesteryl hemisuccinate, which is often essential for maintaining the stability and function of solubilized membrane proteins.[3]
Materials:
-
n-dodecyl-β-D-maltopyranoside (DDM)
-
1 M Tris buffer, pH 8.0
-
Cholesteryl hemisuccinate (non-salt form, as the protocol involves adding a Tris buffer)
-
Deionized water
-
50 mL conical tubes
-
Probe sonicator
-
Rotator
Procedure:
-
Prepare the Tris Buffer: In a 50 mL conical tube, add 30 mL of deionized water and 10 mL of 1 M Tris buffer (pH 8.0) to achieve a final concentration of 200 mM.[3]
-
Dissolve the Detergent: Add 5 g of dry DDM to the Tris buffer. Seal the tube and invert it or place it on a rotator until the detergent is fully dissolved.[3]
-
Add Cholesteryl Hemisuccinate: To the detergent solution, add 1 g of cholesteryl hemisuccinate.[3]
-
Sonicate the Mixture: Using a probe sonicator set to 100% power with no pulse, sonicate the solution continuously. The solution will become hot to the touch and turn translucent.[3]
-
Final Volume Adjustment: Bring the total volume of the solution to 50 mL with deionized water.[3]
-
Ensure Homogeneity: Place the tube on a rotator at room temperature until the solution becomes transparent, indicating a homogenous distribution of cholesteryl hemisuccinate within the detergent micelles.[3]
-
Storage: Cool the final solution to 4°C on ice before use or storage.[3]
Preparation of pH-Sensitive Vesicles (Liposomes)
This protocol outlines the preparation of pH-sensitive vesicles using cholesteryl hemisuccinate, which can be valuable for drug delivery applications where release is triggered by a change in pH.[4]
Materials:
-
Cholesteryl hemisuccinate (CHEMS)
-
Tris-HCl buffer
-
Calcein (or other molecule to be encapsulated)
-
Probe sonicator or bath sonicator
-
Extrusion apparatus (optional, for uniform vesicle size)
Procedure:
-
Hydration of Lipid Film: Weigh a desired amount of cholesteryl hemisuccinate and dissolve it in a suitable organic solvent (e.g., chloroform). Create a thin lipid film by evaporating the solvent under a stream of nitrogen gas, followed by drying under vacuum for at least one hour.
-
Hydration: Hydrate the dry lipid film with Tris-HCl buffer (pH 7.4) containing the molecule to be encapsulated (e.g., calcein). The hydration process can be facilitated by vortexing or gentle agitation.[4]
-
Vesicle Formation: To form vesicles, sonicate the hydrated lipid suspension. This can be done using a probe sonicator for short bursts or a bath sonicator until the suspension becomes translucent.
-
Size Uniformity (Optional): For a more uniform size distribution, the vesicle suspension can be subjected to extrusion through polycarbonate membranes with a defined pore size.
-
Purification: Remove any unencapsulated material by methods such as dialysis or size exclusion chromatography.
-
Characterization: The resulting pH-sensitive vesicles can be characterized for their size, zeta potential, and encapsulation efficiency. These vesicles are expected to be stable at neutral pH and destabilize upon acidification.[4]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the solubilization of membrane proteins using a detergent/cholesteryl hemisuccinate tris salt mixture.
Conclusion
This compound serves as a vital tool in modern biochemical and pharmaceutical research. Its unique chemical properties, particularly its enhanced aqueous solubility compared to cholesterol, allow for the effective stabilization of membrane proteins and the creation of sophisticated drug delivery vehicles. The experimental protocols provided herein offer a practical guide for researchers to leverage the capabilities of this versatile compound in their studies. The visualized workflow further clarifies its application in the complex process of membrane protein extraction and purification. As research into membrane proteins and targeted drug delivery continues to advance, the utility of this compound is expected to remain prominent.
References
Cholesteryl Hemisuccinate Tris Salt: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl hemisuccinate tris salt (CHS) is a synthetic, water-soluble derivative of cholesterol that has garnered significant interest in various fields of biomedical research, including membrane biophysics, structural biology, and drug delivery. Its unique physicochemical properties, stemming from the addition of a succinate (B1194679) linker and a tris salt, render it a versatile tool for manipulating lipid bilayers and stabilizing membrane proteins. This technical guide provides a comprehensive overview of the core mechanisms of action of CHS, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Core Mechanisms of Action
The multifaceted mechanism of action of this compound can be broadly categorized into three key areas: modulation of lipid bilayer properties, stabilization of membrane proteins, and direct enzymatic inhibition.
Modulation of Lipid Bilayer Properties
CHS plays a crucial role in altering the physical characteristics of lipid membranes, primarily through its interactions with phospholipids. Unlike cholesterol, the succinate group in CHS allows for both hydrogen bonding and electrostatic interactions with the polar head groups of phospholipids, leading to a more potent stabilizing effect on liposomal membranes.[1] This stabilization is a key factor in its use in drug delivery systems, where it can enhance the encapsulation efficiency and stability of liposomes.[2]
One of the most notable properties of CHS is its pH-sensitive polymorphism. At neutral to alkaline pH, CHS readily forms stable bilayer structures. However, in an acidic environment (below pH 4.3), the succinate headgroup becomes protonated, leading to a conformational change that promotes membrane fusion. This pH-dependent fusogenic behavior is a cornerstone of its application in pH-sensitive liposomes designed for targeted drug release in acidic microenvironments, such as those found in tumors or endosomes.
CHS also influences membrane fluidity, generally increasing the structural order of the lipid acyl chains. However, this ordering effect is reported to be less pronounced than that of cholesterol.
Stabilization of Membrane Proteins, particularly G-Protein Coupled Receptors (GPCRs)
A significant application of CHS lies in the field of structural biology, particularly for the stabilization of membrane proteins for structural and functional studies. Many membrane proteins, including the vast family of G-protein coupled receptors (GPCRs), require a lipid-like environment to maintain their native conformation and activity once extracted from the cell membrane by detergents.
CHS, when mixed with detergents such as n-dodecyl-β-D-maltoside (DDM), induces the formation of bicelle-like or mixed micellar structures.[3] These structures provide a more native-like lipid environment compared to simple detergent micelles, which is crucial for the stability of many GPCRs.[3] The presence of CHS in the solubilization and purification buffers can significantly enhance the thermal stability of these proteins, facilitating their crystallization and subsequent structure determination.[3][4] While CHS is often used as a cholesterol mimetic, it's important to note that it may compete with cholesterol for binding sites on GPCRs.[5]
Direct Enzymatic Inhibition: A Selective Inhibitor of Family X DNA Polymerases
Beyond its effects on membranes and membrane proteins, CHS has been identified as a selective and potent inhibitor of mammalian family X DNA polymerases, including DNA polymerase β (pol β), DNA polymerase λ (pol λ), and terminal deoxynucleotidyltransferase (TdT).[6] The hemisuccinate group is crucial for this inhibitory activity, as other cholesterol derivatives without this modification do not exhibit the same effect.[6] Surface plasmon resonance analysis has shown that CHS binds selectively to the C-terminal domain of pol β and pol λ.[6] This inhibitory action on DNA repair and synthesis pathways is believed to contribute to its observed anticancer properties.[7]
Quantitative Data
The following tables summarize key quantitative data related to the mechanism of action of this compound.
| Parameter | Enzyme/System | Value (IC50) | Reference |
| Enzymatic Inhibition | |||
| DNA polymerase β (pol β) | 2.9 µM | [6] | |
| DNA polymerase λ (pol λ) | 6.3 µM | [6] | |
| Terminal deoxynucleotidyltransferase (TdT) | 6.5 µM | [6] | |
| DNA polymerase γ (pol γ) | 131 µM | [6] | |
| DNA polymerases α, δ, ε (pol B family) | 89.2 - 98.0 µM | [6] | |
| DNA polymerases ι, η, κ (pol Y family) | 120 - 125 µM | [6] |
Table 1: Inhibitory Concentration (IC50) of Cholesteryl Hemisuccinate against various DNA Polymerases.
| Application | Typical Concentration Range | Notes | References |
| GPCR Stabilization | 0.1% (w/v) in detergent solution | Used in conjunction with detergents like DDM for the solubilization and purification of GPCRs. The exact concentration may need to be optimized for each specific protein. | [4] |
| pH-Sensitive Liposome (B1194612) Formulation | Varied molar ratios with other lipids (e.g., DOPE) | The ratio of CHS to other lipids is critical for achieving the desired pH sensitivity and stability. | |
| Hepatoprotective and Anticancer Studies (in vivo) | 100 mg/kg (intraperitoneal injection) | A single dose administered prior to toxin exposure has shown protective effects in animal models. | [2][7] |
Table 2: Typical Concentrations of Cholesteryl Hemisuccinate Used in Various Applications.
Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the mechanism of action of this compound.
Preparation of CHS-Containing Liposomes
Objective: To prepare unilamellar liposomes incorporating CHS for use in drug delivery or membrane biophysics studies.
Methodology: Thin-Film Hydration followed by Extrusion
-
Lipid Film Formation:
-
Dissolve CHS and other lipids (e.g., dioleoylphosphatidylethanolamine - DOPE) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., Tris-HCl) by vortexing. This results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder. This process is typically repeated for an odd number of passes to ensure a homogenous size distribution.
-
Differential Scanning Calorimetry (DSC)
Objective: To characterize the effect of CHS on the phase transition behavior of lipid bilayers.
Methodology:
-
Sample Preparation: Prepare liposome suspensions with and without CHS as described above.
-
DSC Analysis:
-
Load a precise amount of the liposome suspension into an aluminum DSC pan and seal it. An identical pan containing only the buffer is used as a reference.
-
Place the sample and reference pans in the DSC instrument.
-
Heat the samples at a constant rate (e.g., 2°C/min) over a defined temperature range that encompasses the phase transition of the lipids.
-
The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
-
Data Analysis:
-
The resulting thermogram will show an endothermic peak at the main phase transition temperature (Tm) of the lipid bilayer.
-
Analyze the thermogram to determine the Tm and the enthalpy of the transition (ΔH). Changes in these parameters upon the inclusion of CHS provide insights into its interaction with the lipid membrane.
-
Calcein (B42510) Release Assay for pH-Sensitivity
Objective: To assess the pH-dependent release of encapsulated contents from CHS-containing liposomes.
Methodology:
-
Encapsulation of Calcein:
-
During the hydration step of liposome preparation, use a solution of calcein (a fluorescent dye) at a self-quenching concentration (e.g., 50-100 mM).
-
Remove unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).
-
-
pH-Triggered Release:
-
Dilute the calcein-loaded liposomes in buffers of different pH values (e.g., pH 7.4, 6.5, 5.5).
-
Incubate the samples for a defined period.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the samples using a spectrofluorometer (excitation ~495 nm, emission ~515 nm).
-
At neutral pH, the encapsulated calcein is self-quenched, resulting in low fluorescence. Upon destabilization of the liposomes at acidic pH, calcein is released into the medium, leading to dequenching and a significant increase in fluorescence.
-
Determine the percentage of release by comparing the fluorescence of the sample to that of a sample where 100% release is induced by adding a detergent (e.g., Triton X-100).
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key mechanisms and experimental workflows related to this compound.
Caption: Interaction of CHS with lipid bilayers under different pH conditions.
Caption: Experimental workflow for GPCR stabilization using CHS.
Caption: Proposed anticancer mechanism of action of CHS.
Caption: Hepatoprotective effect of CHS against toxin-induced cell death.
Conclusion
This compound is a powerful and versatile tool in biomedical research with a multi-pronged mechanism of action. Its ability to stabilize lipid membranes in a pH-dependent manner makes it an invaluable component of advanced drug delivery systems. Furthermore, its capacity to stabilize membrane proteins has significantly contributed to advancements in structural biology. The discovery of its selective inhibitory effects on family X DNA polymerases opens up new avenues for its potential therapeutic application in oncology. This technical guide provides a foundational understanding of these mechanisms, which will be instrumental for researchers and drug development professionals seeking to harness the unique properties of CHS in their work. Further research is warranted to fully elucidate the detailed signaling pathways involved in its anticancer and hepatoprotective effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholesteryl hemisuccinate treatment protects rodents from the toxic effects of acetaminophen, adriamycin, carbon tetrachloride, chloroform and galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cholesteryl hemisuccinate (胆固醇琥珀酸单酯) - 仅供科研 | 拓扑异构酶抑制剂 | MCE [medchemexpress.cn]
- 5. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. | Semantic Scholar [semanticscholar.org]
- 6. Cholesterol hemisuccinate: a selective inhibitor of family X DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Pivotal Role of Cholesteryl Hemisuccinate Tris Salt in Membrane Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl hemisuccinate (CHS) tris salt is a synthetic, water-soluble derivative of cholesterol that has become an indispensable tool in the field of membrane biology.[1] Its unique amphipathic nature, conferred by the addition of a succinate (B1194679) group, allows it to mimic and functionally replace cholesterol in a variety of in vitro systems.[2][3] This guide provides a comprehensive technical overview of the core functions of CHS, its impact on membrane biophysics, and its critical role in the structural and functional characterization of membrane proteins.
Biophysical Properties and Interactions with Lipid Bilayers
CHS inserts into phospholipid bilayers with its rigid sterol core oriented parallel to the lipid acyl chains and the succinate headgroup positioned at the membrane-water interface.[2] The tris salt form enhances its solubility in aqueous solutions, facilitating its incorporation into detergent micelles and lipid vesicles.[4]
Modulation of Membrane Fluidity and Order
CHS significantly influences the physical state of lipid bilayers. Similar to cholesterol, it induces a state of intermediate fluidity, often referred to as the liquid-ordered (l_o) phase, which is characterized by a high degree of acyl chain order while maintaining lateral mobility. However, the ordering effect of CHS is generally considered to be weaker than that of cholesterol.[5]
The impact of CHS on membrane fluidity can be quantified using techniques such as fluorescence polarization (or anisotropy) with probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). An increase in fluorescence anisotropy indicates a decrease in membrane fluidity.
Table 1: Quantitative Data on the Effect of Cholesteryl Hemisuccinate on Membrane Properties
| Parameter | Lipid System | CHS Concentration (mol%) | Observed Effect | Reference(s) |
| Membrane Fluidity (Fluorescence Anisotropy of DPH) | Sphingomyelin Liposomes | 0 - 40 | Increased anisotropy with increasing CHS concentration, indicating decreased fluidity. | [6] |
| Dipalmitoylphosphatidylcholine (DPPC) | Not Specified | CHS is more effective than cholesterol in increasing membrane stability. | [7] | |
| Lipid Acyl Chain Order (Deuterium NMR) | Saturated Phospholipid Bilayers | Not Specified | The protonated form of CHS mimics the ordering effect of cholesterol. | [8] |
| Bilayer Thickness | DMPC Bilayers | Not Specified | CHS, similar to cholesterol, increases bilayer thickness. | [9] |
| Phase Transition Temperature (Tm) | Dipalmitoylphosphatidylcholine (DPPC) | Not Specified | Slightly decreases the main phase transition temperature (Tm). | [10] |
| Phase Transition Enthalpy (ΔH) | Dipalmitoylphosphatidylcholine (DPPC) | Not Specified | Markedly reduces the enthalpy of the phase transition. | [7] |
| Zeta Potential | Liposomes | Increasing | Can increase the magnitude of the negative zeta potential due to the carboxyl group. | [5][7] |
pH-Sensitive Behavior
The succinate headgroup of CHS has a pKa in the acidic range. At neutral or alkaline pH, the carboxyl group is deprotonated, conferring a negative charge.[2] Upon acidification, the headgroup becomes protonated, altering the molecule's shape and promoting the formation of non-lamellar phases, such as the inverted hexagonal (HII) phase.[11] This pH-dependent polymorphism is the basis for the design of pH-sensitive liposomes for targeted drug delivery.[12]
Stabilization of Membrane Proteins
A primary application of CHS is the stabilization of membrane proteins, particularly G-protein coupled receptors (GPCRs), for structural and functional studies.[6][13] Eukaryotic membrane proteins often require a cholesterol-rich environment for stability, and CHS effectively mimics this requirement in detergent-solubilized preparations.[14][15]
Mechanism of Stabilization
CHS stabilizes membrane proteins through several mechanisms:
-
Mimicking Native Interactions: CHS can occupy cholesterol-binding sites on membrane proteins, providing specific interactions that are crucial for maintaining the native protein conformation.[6][13]
-
Modifying the Detergent Micelle: When mixed with detergents like n-dodecyl-β-D-maltoside (DDM) or lauryl maltose (B56501) neopentyl glycol (LMNG), CHS alters the size, shape, and properties of the micelles.[16] It can induce a more bicelle-like architecture, creating a more lipid-bilayer-like environment that better accommodates the transmembrane domains of the protein.[17]
-
Increasing Thermal Stability: The incorporation of CHS into detergent micelles significantly increases the thermal stability of solubilized membrane proteins. This is often quantified by an increase in the melting temperature (Tm) of the protein.
Table 2: Effect of Cholesteryl Hemisuccinate on the Thermal Stability (Tm) of G-Protein Coupled Receptors
| GPCR | Detergent | CHS Presence | Tm (°C) | ΔTm (°C) | Reference(s) |
| β2-Adrenergic Receptor | DDM | Without CHS | ~43 | - | [18] |
| With CHS | ~55 | +12 | [18] | ||
| Adenosine A2A Receptor (WT) | DDM | Without CHS | ~40 | - | [18] |
| CALX-R10/DDM | With CHS | ~55 | +15 | [18] | |
| Adenosine A2A Receptor (StaR2) | DDM | With CHS | ~59 | +19 (vs WT without CHS) | [18] |
| Oxytocin Receptor (OTR XTAL) | DDM | Without CHS | 43.7 | - | [5] |
| With CHS | 55.7 | +12 | [5] |
Interaction with Detergent Micelles
CHS is frequently used in combination with detergents for the extraction and purification of membrane proteins. The addition of CHS to DDM micelles leads to an increase in the overall size of the micelle, forming a more elongated, prolate or bicelle-like structure.[16][17]
Table 3: Quantitative Data on CHS/DDM Mixed Micelles
| Parameter | CHS:DDM Ratio | Value | Reference(s) |
| Radius of Gyration (Rg) | 0:1 (DDM only) | 33.2 ± 0.2 Å | [19] |
| 0.1:1 | Increased compared to DDM alone | [19] | |
| 0.2:1 | Further increased | [19] | |
| Ellipsoid Inner Shell Dimensions (a1, b1) | 0:1 (DDM only) | a1 = 15.9 Å, b1 = 29.2 Å | [19] |
| 0.2:1 | a1 = ~16.5 Å, b1 = ~40.2 Å | [19] | |
| Ellipsoid Outer Shell Thickness (a2) | 0:1 (DDM only) | 5.0 Å | [19] |
| 0.2:1 | ~8.5 Å | [19] |
Experimental Protocols
Preparation of CHS-Containing Detergent Stock Solution
This protocol describes the preparation of a 10% DDM, 2% CHS stock solution.
Materials:
-
n-dodecyl-β-D-maltoside (DDM)
-
Cholesteryl hemisuccinate (CHS) tris salt
-
1M Tris-HCl, pH 8.0
-
Ultrapure water
-
50 mL conical tube
-
Sonicator (bath or probe)
-
Rotator
Procedure:
-
To a 50 mL conical tube, add 30 mL of ultrapure water.
-
Add 10 mL of 1M Tris-HCl, pH 8.0 to achieve a final buffer concentration of 200 mM.
-
Add 5 g of DDM to the solution and cap the tube tightly.
-
Invert the tube or use a rotator until the DDM is completely dissolved.
-
Add 1 g of CHS tris salt to the DDM solution.
-
Sonicate the solution continuously. The solution will become hot to the touch and translucent.[20]
-
Bring the final volume to 50 mL with ultrapure water.
-
Place the tube on a rotator at room temperature until the solution becomes transparent.[20]
-
Cool the solution to 4°C on ice before use or storage at -20°C.
Membrane Protein Extraction and Solubilization
This protocol provides a general workflow for the extraction of a membrane protein from cell membranes.
Materials:
-
Cell membranes containing the overexpressed protein of interest
-
Solubilization Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol
-
10% DDM / 2% CHS stock solution (prepared as in 3.1)
-
Protease inhibitors
-
Stir plate and magnetic stir bar
-
Ultracentrifuge
Procedure:
-
Thaw the cell membranes on ice.
-
Resuspend the membranes in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Add protease inhibitors to the membrane suspension.
-
While stirring gently at 4°C, add the 10% DDM / 2% CHS stock solution dropwise to a final concentration of 1% DDM / 0.2% CHS.
-
Continue stirring at 4°C for 1-2 hours to allow for solubilization.
-
Transfer the solubilization mixture to ultracentrifuge tubes and centrifuge at 100,000 x g for 1 hour at 4°C to pellet non-solubilized material.
-
Carefully collect the supernatant containing the solubilized membrane protein for further purification.
Reconstitution of a Membrane Protein into CHS-Containing Liposomes
This protocol describes the reconstitution of a purified membrane protein into pre-formed liposomes.
Materials:
-
Purified membrane protein in a detergent solution (e.g., DDM/CHS)
-
Lipid of choice (e.g., POPC, DPPC)
-
Cholesteryl hemisuccinate (CHS)
-
Reconstitution Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl
-
Bio-Beads SM-2
-
Rotary evaporator or nitrogen stream
-
Bath sonicator
Procedure:
-
In a round-bottom flask, dissolve the desired lipids and CHS (e.g., at a 4:1 molar ratio of lipid to CHS) in chloroform.
-
Remove the chloroform under a stream of nitrogen or using a rotary evaporator to form a thin lipid film.
-
Further dry the lipid film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with Reconstitution Buffer to a final lipid concentration of 10-20 mg/mL.
-
Vortex the suspension vigorously to form multilamellar vesicles (MLVs).
-
To form small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear.
-
To the SUV suspension, add the purified membrane protein in detergent solution to the desired lipid-to-protein ratio (LPR), typically ranging from 50:1 to 500:1 (w/w).
-
Incubate the mixture at room temperature for 1 hour with gentle mixing.
-
Add washed Bio-Beads SM-2 at a ratio of 20 mg of beads per 1 mg of detergent to initiate detergent removal.
-
Incubate on a rotator at 4°C overnight.
-
Remove the Bio-Beads and the resulting proteoliposomes are ready for functional assays.
Visualizations
Signaling Pathways
CHS is instrumental in the structural determination of many GPCRs, which are central to numerous signaling pathways. The following diagram illustrates a generalized GPCR signaling cascade, relevant to receptors like the β-adrenergic and muscarinic acetylcholine (B1216132) receptors that are often stabilized with CHS.
Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway.
Experimental Workflows
The following diagram outlines the typical workflow for stabilizing and purifying a membrane protein using CHS.
Caption: Workflow for membrane protein purification using CHS.
This diagram illustrates the proposed mechanism by which CHS stabilizes a membrane protein within a detergent micelle.
Caption: Mechanism of membrane protein stabilization by CHS.
Conclusion
Cholesteryl hemisuccinate tris salt is a powerful and versatile tool for researchers in membrane biology and drug development. Its ability to mimic cholesterol, modulate membrane properties, and, most importantly, stabilize membrane proteins in vitro has been instrumental in advancing our understanding of these critical cellular components. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the effective application of CHS in the laboratory, paving the way for further discoveries in the structure and function of membrane proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodopsin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mpikg.mpg.de [mpikg.mpg.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Time-Resolved Fluorescence Anisotropies of Diphenylhexatriene and Perylene in Solvents and Lipid Bilayers Obtained from Multifrequency Phase-Modulation Fluorometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. orbit.dtu.dk [orbit.dtu.dk]
- 11. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. prezi.com [prezi.com]
Cholesteryl Hemisuccinate Tris Salt: A Comprehensive Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Cholesteryl hemisuccinate tris salt (CHS) is a water-soluble derivative of cholesterol that has emerged as a critical tool in various fields of biological research and drug development. Its unique amphipathic nature, combining the rigid sterol structure of cholesterol with a charged tris salt headgroup, makes it an invaluable reagent for manipulating and stabilizing lipid bilayers and membrane proteins. This technical guide provides a comprehensive overview of CHS, including its properties, key applications, detailed experimental protocols, and its role in cellular signaling pathways.
Physicochemical Properties and Handling
Cholesteryl hemisuccinate is an anionic detergent and a cholesterol derivative modified with a succinate (B1194679) group, and the tris salt form enhances its aqueous solubility.[1] This modification is crucial for its utility in various biochemical applications, particularly those involving lipid membranes and protein interactions.[2]
| Property | Value | Reference |
| Molecular Formula | C35H61NO7 | [3] |
| Molecular Weight | 607.86 g/mol | |
| Appearance | White powder | [4] |
| Solubility | 10 mg/mL in methanol (B129727) (clear, colorless solution) | [5] |
| 1.2% in a 6% aqueous solution of CHAPS | [4] | |
| Storage | -20°C |
Handling Recommendations: When preparing solutions, particularly the non-salt form, sonication may be required to achieve dissolution, often until the solution becomes hot to the touch and translucent.[6] For the tris salt form, dissolution in aqueous solutions with detergents is generally easier and may not necessitate extensive sonication.[6] An alkaline pH (e.g., pH 8) can aid in the solubilization of the non-salt form in aqueous buffers containing a detergent.[6]
Key Applications in Research and Drug Development
CHS has a broad range of applications, primarily centered around its ability to mimic cholesterol and modulate the properties of lipid bilayers and membrane proteins.
Liposome (B1194612) Formulation and Drug Delivery
CHS is widely used as a membrane stabilizer in liposome formulations.[7] Its incorporation into liposomes can enhance the stability of the lipid bilayer, as demonstrated in dipalmitoylphosphatidylcholine (DPPC) liposomes.[8] This stabilizing effect is crucial for the development of liposomal drug delivery systems for anticancer drugs, oligonucleotides, and antibiotics.[5] The inclusion of CHS can also confer pH-sensitivity to liposomes, making them fusogenic at acidic pH, a desirable characteristic for targeted drug release in tumor microenvironments or within endosomes.[6][9]
Membrane Protein Solubilization and Stabilization
The solubilization and stabilization of membrane proteins are critical for their structural and functional characterization. CHS, often used in conjunction with other detergents like n-dodecyl-β-D-maltoside (DDM) or Lauryl Maltose Neopentyl Glycol (LMNG), is essential for stabilizing eukaryotic membrane proteins that reside in cholesterol-rich environments.[10] Its cholesterol-like structure helps to maintain the native conformation and activity of these proteins once they are extracted from their natural lipid environment.[2]
Protein Crystallography
Obtaining high-resolution structures of membrane proteins through X-ray crystallography is notoriously challenging. CHS has proven to be a valuable additive in the crystallization of these proteins, particularly G protein-coupled receptors (GPCRs).[11] By mimicking the native cholesterol environment and stabilizing the protein, CHS facilitates the formation of well-ordered crystals suitable for diffraction studies.[11]
Anticancer and Hepatoprotective Agent
Research has indicated that CHS possesses antitumor and hepatoprotective activities.[7][12] It has been shown to inhibit the growth of tumor cells by inhibiting DNA polymerase and DNA topoisomerase, thereby interfering with DNA replication and repair.[1][12] Additionally, CHS has demonstrated a protective effect against acetaminophen-induced liver damage by preventing apoptosis and necrosis of hepatocytes.[12]
Quantitative Data
The following tables summarize key quantitative data related to the use of this compound in various experimental contexts.
Table 1: Inhibition of DNA Polymerases by Cholesteryl Hemisuccinate
| Enzyme | Family | IC50 (µM) | Reference |
| Rat DNA polymerase β | X | 2.9 | [13][14] |
| Human DNA polymerase λ | X | 6.3 | [13][14] |
| Human Terminal deoxynucleotidyltransferase (TdT) | X | 6.5 | [13] |
| Human DNA topoisomerase I | - | 25 | [14] |
| Mammalian DNA polymerase γ | A | 131 | [13] |
| Mammalian DNA polymerases α, δ, ε | B | 89.2 - 98.0 | [13] |
| Mammalian DNA polymerases ι, η, κ | Y | 120 - 125 | [13] |
Table 2: Applications of this compound in Experimental Systems
| Application | System/Assay | Concentration/Ratio | Key Finding | Reference |
| Liposome Formation | CHEMS/DPPC lipid films | > 0.1 (molar ratio) | Formation of unilamellar vesicles. | [6] |
| Membrane Protein Solubilization | Eukaryotic membrane proteins | In mixtures with DDM or LMNG | Stabilization of proteins from cholesterol-rich environments. | [10] |
| pH-Sensitive Liposomes | CHEMS Large Unilamellar Vesicles (LUVs) | - | Undergo fusion below pH 4.3. | [9] |
| Liposome Stabilization | Saikosaponin-D (SSD) Liposomes | - | More effective than cholesterol in increasing DPPC membrane stability. | [8] |
Detailed Experimental Protocols
Preparation of a 10% DDM / 2% CHS Stock Solution for Membrane Protein Solubilization
This protocol describes the preparation of a detergent stock solution containing Cholesteryl Hemisuccinate for the solubilization of membrane proteins.
Materials:
-
n-Dodecyl-β-D-maltoside (DDM)
-
Cholesteryl hemisuccinate (CHS)
-
1 M Tris-HCl, pH 8.0
-
Ultrapure water
-
50 mL conical tube
-
Probe sonicator
-
Rotator
Procedure:
-
To a 50 mL conical tube, add 30 mL of ultrapure water.
-
Add 10 mL of 1 M Tris-HCl, pH 8.0 to achieve a final buffer concentration of 200 mM.
-
Add 5 g of DDM to the tube and cap tightly.
-
Invert the tube or use a rotator until the DDM is completely dissolved.
-
Add 1 g of CHS to the DDM solution.
-
Sonicate the solution continuously until it becomes hot to the touch and translucent.
-
Bring the final volume to 50 mL with ultrapure water.
-
Place the tube on a rotator at room temperature until the solution becomes transparent.
-
Cool the solution to 4°C on ice before use or storage.
Preparation of CHS-Containing Liposomes by Thin-Film Hydration
This protocol outlines the general steps for preparing liposomes incorporating CHS using the thin-film hydration method.
Materials:
-
This compound (CHS)
-
Phospholipids (e.g., DPPC, POPC)
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Hydration buffer (e.g., PBS, Tris-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder (optional)
Procedure:
-
Dissolve the desired lipids, including CHS, in chloroform or a chloroform/methanol mixture in a round-bottom flask. The molar ratio of CHS to other lipids should be determined based on the specific application.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask. Ensure the temperature of the water bath is above the phase transition temperature (Tm) of the lipids.
-
Further dry the lipid film under a high vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous hydration buffer to the flask. The buffer should be pre-warmed to a temperature above the lipid Tm.
-
Agitate the flask by vortexing or gentle shaking to facilitate the formation of multilamellar vesicles (MLVs).
-
For the formation of unilamellar vesicles (LUVs) of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate membranes with a specific pore size.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Inhibition of DNA Polymerase Family X
Cholesteryl hemisuccinate acts as a selective inhibitor of the family X DNA polymerases, which are involved in DNA repair. This inhibition is a key mechanism behind its observed anticancer effects.[13]
Caption: Inhibition of DNA Polymerase Family X by CHS.
Role in Hedgehog Signaling (Conceptual)
Cholesterol is a known activator of the Smoothened (SMO) receptor in the Hedgehog signaling pathway. As a cholesterol analog, CHS is expected to mimic this function, thereby influencing this critical developmental and cancer-related pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bluetigerscientific.com [bluetigerscientific.com]
- 3. cenmed.com [cenmed.com]
- 4. Anatrace.com [anatrace.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. benchchem.com [benchchem.com]
- 7. amsbio.com [amsbio.com]
- 8. [Cholesteryl hemisuccinate as liposomal membrane stabilizer and its use in the preparation of saikosaponin-D liposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. liposomes.ca [liposomes.ca]
- 10. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 11. nbinno.com [nbinno.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cholesterol hemisuccinate: a selective inhibitor of family X DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
An In-Depth Technical Guide to Cholesteryl Hemisuccinate Tris Salt: Function and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cholesteryl hemisuccinate tris salt (CHS), a crucial tool in biochemical research and drug development. CHS is a water-soluble, anionic derivative of cholesterol widely utilized for its ability to mimic the biophysical properties of cholesterol in various experimental systems. This document details its function, presents quantitative data, outlines key experimental protocols, and visualizes relevant pathways and workflows.
Core Functions and Applications
This compound is a versatile molecule with a range of applications stemming from its unique physicochemical properties. As an amphipathic molecule, it possesses both a hydrophobic sterol backbone and a hydrophilic succinate (B1194679) headgroup, allowing it to interact with both lipidic and aqueous environments.
Key applications include:
-
Stabilization of Membrane Proteins: CHS is frequently used as an additive in detergent solutions to stabilize solubilized membrane proteins, particularly G protein-coupled receptors (GPCRs), which often require a cholesterol-rich environment to maintain their native conformation and activity.[1][2][3]
-
Formation of pH-Sensitive Liposomes: The succinate headgroup of CHS has a carboxyl group that can be protonated at acidic pH. This property is exploited in the formulation of pH-sensitive liposomes that are stable at physiological pH but become fusogenic and release their contents in the acidic microenvironment of tumors or endosomes.[1][4][5][6]
-
Drug Delivery Systems: Due to its ability to form stable vesicles and its pH-responsive nature, CHS is a valuable component in the development of targeted drug delivery systems for anticancer drugs and other therapeutic agents.[7]
-
Biophysical Studies of Membranes: CHS is used as a cholesterol mimic in model membranes to study lipid-protein interactions and the influence of sterols on membrane fluidity, permeability, and phase behavior.[1]
-
Anticancer and Hepatoprotective Agent: Research has indicated that CHS possesses intrinsic anticancer activity through the inhibition of DNA topoisomerases and has demonstrated protective effects against certain forms of liver toxicity.
Physicochemical and Biophysical Data
Quantitative data is essential for the effective application of CHS in experimental design. The following tables summarize key physicochemical and biophysical parameters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | 3β-Hydroxy-5-cholestene 3-hemisuccinate, 5-Cholesten-3β-ol 3-hemisuccinate, CHEMS, CHS | [7] |
| Molecular Formula | C₃₁H₅₀O₄ · C₄H₁₁NO₃ | [7] |
| Molecular Weight | 607.86 g/mol | [7] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in methanol (B129727) at 10 mg/mL. Soluble to 1.2% in a 6% aqueous solution of CHAPS. | [8] |
| Storage Temperature | -20°C | [7] |
Table 2: Critical Micelle Concentration (CMC)
Table 3: Characteristics of CHS-Containing Liposomes
| Liposome (B1194612) Composition (Molar Ratio) | Mean Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| CHEMS in Tris-HCl buffer | 74.1 | -73 | 37 ± 2.36 (for calcein) | [5] |
| HSPC:CHEM:DSPE-PEG2000 (57:38:5) | 88 - 102 | Negative | Not specified | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving CHS.
Solubilization and Stabilization of Membrane Proteins
This protocol describes the incorporation of CHS into a detergent solution for the stabilization of membrane proteins.
Materials:
-
n-dodecyl-β-D-maltopyranoside (DDM) or other suitable detergent
-
This compound (CHS)
-
1 M Tris buffer, pH 8.0
-
Deionized water
-
50 mL conical tubes
-
Probe sonicator
-
Rotator
Procedure:
-
Prepare a 10% (w/v) detergent stock solution:
-
In a 50 mL conical tube, combine 30 mL of deionized water and 10 mL of 1 M Tris buffer (pH 8.0) to achieve a final buffer concentration of 200 mM.
-
Add 5 g of dry detergent (e.g., DDM) to the buffer.
-
Cap the tube tightly and invert or place on a rotator until the detergent is fully dissolved.
-
-
Incorporate CHS into the detergent solution:
-
Add 1 g of CHS to the 10% detergent solution to achieve a final CHS concentration of 2% (w/v).
-
Sonicate the solution continuously with a probe sonicator until the solution becomes hot to the touch and translucent.
-
Bring the final volume to 50 mL with deionized water.
-
Place the tube on a rotator at room temperature until the solution becomes completely transparent.
-
Cool the solution to 4°C on ice before use.
-
Preparation of pH-Sensitive Liposomes
This protocol describes a direct hydration method for the preparation of pH-sensitive vesicles composed of CHS.[5]
Materials:
-
This compound (CHS)
-
Tris-HCl buffer (pH 7.4)
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Hydration of CHS:
-
Weigh a desired amount of CHS powder into a round-bottom flask.
-
Add the appropriate volume of Tris-HCl buffer (pH 7.4) to achieve the desired final lipid concentration.
-
Hydrate the lipid film by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipid. This results in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing:
-
To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator until the suspension becomes clear.
-
Alternatively, for a more defined size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times.
-
-
Purification (Optional):
-
To remove unencapsulated material, the liposome suspension can be subjected to dialysis, gel filtration chromatography, or ultracentrifugation.
-
Determination of Critical Micelle Concentration (CMC)
This protocol outlines a common method for determining the CMC of an anionic detergent like CHS using a fluorescent probe.[11][12][13]
Materials:
-
This compound (CHS)
-
Hydrophobic fluorescent probe (e.g., pyrene, Nile red, or 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH))
-
Appropriate buffer solution
-
Fluorometer
Procedure:
-
Prepare a series of CHS solutions of varying concentrations in the desired buffer.
-
Add a small, constant amount of the fluorescent probe to each CHS solution. The probe's fluorescence is sensitive to the polarity of its microenvironment.
-
Incubate the solutions to allow for equilibration.
-
Measure the fluorescence intensity of each solution.
-
Plot the fluorescence intensity versus the logarithm of the CHS concentration.
-
Identify the CMC as the concentration at which there is a sharp increase or change in the slope of the fluorescence intensity. This change indicates the partitioning of the probe into the hydrophobic core of the newly formed micelles.
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key mechanisms and processes involving CHS.
Membrane Protein Solubilization and Stabilization Workflow
Caption: Workflow for membrane protein solubilization and stabilization using CHS.
pH-Dependent Drug Release from CHS-Liposomes
Caption: Mechanism of pH-sensitive drug release from CHS-containing liposomes.
Anticancer Mechanism: Inhibition of DNA Topoisomerase
Caption: Signaling pathway of CHS-mediated inhibition of DNA topoisomerase.[8][14][15][16][17]
Potential Influence on Cholesterol-Dependent Signaling Pathways
Cholesterol plays a crucial role in cellular signaling, notably in the Hedgehog and Wnt pathways.[18][19][20][21][22][23][24][25][26][27] As a cholesterol derivative, CHS may influence these pathways, although the precise mechanisms are still under investigation.
Hedgehog Signaling: Cholesterol is the endogenous activator of the Smoothened (SMO) receptor.[28] CHS, by mimicking cholesterol, could potentially modulate SMO activity, thereby impacting downstream signaling.
Wnt Signaling: Cholesterol is known to selectively activate the canonical Wnt signaling pathway by facilitating the membrane recruitment of the Dishevelled (Dvl) protein.[23][27] The structural similarity of CHS to cholesterol suggests it might also play a role in the localization and function of key Wnt signaling components.
Conclusion
This compound is an indispensable tool for researchers working with membrane proteins and lipid-based delivery systems. Its ability to stabilize challenging proteins and to confer pH-sensitivity to liposomes makes it a versatile component in a wide array of experimental setups. A thorough understanding of its properties and the availability of robust experimental protocols are key to leveraging its full potential in scientific discovery and therapeutic development. This guide provides a foundational understanding to aid researchers in the effective utilization of this important biochemical reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Preparation and characterization of pH-sensitive vesicles made of cholesteryl hemisuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. liposomes.ca [liposomes.ca]
- 7. caymanchem.com [caymanchem.com]
- 8. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. CHOBIMALT: A Cholesterol-Based Detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. justagriculture.in [justagriculture.in]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. What are DNA topoisomerase inhibitors and how do they work? [synapse.patsnap.com]
- 18. Hedgehog signaling and its molecular perspective with cholesterol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The Intimate Connection Between Lipids and Hedgehog Signaling [frontiersin.org]
- 20. Frontiers | Cholesterol and Hedgehog Signaling: Mutual Regulation and Beyond [frontiersin.org]
- 21. Mechanistic insights into the generation and transduction of Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Cholesterol selectively activates canonical Wnt signalling over non-canonical Wnt signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The cholesterol biosynthesis enzyme FAXDC2 couples Wnt/β-catenin to RTK/MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Wnt directs the endosomal flux of LDL‐derived cholesterol and lipid droplet homeostasis | EMBO Reports [link.springer.com]
- 26. Aberrant Cholesterol Metabolism and Wnt/β-Catenin Signaling Coalesce via Frizzled5 in Supporting Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cholesterol activates signaling pathway that promotes cancer | UIC today [today.uic.edu]
- 28. Cellular cholesterol directly activates Smoothened in Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
Cholesteryl hemisuccinate tris salt literature review
An In-depth Technical Guide to Cholesteryl Hemisuccinate Tris Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl hemisuccinate (CHS) is a derivative of cholesterol modified with a succinate (B1194679) group. The tris salt form of CHS is an anionic detergent noted for its enhanced solubility and ease of use in comparison to its non-salt counterpart. This guide provides a comprehensive overview of the properties, applications, and experimental considerations of this compound, with a focus on its roles in membrane protein stabilization and the formulation of pH-sensitive drug delivery systems.
Physicochemical Properties and Quantitative Data
This compound is a valuable tool in various biochemical and pharmaceutical applications due to its unique physicochemical properties. While it is often used as an additive with other detergents rather than as a primary solubilizing agent, understanding its characteristics is crucial for its effective use.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 607.86 g/mol | [1][2] |
| Form | Powder | [1] |
| Solubility | Yields a clear, colorless solution in methanol (B129727) at 10 mg/ml. | [1] |
| Storage Temperature | -20°C | [1] |
| Biological Source | Synthetic (organic) | [1] |
Table 2: pH-Dependent Properties of Cholesteryl Hemisuccinate
| Property | Value | Experimental Conditions | Source |
| Apparent pKa | 5.8 | Determined from a pH titration of POPC/CHEMS (1/1 mol ratio) LUV using the TNS assay. | [3] |
Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is a fundamental characteristic of a surfactant, defining the concentration at which micelles spontaneously form.[3][4][5][6] For this compound, a definitive CMC value is not widely reported in the literature, as it is most commonly used as an additive to stabilize membranes or in conjunction with other detergents to form mixed micelles.[7] In these mixed micelle systems, the overall CMC is influenced by the primary detergent.
Applications in Membrane Protein Research
One of the primary applications of cholesteryl hemisuccinate is in the study of membrane proteins, particularly G-protein-coupled receptors (GPCRs). Many membrane proteins require a lipid-like environment to maintain their native conformation and function. CHS helps to create a more native-like environment within detergent micelles, thereby enhancing protein stability.[8][9][10]
Stabilization of G-Protein Coupled Receptors (GPCRs)
The addition of CHS to detergent solutions has been shown to significantly increase the thermal stability of GPCRs. This is crucial for their purification and structural determination.
Table 3: Effect of Cholesteryl Hemisuccinate on the Thermal Stability of the Oxytocin (B344502) Receptor (OTRXTAL)
| Condition | Melting Temperature (Tm) | Source |
| OTRXTAL in DDM without CHS | 43.7°C | [11][12] |
| OTRXTAL in DDM with CHS | 55.7°C | [11][12] |
The data clearly indicates that the presence of CHS increases the melting temperature of the oxytocin receptor by 12°C, demonstrating a significant stabilizing effect.[11][12]
Mechanism of GPCR Stabilization by CHS
dot
Applications in Drug Delivery
Cholesteryl hemisuccinate is a key component in the formulation of pH-sensitive liposomes. These liposomes are designed to be stable at physiological pH (around 7.4) and to release their encapsulated contents in the acidic microenvironment of tumors or within the endosomes of cells.[13]
pH-Sensitive Drug Release
The succinate headgroup of CHS has a carboxyl group with a pKa of approximately 5.8.[3] At neutral pH, this group is deprotonated and negatively charged, contributing to the stability of the liposomal bilayer. In an acidic environment (pH < pKa), the carboxyl group becomes protonated, leading to a loss of charge and a change in the lipid packing, which destabilizes the liposome (B1194612) and triggers the release of its contents.[13]
Table 4: pH-Dependent Release of Cisplatin (B142131) from DOPE/CHEMS Liposomes
| pH | Cumulative Release after 24 hours | Source |
| 7.4 | < 40% | [14][15] |
| 6.5 | ~65% | [14][15] |
| 5.5 | > 80% | [14][15] |
Mechanism of pH-Sensitive Drug Release from CHS-Containing Liposomes
dot
Experimental Protocols
Preparation of pH-Sensitive Liposomes using the Thin-Film Hydration Method
This protocol describes the preparation of cisplatin-loaded pH-responsive liposomes composed of DOPE, CHEMS, and DSPE-PEG2000.[15]
Materials:
-
Dioleoyl phosphatidylethanolamine (B1630911) (DOPE)
-
Cholesteryl hemisuccinate (CHEMS)
-
DSPE-PEG2000
-
Methanol
-
Cisplatin solution in phosphate-buffered saline (pH 7.4)
-
Round bottom flask
-
Rotary evaporator
Procedure:
-
Weigh the desired molar ratios of DOPE, CHEMS, and DSPE-PEG2000 and dissolve them in a solvent mixture of chloroform and methanol (2:1, v/v) in a round bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at 60 ± 2 °C for 3 hours.
-
Place the flask in an oven overnight to ensure complete removal of any residual solvent, resulting in a thin lipid film.
-
Hydrate the lipid film with a cisplatin solution in phosphate-buffered saline (pH 7.4).
Workflow for Thin-Film Hydration Method
dot
Solubilization of Membrane Proteins
This protocol provides a general guideline for the solubilization of membrane proteins using a detergent in combination with this compound.
Materials:
-
Membrane preparation containing the protein of interest
-
Primary detergent (e.g., DDM, L-MNG)
-
This compound
-
Solubilization buffer (e.g., 100 mM HEPES pH 7.5, 1.6 M NaCl)[16]
-
Centrifuge
Procedure:
-
Prepare a 2x solubilization buffer containing the desired concentrations of buffer components, salt, and the primary detergent (e.g., 2% w/v DDM).
-
Add this compound to the 2x solubilization buffer. The tris salt form is more soluble than the non-salt form and can often be dissolved with vortexing and gentle warming.[17] A common final concentration for CHS is around 0.4% (w/v).[16]
-
Resuspend the membrane preparation in an equal volume of the 2x solubilization buffer.
-
Incubate the mixture for a specified time (e.g., 2.5 hours) at 4°C with gentle mixing.
-
Centrifuge at high speed (e.g., 100,000 x g) to pellet the insoluble material.
-
The supernatant contains the solubilized membrane protein.
Note: The optimal concentrations of detergent and CHS, as well as the buffer composition and incubation time, should be determined empirically for each specific membrane protein.
Conclusion
This compound is a versatile and valuable tool for researchers in the fields of biochemistry and drug delivery. Its ability to stabilize membrane proteins, particularly GPCRs, has facilitated significant advances in structural biology. Furthermore, its pH-sensitive properties are leveraged in the design of sophisticated drug delivery systems that can target acidic microenvironments. The enhanced solubility of the tris salt form simplifies its use in experimental protocols. This guide provides a foundational understanding of its properties and applications, enabling researchers to effectively incorporate this reagent into their work.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxytocin receptors: ligand binding, signalling and cholesterol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanoscience.com [nanoscience.com]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. biolinscientific.com [biolinscientific.com]
- 6. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 7. Oxytocin receptors and cholesterol: interaction and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
- 10. Dual Mechanisms of Cholesterol-GPCR Interactions That Depend on Membrane Phospholipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structure of the human oxytocin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pH-Responsive Liposomes of Dioleoyl Phosphatidylethanolamine and Cholesteryl Hemisuccinate for the Enhanced Anticancer Efficacy of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pH-Responsive Liposomes of Dioleoyl Phosphatidylethanolamine and Cholesteryl Hemisuccinate for the Enhanced Anticancer Efficacy of Cisplatin [mdpi.com]
- 16. Catalytically Cleavable Detergent for Membrane Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cholesteryl Hemisuccinate Tris Salt: From Discovery to Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cholesteryl Hemisuccinate Tris Salt (CHS), a versatile synthetic cholesterol derivative. We delve into its discovery and development, detailing its physicochemical properties, synthesis, and diverse applications in research and drug delivery. This document is intended to serve as a core resource, offering detailed experimental protocols and structured data to facilitate its use in the laboratory and in the development of novel therapeutic systems.
Introduction to this compound
Cholesteryl hemisuccinate (CHEMS) is an anionic derivative of cholesterol where the 3-β-hydroxyl group is esterified with succinic acid.[1] The tris salt form enhances its aqueous solubility, making it a valuable tool in a variety of biochemical and pharmaceutical applications.[2][3] Initially recognized for its ability to stabilize lipid membranes, the applications of CHS have expanded to include roles in pH-sensitive drug delivery, protein solubilization, and as a component of vaccine adjuvants.[4][5][6] Its unique properties, including its pH-dependent polymorphism and ability to modulate membrane fluidity, have made it a subject of significant interest in the field of drug delivery and biomembrane research.[7]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective application. The following tables summarize key quantitative data.
Table 1: General Physicochemical Properties of Cholesteryl Hemisuccinate and its Tris Salt
| Property | Value | Reference |
| Cholesteryl Hemisuccinate | ||
| Molecular Formula | C₃₁H₅₀O₄ | [5] |
| Molecular Weight | 486.73 g/mol | [5] |
| Melting Point | 178-179 °C | [8] |
| pKa | ~4.1-4.3 | [7] |
| This compound | ||
| Molecular Formula | C₃₁H₅₀O₄ · C₄H₁₁NO₃ | [9] |
| Molecular Weight | 607.86 g/mol | [10] |
| Appearance | White to off-white powder | [1] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| Cholesteryl Hemisuccinate | ||
| Chloroform (B151607) | ~10 mg/mL | [11][12] |
| DMSO | ~1 mg/mL | [1] |
| Ethanol | ~1 mg/mL | [1] |
| This compound | ||
| Methanol | 10 mg/mL (yields a clear, colorless solution) | [10] |
| 6% Aqueous CHAPS | 1.2% | [4][9] |
| DMSO | 6 mg/mL | [13] |
| Ethanol | 10 mg/mL | [13] |
| Corn Oil (with DMSO co-solvent) | ≥ 1.88 mg/mL | [14] |
Table 3: Spectroscopic Data
| Technique | Key Features | Reference |
| FT-IR (Cholesteryl Hemisuccinate) | Characteristic bands at ~1700 cm⁻¹ (C=O stretching of the carboxyl group). | [15] |
| ¹H NMR (Cholesteryl Hemisuccinate) | Spectra available for detailed structural confirmation. | [16][17] |
| ¹³C NMR (Cholesteryl Hemisuccinate) | Data available for structural analysis. | [17] |
| Mass Spectrometry (Cholesteryl Hemisuccinate) | GC-MS data confirms the molecular weight. | [17] |
Synthesis and Preparation
The synthesis of this compound is a two-step process involving the esterification of cholesterol followed by salt formation.
Synthesis of Cholesteryl Hemisuccinate
The following protocol is a general method for the synthesis of cholesteryl hemisuccinate.[5]
Experimental Protocol:
-
Dissolution: Dissolve cholesterol (1 equivalent) in pyridine.
-
Addition of Reagents: Add succinic anhydride (B1165640) (1.57 equivalents) and 4-dimethylaminopyridine (B28879) (DMAP) (0.17 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 7 days.
-
Quenching: Pour the reaction mixture into ice water.
-
Neutralization: Adjust the pH to 7 with dilute hydrochloric acid.
-
Extraction: Extract the product with chloroform.
-
Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography to yield pure cholesteryl hemisuccinate.
Preparation of this compound
Experimental Protocol:
-
Dissolution: Dissolve cholesteryl hemisuccinate in a suitable organic solvent (e.g., chloroform or methanol).
-
Addition of Tris Base: Add an equimolar amount of Tris (tromethamine) base dissolved in a minimal amount of water or a compatible solvent.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the acidic proton of the carboxylic acid using techniques like NMR.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The product can be further purified by recrystallization from an appropriate solvent system if necessary.
Applications in Drug Delivery and Research
CHS has proven to be a valuable excipient in various drug delivery systems and as a tool in biochemical research.
Liposomal Formulations and Membrane Stabilization
CHS is widely used as a membrane stabilizer in liposomes.[7][18] It can be incorporated into phospholipid bilayers to modulate their physical properties.
Table 4: Effect of CHS on Dipalmitoylphosphatidylcholine (DPPC) Liposomes
| Parameter | Effect of CHS | Reference |
| Transition Temperature (Tm) | Slight decrease | [18] |
| Enthalpy of Transition (ΔH) | Marked decrease | [18] |
| Membrane Stability | Increased | [18][19] |
| Calcein Release | Reduced (in PBS and plasma) | [18] |
Experimental Protocol: Preparation of CHS-Containing Liposomes (Thin-Film Hydration Method) [20]
-
Lipid Dissolution: Dissolve the desired lipids (e.g., dioleoyl phosphatidylethanolamine (B1630911) (DOPE), CHS, and DSPE-PEG₂₀₀₀) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall. Further dry the film under vacuum to remove residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) containing the drug to be encapsulated. This process is typically done by vortexing or gentle agitation.
-
Size Reduction (Optional): To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicle suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.
pH-Sensitive Vesicles
CHS is an acidic cholesterol ester that can self-assemble into bilayers in neutral or alkaline aqueous media.[7] Upon acidification to a pH below its pKa, the carboxyl group of CHS becomes protonated, leading to destabilization of the lipid bilayer and promoting the release of encapsulated contents.[5][7] This property is exploited in the design of pH-sensitive liposomes for targeted drug delivery to acidic environments such as tumors and endosomes.[20][21]
Protein Solubilization
This compound is used as a detergent for the solubilization and stabilization of membrane proteins.[4][22] It can be used in combination with other detergents like n-dodecyl-β-D-maltoside (DDM) to extract and purify membrane proteins while maintaining their native conformation and function.[22]
Anticancer and Hepatoprotective Activity
CHS has demonstrated antiproliferative effects against certain cancer cell lines.[1][23] The proposed mechanism involves the inhibition of DNA polymerases and topoisomerases, which are crucial for DNA replication and cell division.[23][24] Additionally, CHS has shown hepatoprotective effects, protecting against acetaminophen-induced liver damage.[14][23]
Characterization of CHS-Based Formulations
A variety of analytical techniques are employed to characterize CHS and its formulations.
Experimental Workflow: Characterization of CHS-Based Nanoparticles
Conclusion
This compound is a highly versatile and valuable compound for researchers, scientists, and drug development professionals. Its unique physicochemical properties, particularly its pH-sensitivity and membrane-stabilizing capabilities, have led to its widespread use in the development of advanced drug delivery systems. The detailed information and protocols provided in this technical guide are intended to facilitate its effective utilization in research and development, ultimately contributing to the advancement of new and improved therapeutics.
References
- 1. adipogen.com [adipogen.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 5. Cholesteryl hemisuccinate synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. liposomes.ca [liposomes.ca]
- 8. researchgate.net [researchgate.net]
- 9. Anatrace.com [anatrace.com]
- 10. 胆甾醇半琥珀酸酯 三羟甲基氨基甲烷盐 anionic detergent | Sigma-Aldrich [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
- 13. abmole.com [abmole.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Cholesteryl hemisuccinate(1510-21-0) 1H NMR [m.chemicalbook.com]
- 17. Cholesteryl hemisuccinate | C31H50O4 | CID 65082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. [Cholesteryl hemisuccinate as liposomal membrane stabilizer and its use in the preparation of saikosaponin-D liposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cholesteryl hemisuccinate as a membrane stabilizer in dipalmitoylphosphatidylcholine liposomes containing saikosaponin-d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pH-Responsive Liposomes of Dioleoyl Phosphatidylethanolamine and Cholesteryl Hemisuccinate for the Enhanced Anticancer Efficacy of Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Preparation and characterization of pH-sensitive vesicles made of cholesteryl hemisuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound › Reagents from anatrace›Protein Sample Preparation›Sample Preparation › SERVA Electrophoresis GmbH [serva.de]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Cholesterol hemisuccinate: a selective inhibitor of family X DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
Cholesteryl Hemisuccinate Tris Salt: A Technical Guide for Researchers
An In-depth Examination of a Key Cholesterol Analog in Membrane Biophysics and Drug Development
Cholesteryl hemisuccinate (CHS), particularly in its water-soluble tris salt form, has become an indispensable tool for researchers in structural biology, pharmacology, and drug delivery. As a synthetic derivative of cholesterol, CHS offers unique properties that facilitate the study of membrane proteins and the formulation of advanced therapeutic carriers. This technical guide provides a comprehensive overview of CHS, its biophysical characteristics, and detailed protocols for its application, tailored for scientists and drug development professionals.
Introduction: Understanding Cholesteryl Hemisuccinate
Cholesteryl hemisuccinate is an ester of cholesterol and succinic acid.[1] The addition of the dicarboxylic succinic acid moiety creates a molecule with a cholesterol-like hydrophobic steroid core and a terminal carboxylic acid, which can be deprotonated to form a charged headgroup.[2] This modification renders CHS more water-soluble than its parent molecule, cholesterol, and imparts pH-sensitive properties.[3][4] The tris salt form further enhances its aqueous solubility, making it easier to handle in experimental settings.[5]
While widely used as a cholesterol mimic, it is crucial to understand that CHS is not a perfect substitute. Studies have shown that while CHS does increase the order of lipid bilayers, this effect is weaker than that observed with cholesterol.[6][7] The protonated (acidic) form of CHS more closely mimics cholesterol's biophysical effects compared to the deprotonated (anionic) form prevalent at physiological pH.[6][8] Despite these differences, its ability to stabilize membrane proteins and form pH-sensitive lipid assemblies makes it a valuable and widely used reagent.
A key structural difference between cholesterol and CHS is the addition of the hemisuccinate linker at the 3-beta hydroxyl position of the sterol. This modification is central to its utility.
Caption: Structural comparison of Cholesterol and Cholesteryl Hemisuccinate (CHS).
Core Applications and Biophysical Properties
CHS is primarily utilized in two major areas: the stabilization of membrane proteins for structural and functional studies, and the formulation of pH-sensitive liposomes for drug delivery.
Membrane Protein Stabilization
Integral membrane proteins, such as G protein-coupled receptors (GPCRs), are notoriously unstable when removed from their native lipid bilayer environment by detergents.[9] Cholesterol is a known stabilizing component of eukaryotic cell membranes and is often required for the proper function and folding of these proteins.[10] CHS serves as a more soluble and manageable surrogate for cholesterol in these applications.
The addition of CHS to detergent micelles used for protein solubilization has been shown to significantly enhance the thermal stability of GPCRs.[9][11] This stabilization is attributed to a combination of factors:
-
Specific Interactions: CHS can directly interact with cholesterol-binding motifs on the transmembrane helices of proteins.[9][12]
-
Micelle Modulation: CHS alters the morphology of detergent micelles, creating a more native, bicelle-like environment that better accommodates the protein structure.[9]
The stabilizing effect of CHS is often concentration-dependent, with optimal stability achieved at specific CHS-to-detergent ratios.[9]
pH-Sensitive Drug Delivery Systems
The carboxyl group of the succinate (B1194679) moiety gives CHS its pH-sensitive character.[4] At neutral or alkaline pH (e.g., 7.4), the carboxyl group is deprotonated and negatively charged.[4] In this state, CHS can co-assemble with other lipids, such as dioleoylphosphatidylethanolamine (DOPE), to form stable lamellar bilayers (liposomes).[2][13]
When these liposomes encounter an acidic environment (below pH ~6.5), such as in endosomes or tumor microenvironments, the carboxyl group becomes protonated.[13] This neutralizes the headgroup charge, disrupting the packing of the lipid bilayer and promoting a phase transition that leads to the destabilization of the liposome (B1194612) and the release of its encapsulated contents.[4][13][14]
Caption: Mechanism of pH-sensitive drug release from CHS-containing liposomes.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the properties and effects of CHS.
Table 1: Physicochemical Properties of Cholesteryl Hemisuccinate
| Property | Value / Description | Source(s) |
| Synonyms | CHEMS, Cholesteryl hydrogen succinate | [3][15] |
| Molecular Formula | C31H50O4 (Acid form) | [3] |
| Molecular Weight | 486.73 g/mol (Acid form) | [3] |
| Molecular Weight | 607.86 g/mol (Tris salt form) | [15] |
| Appearance | White to off-white powder | [3] |
| Solubility (Tris Salt) | Methanol (10 mg/mL), 1.2% in 6% aqueous CHAPS | [15][16] |
| Solubility (Acid Form) | Chloroform (B151607) (10 mg/mL), DMSO (1 mg/mL), Ethanol (1 mg/mL) | [3][17] |
| Storage | Room temperature (acid form), -20°C (tris salt) | [3][18] |
Table 2: Reported Effects of CHS on Membrane Protein Stability
| Protein System | Detergent | Effect of CHS Addition | Quantitative Change | Source(s) |
| NOP Receptor (ORL-1) | DDM | Increased thermostability | Tm increased by ~15 °C vs. DDM alone | [9] |
| β2-Adrenergic Receptor (β2AR) | DDM | Increased thermostability and half-life | - | [9] |
| Adenosine A2a Receptor (hA2aR) | DDM/CHAPS | Increased ligand binding activity | Activity correlates with number of CHS monomers per micelle | [19] |
Table 3: Biophysical Effects of CHS on Lipid Bilayers
| Lipid System | Experimental Technique | Observation | Comparison to Cholesterol | Source(s) |
| K-562 cell membranes | Fluorescence Anisotropy (DPH) | Increased structural order (decreased fluidity) | - | [20] |
| POPC Bilayers | Molecular Dynamics | Increases order of lipids | Weaker ordering effect | [6][7] |
| DPPC Bilayers | Molecular Dynamics | Protonated CHS mimics cholesterol's ordering effect | Deprotonated CHS has a significantly weaker effect | [8] |
| Nanodiscs (POPC/POPG) | Molecular Dynamics & EPR | CHS gathers around scaffold proteins | Cholesterol is uniformly distributed | [21][22] |
Experimental Protocols
The following sections provide generalized protocols for common applications of CHS. Researchers should optimize concentrations and conditions for their specific systems.
Protocol: Preparation of CHS-Containing pH-Sensitive Liposomes
This protocol describes the thin-film hydration method for preparing CHS/DOPE liposomes.
Materials:
-
Dioleoylphosphatidylethanolamine (DOPE) in chloroform
-
Cholesteryl hemisuccinate (CHS) in chloroform
-
Buffer A (Hydration): 10 mM HEPES, 150 mM NaCl, pH 7.5
-
Buffer B (Assay): Appropriate buffer for release assay (e.g., acetate (B1210297) buffer, pH 5.0)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
In a round-bottom flask, combine DOPE and CHS in chloroform at a desired molar ratio (e.g., 2:1 or 3:2 DOPE:CHS).
-
Remove the chloroform using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove residual solvent.[23]
-
-
Hydration:
-
Hydrate the lipid film by adding Buffer A. The volume depends on the desired final lipid concentration.
-
Vortex the flask vigorously until all lipid is resuspended, forming multilamellar vesicles (MLVs).[23]
-
-
Vesicle Sizing:
-
Sonication: For small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution clarifies.[13]
-
Extrusion (Recommended): For large unilamellar vesicles (LUVs) with a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes of the desired pore size (e.g., 100 nm). Perform 10-20 passes for a homogenous population.[23]
-
-
Purification (Optional):
-
To remove unencapsulated material, the liposome suspension can be purified by size exclusion chromatography or dialysis.
-
-
Storage:
-
Store liposomes at 4°C. Use within a few days for best results.
-
Protocol: Solubilization and Stabilization of a GPCR with CHS
This protocol outlines a general workflow for extracting a membrane protein (e.g., a GPCR) from cell membranes using a detergent/CHS mixture.
Caption: Workflow for GPCR solubilization and stabilization using CHS.
Materials:
-
Purified cell membranes expressing the target GPCR
-
Solubilization Buffer: e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, protease inhibitors
-
Stabilizing ligand (agonist or inverse agonist)
-
Detergent stock solution: e.g., 10% (w/v) n-Dodecyl-β-D-Maltoside (DDM)
-
CHS Tris Salt stock solution: e.g., 1% (w/v) in water or solubilization buffer
-
High-speed centrifuge and tubes
Procedure:
-
Membrane Preparation:
-
Thaw purified membranes on ice. Resuspend in Solubilization Buffer to a final protein concentration of 2-5 mg/mL.
-
-
Ligand Stabilization:
-
Detergent/CHS Addition:
-
Add detergent and CHS to the membrane suspension to reach the desired final concentrations. A common starting point is 0.5% (w/v) DDM and 0.1% (w/v) CHS.[24] Note: The optimal ratio of protein:detergent:CHS must be determined empirically.
-
-
Solubilization:
-
Incubate the mixture at 4°C for 2-4 hours with gentle end-over-end rotation to allow for complete solubilization of the membranes.[24]
-
-
Clarification:
-
Pellet the insoluble material by ultracentrifugation (e.g., >100,000 x g for 60 minutes at 4°C).
-
-
Purification:
-
Carefully collect the supernatant, which contains the solubilized, ligand-bound, CHS-stabilized protein-detergent complex.
-
Proceed immediately with purification steps, such as affinity chromatography.
-
Conclusion
Cholesteryl hemisuccinate tris salt is a powerful and versatile tool for researchers working with membrane proteins and lipid-based delivery systems. Its enhanced solubility and pH-sensitive nature provide distinct advantages over native cholesterol. However, researchers must remain cognizant of the biophysical differences between CHS and cholesterol and understand that it is an analog, not a perfect replacement. By leveraging the unique properties of CHS and employing carefully optimized protocols, scientists can continue to advance our understanding of membrane biology and develop innovative therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Cholesteryl hemisuccinate | 1510-21-0 [chemicalbook.com]
- 3. adipogen.com [adipogen.com]
- 4. kyforabio.com [kyforabio.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental determination and computational interpretation of biophysical properties of lipid bilayers enriched by cholesteryl hemisuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jungwirth.uochb.cas.cz [jungwirth.uochb.cas.cz]
- 9. GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound › Reagents from anatrace›Protein Sample Preparation›Sample Preparation › SERVA Electrophoresis GmbH [serva.de]
- 11. Structure and Dynamics of GPCRs in Lipid Membranes: Physical Principles and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Membrane Cholesterol on the Structure and Function of Selected Class A GPCRsChallenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and characterization of pH-sensitive vesicles made of cholesteryl hemisuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 16. Anatrace.com [anatrace.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. The Morphology and Composition of Cholesterol-Rich Micellar Nanostructures Determine Transmembrane Protein (GPCR) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 22. Cholesteryl Hemisuccinate Is Not a Good Replacement for Cholesterol in Lipid Nanodiscs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. liposomes.ca [liposomes.ca]
- 24. Fusion Partner Toolchest for the Stabilization and Crystallization of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical characteristics of Cholesteryl hemisuccinate tris salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl hemisuccinate (CHS) is a water-soluble derivative of cholesterol widely utilized in the fields of biochemistry, biophysics, and pharmaceutical sciences. Its amphipathic nature, with a rigid sterol backbone and a flexible succinate (B1194679) linker, makes it an invaluable tool for stabilizing membrane proteins, forming liposomes for drug delivery, and modulating the physical properties of lipid bilayers. The tris salt form of CHS offers enhanced aqueous solubility compared to its free acid counterpart, facilitating its use in various experimental settings. This technical guide provides an in-depth overview of the physical and chemical characteristics of Cholesteryl hemisuccinate tris salt, along with detailed experimental protocols for its characterization and application.
Physical and Chemical Characteristics
The fundamental properties of this compound are summarized below, providing a critical resource for its effective use in research and development.
General Properties
| Property | Value | Source |
| Synonyms | 3β-Hydroxy-5-cholestene 3-hemisuccinate tris salt, CHEMS tris salt, CHS tris salt | |
| CAS Number | 102601-49-0 | [1][2] |
| Appearance | White powder | [1] |
Chemical and Physical Data
| Property | Value | Source |
| Molecular Formula | C₃₁H₅₀O₄ · C₄H₁₁NO₃ | [2] |
| Molecular Weight | 607.86 g/mol | [2] |
| pKa (of hemisuccinate) | 5.8 | [3] |
| Melting Point | Data for the tris salt is not readily available. The non-salt form melts at 178-179°C. | [4] |
| Critical Micelle Concentration (CMC) | A specific value for the tris salt is not definitively published and can be influenced by buffer conditions. General methods for CMC determination are described in the experimental protocols section. | [5][6] |
Solubility
| Solvent | Solubility | Notes | Source |
| 6% aqueous CHAPS | 1.2% (w/v) | [1] | |
| Methanol | 1% (w/v) | [7] | |
| 10% DDM | 2% (w/v) | Achieved with continuous vortexing. | [7] |
| Water | Poorly soluble | The tris salt is more water-soluble than the non-salt form but still often requires detergents for complete dissolution in aqueous buffers. | [7] |
Experimental Protocols
Detailed methodologies for key experiments involving the characterization and use of this compound are provided below.
Solubilization of this compound in Detergent Solutions
This protocol is essential for preparing CHS-containing detergent micelles, commonly used for stabilizing membrane proteins.
Materials:
-
This compound
-
Detergent (e.g., n-dodecyl-β-D-maltopyranoside - DDM)
-
Tris buffer (e.g., 1 M, pH 8.0)
-
Deionized water
-
50 mL conical tubes
-
Vortex mixer or rotator
-
Probe sonicator (optional)
-
Water bath (optional)
Procedure:
-
Prepare the desired volume of detergent stock solution (e.g., 10% w/v DDM) in a suitable buffer (e.g., 200 mM Tris, pH 8.0). This can be achieved by dissolving the detergent in water and adding the concentrated buffer.
-
Add the desired amount of this compound powder directly to the detergent solution (e.g., to a final concentration of 2% w/v).
-
Agitate the mixture vigorously using a vortex mixer or a rotator at room temperature. For the tris salt, continuous vortexing is often sufficient for dissolution.[7]
-
Gentle heating in a water bath (e.g., 37-42°C) can aid in dissolving the CHS tris salt.[7]
-
For the non-salt form of CHS, which is much less soluble, probe sonication is typically required.[7] If using sonication for the tris salt to speed up the process, do so in short bursts to avoid excessive heating, which can potentially lead to degradation.[7]
-
The final solution should be clear and transparent, indicating complete solubilization of the CHS within the detergent micelles.[8]
Caption: CMC determination using a fluorescent probe.
Preparation of Liposomes using the Film Hydration Method
This protocol describes a standard method for preparing multilamellar vesicles (MLVs) and large unilamellar vesicles (LUVs) containing CHS.
Materials:
-
This compound
-
Phospholipid (e.g., Dipalmitoylphosphatidylcholine - DPPC)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)
-
Hydration buffer (e.g., PBS, Tris buffer)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas stream
-
Vortex mixer
-
Liposome (B1194612) extruder (optional, for LUV preparation)
-
Polycarbonate membranes of a defined pore size (e.g., 100 nm) (optional)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipid and CHS tris salt in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a stream of nitrogen gas for at least one hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the desired aqueous buffer to the flask. The temperature of the buffer should be above the main phase transition temperature (Tm) of the primary phospholipid.
-
Vortex the flask vigorously until all the lipid film is suspended in the buffer. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion (for LUVs):
-
To obtain vesicles of a more uniform size, the MLV suspension can be extruded.
-
Assemble the liposome extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Pass the suspension through the membranes multiple times (typically 10-20 passes) to form large unilamellar vesicles (LUVs).
-
The resulting liposome suspension can be stored at 4°C.
-
References
- 1. Anatrace.com [anatrace.com]
- 2. ヘミコハク酸コレステリル トリス塩 anionic detergent | Sigma-Aldrich [sigmaaldrich.com]
- 3. liposomes.ca [liposomes.ca]
- 4. researchgate.net [researchgate.net]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. commonfund.nih.gov [commonfund.nih.gov]
Methodological & Application
Application Notes and Protocols for Membrane Protein Solubilization using Cholesteryl Hemisuccinate Tris Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integral membrane proteins (IMPs) are critical targets for drug discovery and biomedical research, playing essential roles in cellular signaling, transport, and homeostasis. However, their hydrophobic nature presents significant challenges for extraction and stabilization outside of their native lipid bilayer environment. Cholesteryl hemisuccinate (CHS), a water-soluble cholesterol analog, has emerged as a vital tool for stabilizing membrane proteins, particularly G-protein coupled receptors (GPCRs) and ion channels, during solubilization and purification.[1][2][3] CHS is not a detergent itself but is used as an additive with conventional detergents to mimic the cholesterol-rich environment of the cell membrane, thereby enhancing the stability and preserving the native conformation and function of the target protein.[3][4][5]
These application notes provide a comprehensive guide to the use of Cholesteryl hemisuccinate tris salt for the solubilization of membrane proteins, including detailed protocols, quantitative data, and workflow visualizations.
Properties and Mechanism of Action
This compound is an anionic cholesterol derivative that integrates into detergent micelles, creating a more lipid-like environment for the solubilized membrane protein.[6] Many membrane proteins, especially those from eukaryotic cells, have specific lipid-binding sites or require a lipidic environment to maintain their structural integrity and activity.[5][6] The addition of CHS to detergent solutions helps to:
-
Enhance Protein Stability: By mimicking the native membrane environment, CHS can significantly improve the thermal and conformational stability of solubilized membrane proteins.[5]
-
Preserve Protein Function: Maintaining the structural integrity of the protein often translates to the preservation of its biological activity, such as ligand binding or enzymatic function.[6]
-
Improve Solubilization Efficiency: In some cases, the combination of a detergent with CHS can lead to more efficient extraction of the target protein from the cell membrane.[7]
CHS is almost insoluble in water on its own and requires a detergent to be brought into solution.[4] It is commonly used in conjunction with mild, non-ionic detergents such as n-dodecyl-β-D-maltopyranoside (DDM) and lauryl maltose (B56501) neopentyl glycol (LMNG).[1][2][3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in membrane protein solubilization.
Table 1: Recommended Concentrations and Ratios for CHS and Detergents
| Parameter | Detergent | Recommended Value | Reference |
| Stock Solution Concentration | DDM | 10% (w/v) | [4] |
| LMNG | 1% (w/v) | [8] | |
| CHS in DDM Stock | 2% (w/v) | [4] | |
| CHS in LMNG Stock | 0.4% (w/v) | [8] | |
| Working Solubilization Buffer Concentration | DDM | 1-2% (w/v) | [8] |
| LMNG | 0.5-1% (w/v) | [8] | |
| CHS | 0.2-0.4% (w/v) | [8] | |
| Purification Buffer Concentration | DDM | 0.025-0.1% (w/v) | [8] |
| LMNG | 0.005-0.01% (w/v) | [8] | |
| CHS | 0.005-0.02% (w/v) | [8] | |
| Detergent to CHS Ratio (w/w) | DDM:CHS | 5:1 | [4] |
| LMNG:CHS | 2.5:1 | [8] |
Table 2: Buffer Compositions for Solubilization and Purification
| Buffer Component | Solubilization Buffer Example | Purification Buffer Example | Purpose |
| Buffer | 100 mM HEPES, pH 7.5 | 25 mM HEPES, pH 7.5 | Maintain pH |
| Salt | 200-800 mM NaCl | 100-800 mM NaCl | Reduce non-specific interactions |
| Detergent (e.g., DDM) | 2% (w/v) | 0.05% (w/v) | Solubilize and stabilize protein |
| CHS | 0.4% (w/v) | 0.01% (w/v) | Enhance protein stability |
| Glycerol | 10% (v/v) | 10% (v/v) | Cryoprotectant and stabilizer |
| Additives | 20 mM Imidazole (B134444) | 50-220 mM Imidazole | For His-tag purification |
| Protease Inhibitors | - | Prevent protein degradation |
Experimental Protocols
Protocol 1: Preparation of a 10% DDM / 2% CHS Stock Solution
This protocol describes the preparation of a concentrated stock solution of DDM and CHS, which can then be diluted into working buffers.[4][6]
Materials:
-
n-dodecyl-β-D-maltopyranoside (DDM)
-
This compound (CHS)
-
1 M Tris-HCl, pH 8.0
-
Ultrapure water
-
50 mL conical tube
-
Probe sonicator
-
Rotator
Procedure:
-
Add 30 mL of ultrapure water to a 50 mL conical tube.
-
Add 10 mL of 1 M Tris-HCl, pH 8.0 to achieve a final buffer concentration of 200 mM.
-
Add 5 g of DDM to the tube and cap tightly.
-
Invert the tube or use a rotator until the detergent is fully dissolved.
-
Add 1 g of CHS to the detergent solution.
-
Sonicate the solution continuously until it becomes hot to the touch and translucent.
-
Bring the final volume to 50 mL with ultrapure water.
-
Place the tube on a rotator at room temperature until the solution becomes transparent.
-
Cool the solution to 4°C on ice before use or storage.
Protocol 2: Membrane Protein Solubilization
This protocol provides a general procedure for the solubilization of a target membrane protein from isolated cell membranes.
Materials:
-
Isolated cell membranes containing the target protein
-
Solubilization Buffer (e.g., 100 mM HEPES pH 7.5, 200 mM NaCl, 2% DDM, 0.4% CHS, 10% glycerol, protease inhibitors)
-
Dounce homogenizer
-
Ultracentrifuge
-
Microcentrifuge tubes
Procedure:
-
Thaw the isolated cell membranes on ice.
-
Resuspend the membrane pellet in an equal volume of Solubilization Buffer.
-
Homogenize the suspension using a Dounce homogenizer with 10-20 strokes on ice.
-
Incubate the mixture for 1-2.5 hours at 4°C with gentle rotation.[8]
-
Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet non-solubilized material.
-
Carefully collect the supernatant containing the solubilized membrane protein.
Protocol 3: Affinity Purification of a His-tagged Membrane Protein
This protocol outlines the purification of a solubilized, His-tagged membrane protein using immobilized metal affinity chromatography (IMAC).
Materials:
-
Solubilized membrane protein supernatant
-
IMAC resin (e.g., Ni-NTA)
-
Wash Buffer (e.g., 25 mM HEPES pH 7.5, 800 mM NaCl, 0.05% DDM, 0.01% CHS, 10% glycerol, 50 mM imidazole)
-
Elution Buffer (e.g., 25 mM HEPES pH 7.5, 800 mM NaCl, 0.025% DDM, 0.005% CHS, 10% glycerol, 220 mM imidazole)
-
Chromatography column
Procedure:
-
Equilibrate the IMAC resin with 5-10 column volumes of Wash Buffer containing a low concentration of imidazole (e.g., 20 mM).
-
Incubate the solubilized protein supernatant with the equilibrated resin for 1-2 hours at 4°C with gentle mixing.
-
Load the resin-protein mixture into a chromatography column.
-
Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the target protein with 3-5 column volumes of Elution Buffer.
-
Collect fractions and analyze for the presence of the target protein (e.g., by SDS-PAGE and Western blot).
Visualizations
Experimental Workflow for Membrane Protein Solubilization and Purification
Caption: Workflow for membrane protein solubilization and purification.
Signaling Pathway: Stabilization of a GPCR by CHS
References
- 1. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 2. Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermostabilisation of membrane proteins for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commonfund.nih.gov [commonfund.nih.gov]
- 7. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalytically Cleavable Detergent for Membrane Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stabilizing GPCRs with Cholesteryl Hemisuccinate Tris Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent a large and diverse family of integral membrane proteins that are the targets of a significant portion of modern pharmaceuticals. The inherent instability of GPCRs upon removal from their native lipid bilayer environment poses a major challenge for their structural and functional characterization. Cholesteryl hemisuccinate (CHS), a cholesterol analog, has emerged as a critical additive in detergent-based solutions to enhance the stability of solubilized GPCRs.[1][2] These application notes provide a detailed protocol for the stabilization of GPCRs using CHS, along with quantitative data and methodologies for assessing receptor stability.
CHS is thought to stabilize GPCRs through two primary mechanisms: by creating a more native-like, rigidified detergent micelle environment around the receptor, and through specific interactions with cholesterol-binding sites on the GPCR surface.[2][3] The addition of CHS to common detergents like n-dodecyl-β-D-maltoside (DDM) or lauryl maltose (B56501) neopentyl glycol (LMNG) has been demonstrated to improve the thermal stability and monodispersity of various GPCRs, facilitating downstream applications such as structural studies and drug screening.[1][2]
Quantitative Data Summary
The optimal concentration of CHS for GPCR stabilization is receptor-dependent and should be empirically determined. However, the following tables summarize typical starting concentrations and observed effects from published studies.
Table 1: Typical Concentrations of CHS in GPCR Solubilization and Purification Buffers
| Detergent | Typical CHS Concentration (w/v) | CHS:Detergent Ratio (w/w) | Application | Reference |
| DDM | 0.1% - 0.2% | 1:5 - 1:10 | Solubilization & Purification | [4][5] |
| LMNG | 0.006% - 0.03% | - | Solubilization & Purification | [6] |
| CHAPS | 0.1% - 1.2% | - | Solubilization | [7] |
| DM | Not typically used alone | - | Solubilization | [4] |
Table 2: Reported Effects of CHS on GPCR Thermostability
| GPCR | Detergent | CHS:Detergent Ratio (w/w) | Increase in Tm (°C) | Reference |
| Opiate Receptor-Like 1 (ORL-1) | DDM | 0.1:1 | ~5 | [2] |
| A2A Adenosine Receptor (A2AR) | DDM | 0.1:1 | Significant Stabilization | [3] |
| β2 Adrenergic Receptor (β2AR) | DDM | - | Increased half-life | [2] |
Experimental Protocols
Protocol 1: Solubilization of GPCR-Expressing Membranes with DDM and CHS
This protocol describes a general method for the solubilization of GPCRs from isolated cell membranes using a combination of DDM and CHS.
Materials:
-
GPCR-expressing cell paste
-
Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitors
-
Solubilization Buffer: 50 mM HEPES pH 7.5, 500 mM NaCl, 1% (w/v) DDM, 0.2% (w/v) CHS, 10% (v/v) glycerol, protease inhibitors
-
Dounce homogenizer
-
Ultracentrifuge
Methodology:
-
Thaw the cell paste on ice.
-
Resuspend the cell paste in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer with 20-30 strokes on ice.
-
Centrifuge the homogenate at 100,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer.
-
Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow for solubilization.
-
Centrifuge the mixture at 100,000 x g for 60 minutes at 4°C to pellet any insoluble material.
-
Carefully collect the supernatant containing the solubilized GPCR-detergent-CHS complexes for downstream purification.
Protocol 2: Thermal Stability Assessment using a Thermal Shift Assay
This protocol outlines a method to assess the thermal stability of a GPCR in the presence of varying concentrations of CHS.
Materials:
-
Purified GPCR in detergent solution (e.g., DDM)
-
CHS stock solution
-
SYPRO Orange dye (5000x stock in DMSO)
-
Real-time PCR instrument
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% (w/v) DDM
Methodology:
-
Prepare a series of dilutions of the CHS stock solution in Assay Buffer to achieve a range of final CHS concentrations or CHS:DDM ratios.
-
In a 96-well PCR plate, mix the purified GPCR with the different CHS concentrations. Include a no-CHS control.
-
Add SYPRO Orange dye to each well to a final concentration of 5x.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, collecting fluorescence data at each interval.
-
The melting temperature (Tm) is the temperature at which the fluorescence intensity is at its maximum, corresponding to the midpoint of the protein unfolding transition. Plot the fluorescence intensity as a function of temperature to determine the Tm for each condition. An increase in Tm indicates enhanced thermal stability.
Visualizations
Caption: Experimental workflow for GPCR stabilization with CHS.
Caption: Proposed mechanism of GPCR stabilization by CHS.
References
- 1. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How do short chain non-ionic detergents destabilize GPCRs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo assembly and large-scale purification of a GPCR - Gα fusion with Gβγ, and characterization of the active complex | PLOS One [journals.plos.org]
- 5. PIP2 stabilises active states of GPCRs and enhances the selectivity of G-protein coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dominant Negative G Proteins Enhance Formation and Purification of Agonist-GPCR-G Protein Complexes for Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of recombinant G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cholesteryl Hemisuccinate Tris Salt in Liposome Preparation for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl hemisuccinate (CHS) tris salt is a widely utilized synthetic cholesterol derivative in the formulation of liposomal drug delivery systems. Its incorporation into the lipid bilayer offers distinct advantages, primarily by conferring pH-sensitivity and enhancing membrane stability. The unique properties of CHS make it an invaluable tool for developing sophisticated drug carriers that can respond to specific physiological cues, such as the acidic microenvironment of tumors or the low pH within endosomes.
At physiological pH (around 7.4), the carboxyl group of CHS is deprotonated and negatively charged, contributing to the stability of the liposomal membrane through electrostatic repulsion. However, in an acidic environment, this carboxyl group becomes protonated. This charge neutralization disrupts the packing of the lipid bilayer, leading to destabilization of the liposome (B1194612) and subsequent release of its encapsulated cargo. This pH-triggered release mechanism is particularly advantageous for targeted drug delivery to pathological tissues with lower pH, thereby enhancing therapeutic efficacy while minimizing off-target effects.
These application notes provide detailed protocols for the preparation and characterization of CHS-containing liposomes, summarize key quantitative data from various formulations, and illustrate the underlying mechanisms and experimental workflows.
Data Presentation
Physicochemical Properties of CHS-Containing Liposomes
The following tables summarize the influence of different lipid compositions on the key physicochemical properties of liposomes incorporating cholesteryl hemisuccinate.
| Formulation (Molar Ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| DOPE:CHEMS (7:3) | 153.2 ± 3.08 | < 0.2 | -24.6 ± 1.72 | 65 (Cisplatin) | [1][2] |
| DOPE:CHEMS (8:2) | 206.4 ± 2.26 | < 0.2 | -17.8 ± 1.26 | 52 (Cisplatin) | [1][2] |
| DPPC:CHEMS | ~150 | - | - | - | [3] |
| THST (CHS Tris Salt analog) | 163.8 ± 5.5 | - | -74.5 ± 6.4 | - | [4] |
Table 1: Influence of Lipid Composition on Liposome Characteristics. DOPE: Dioleoyl-sn-glycero-3-phosphoethanolamine; CHEMS: Cholesteryl hemisuccinate; DPPC: Dipalmitoylphosphatidylcholine; THST: Tris salt of α-tocopherol hemisuccinate.
pH-Dependent Drug Release
The pH-responsive nature of CHS-liposomes is a critical feature for controlled drug delivery. The table below illustrates the cumulative drug release from CHS-containing liposomes at different pH values.
| Formulation (Molar Ratio) | Drug | pH 7.4 (Physiological) | pH 6.5 (Tumor Microenvironment) | pH 5.5 (Endosomal) | Time (hours) | Reference |
| DOPE:CHEMS (7:3) | Cisplatin | < 40% | ~65% | > 80% | 24 | [1][2] |
| DOPE/CHEMS-based | Doxorubicin (B1662922) | < 10% | - | 90% | 6 | [5] |
| PEtOz/CHEMS | Doxorubicin | 50% (48h) | - | 90% (15 min) | - | [5] |
| THST vesicles | Calcein | Low | - | 45% (10 min in acid serum) | - | [4] |
Table 2: pH-Triggered Drug Release from CHS-Liposomes. PEtOz: Poly(2-ethyl-2-oxazoline).
Experimental Protocols
Protocol 1: Preparation of CHS-Containing Liposomes by Thin-Film Hydration
This protocol describes a widely used method for preparing liposomes incorporating cholesteryl hemisuccinate tris salt.
Materials:
-
Phospholipid (e.g., DOPE, DPPC)
-
Cholesteryl hemisuccinate (CHS) tris salt
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, Tris-HCl buffer)
Procedure:
-
Lipid Dissolution: Dissolve the desired amounts of phospholipid and CHS tris salt in a suitable organic solvent in a round-bottom flask. The molar ratio of the lipids should be determined based on the desired properties of the liposomes. A common ratio for pH-sensitive liposomes is DOPE:CHS at 7:3.
-
Thin-Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process should be carried out at a temperature above the phase transition temperature of the lipids to ensure the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Drying: To ensure the complete removal of any residual organic solvent, the lipid film should be dried under a high vacuum for at least 2-4 hours, or overnight.
-
Hydration: The dry lipid film is hydrated with the chosen aqueous buffer. The buffer should be pre-heated to a temperature above the lipid phase transition temperature. The volume of the buffer will determine the final lipid concentration. The flask is agitated (e.g., by vortexing or gentle shaking) to facilitate the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Homogenization): To obtain unilamellar vesicles (ULVs) with a uniform size distribution, the MLV suspension is subjected to size reduction techniques:
-
Extrusion: The liposome suspension is repeatedly passed through polycarbonate membranes with a defined pore size (e.g., starting with 400 nm and sequentially reducing to 100 nm). This is a common and effective method for producing liposomes with a narrow size distribution.
-
Sonication: The suspension can be sonicated using a bath or probe sonicator. However, this method may lead to lipid degradation and is less controlled in terms of final particle size compared to extrusion.
-
Protocol 2: Doxorubicin Loading into CHS-Liposomes using an Ammonium (B1175870) Sulfate (B86663) Gradient (Remote Loading)
This protocol describes an active loading method to encapsulate doxorubicin into pre-formed CHS-liposomes, achieving high encapsulation efficiency.
Materials:
-
Pre-formed CHS-containing liposomes (prepared as in Protocol 1, with the hydration buffer being 250 mM ammonium sulfate, pH 7.4)
-
Doxorubicin hydrochloride
-
Buffer for external phase exchange (e.g., sucrose (B13894) solution, saline, or HEPES-buffered saline, pH 7.4)
-
Size exclusion chromatography column (e.g., Sephadex G-50)
Procedure:
-
Preparation of Liposomes with Ammonium Sulfate: Prepare the CHS-liposomes according to Protocol 1, using a 250 mM ammonium sulfate solution as the hydration buffer.
-
Removal of External Ammonium Sulfate: The external ammonium sulfate is removed and replaced with the desired external buffer. This is typically achieved by passing the liposome suspension through a size-exclusion chromatography column. This step creates an ammonium sulfate gradient across the liposome membrane.
-
Drug Incubation: Add the doxorubicin solution to the liposome suspension. The mixture is then incubated at a temperature above the phase transition temperature of the lipids (e.g., 60°C) for a specified period (e.g., 30-60 minutes). Doxorubicin, being a weakly basic drug, will cross the lipid bilayer in its neutral form and become protonated and trapped in the acidic core of the liposomes due to the ammonium sulfate gradient.
-
Removal of Unencapsulated Drug: After incubation, the unencapsulated doxorubicin is removed from the liposome suspension, typically by dialysis or another round of size-exclusion chromatography.
Mandatory Visualizations
Signaling Pathway: pH-Induced Destabilization and Drug Release
Caption: Mechanism of pH-induced drug release from CHS-liposomes.
Experimental Workflow: Liposome Preparation and Characterization
Caption: Experimental workflow for CHS-liposome preparation and characterization.
References
- 1. pH-induced destabilization of phosphatidylethanolamine-containing liposomes: role of bilayer contact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 3. [Cholesteryl hemisuccinate as liposomal membrane stabilizer and its use in the preparation of saikosaponin-D liposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and Characterization of Stable pH-Sensitive Vesicles Composed of α-Tocopherol Hemisuccinate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cholesteryl Hemisuccinate Tris Salt in Cryo-EM Sample Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholesteryl hemisuccinate (CHS) tris salt is a water-soluble analog of cholesterol that has become an invaluable tool in the structural determination of membrane proteins by single-particle cryo-electron microscopy (cryo-EM). Its amphipathic nature allows it to mimic the native lipid environment, thereby enhancing the stability and solubility of purified membrane proteins. This is particularly crucial for maintaining the native conformation of delicate protein complexes during purification and vitrification. CHS is frequently used in conjunction with detergents such as n-dodecyl-β-D-maltoside (DDM) and lauryl maltose (B56501) neopentyl glycol (LMNG) to create a more native-like and stabilizing environment.[1][2][3] The addition of CHS can enlarge the detergent micelle and increase the thickness of the hydrophilic layer, which provides a more stable environment and aids in the identification of small embedded membrane proteins.[1]
These application notes provide a comprehensive overview of the use of CHS in cryo-EM sample preparation, including detailed protocols and quantitative data to guide researchers in optimizing their experimental workflows.
Key Applications of CHS in Cryo-EM
-
Stabilization of Membrane Proteins: CHS is widely employed to stabilize a broad range of membrane proteins, including G protein-coupled receptors (GPCRs), ion channels, and transporters, irrespective of whether cholesterol is a native component of their environment.[4] This stabilization is critical for preventing aggregation and denaturation during the transition from the cellular membrane to a detergent-solubilized state.
-
Improving Particle Distribution: The presence of CHS in the sample buffer can lead to a more uniform distribution of particles in the vitreous ice, a critical factor for successful single-particle analysis.
-
Facilitating High-Resolution Structures: By maintaining the structural integrity of membrane proteins, CHS contributes to achieving high-resolution cryo-EM reconstructions.[5] Numerous high-resolution structures of membrane proteins have been solved using CHS in their sample preparation.
-
Use in Nanodisc Reconstitution: CHS is also utilized in the reconstitution of membrane proteins into lipid nanodiscs, providing a more native-like bilayer environment for structural and functional studies.[6]
Quantitative Data on CHS in Cryo-EM
The optimal concentration of CHS can vary depending on the specific membrane protein and the detergent being used. The following table summarizes reported concentrations of CHS and detergents used in the successful cryo-EM structure determination of various membrane proteins.
| Membrane Protein Target | Detergent(s) | CHS Concentration | Final Resolution (Å) | Reference/Notes |
| Human ATP13A2 | 1% DDM | 0.2% | - | Purification protocol[7] |
| NPC1L1 | Digitonin | Used during preparation | 3.7 | [8] |
| NTS-NTSR1-Gi complex | LMNG/GDN | Present in micelles | - | Compared with nanodiscs[9] |
| Otop3 | DDM | Present | 3.9 | [10] |
| TRPM3 | - | 100 µM (in functional assay) | - | Cryo-EM map shows CHS binding sites[11] |
| Hyaluronan synthase (CvHAS) | 1% DDM | 0.1% | - | For purification[12] |
| Slc26a9 | - | - | 3.96 (in GDN) | CHS mentioned as a common additive[13] |
| LYCHOS | - | Present | 3.31 | [13] |
Note: Direct comparative studies on the effect of CHS on resolution are limited in the literature. The provided data is from individual successful structure determinations. Researchers are encouraged to perform their own optimization experiments.
Experimental Protocols
Protocol 1: Preparation of Detergent Stock Solution with CHS
This protocol describes the preparation of a stock solution of detergent (e.g., DDM) containing CHS.
Materials:
-
n-dodecyl-β-D-maltopyranoside (DDM)
-
Cholesteryl hemisuccinate tris salt (CHS)
-
1M Tris-HCl, pH 8.0
-
Nuclease-free water
-
50 mL conical tubes
-
Probe sonicator
-
Rotator
Procedure:
-
To a 50 mL conical tube, add 30 mL of nuclease-free water.
-
Add 10 mL of 1M Tris-HCl, pH 8.0 stock solution to achieve a final buffer concentration of 200 mM.
-
Add 5 g of dry DDM to the tube and cap it tightly.
-
Invert the tube or use a rotator until the detergent is fully dissolved.
-
Add 1 g of CHS to the detergent solution.
-
Sonicate the solution continuously. The solution will become hot to the touch and translucent.
-
Bring the final volume to 50 mL with nuclease-free water.
-
Place the tube on a rotator at room temperature until the solution becomes transparent.
-
Cool the solution to 4°C on ice before use or storage.
Protocol 2: Membrane Protein Purification using Detergent/CHS
This protocol provides a general workflow for the purification of a membrane protein using a detergent/CHS mixture.
Materials:
-
Cell pellet expressing the target membrane protein
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol)
-
DDM/CHS stock solution (from Protocol 1)
-
Protease inhibitors
-
Affinity resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash Buffer (Lysis Buffer with a lower concentration of imidazole, e.g., 20 mM)
-
Elution Buffer (Lysis Buffer with a high concentration of imidazole, e.g., 250 mM)
-
Size Exclusion Chromatography (SEC) Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.03% DDM, 0.006% CHS)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer containing protease inhibitors. Lyse the cells using a Dounce homogenizer, microfluidizer, or sonication.
-
Membrane Isolation: Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris. Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
Solubilization: Resuspend the membrane pellet in Lysis Buffer. Add the DDM/CHS stock solution to a final concentration of 1% DDM and 0.2% CHS. Stir gently at 4°C for 1-2 hours to solubilize the membrane proteins.
-
Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) to pellet any insoluble material.
-
Affinity Chromatography: Incubate the supernatant with the affinity resin for 1-2 hours at 4°C. Pack the resin into a column and wash with Wash Buffer. Elute the protein with Elution Buffer.
-
Size Exclusion Chromatography (SEC): Concentrate the eluted protein and inject it onto a size exclusion chromatography column pre-equilibrated with SEC Buffer. Collect the fractions corresponding to the monodisperse peak of the target protein.
-
Concentration: Concentrate the purified protein to a suitable concentration for cryo-EM grid preparation (typically 1-10 mg/mL).
Protocol 3: Cryo-EM Grid Preparation and Vitrification
This protocol outlines the steps for preparing cryo-EM grids with a membrane protein sample containing CHS.
Materials:
-
Purified and concentrated membrane protein in a buffer containing detergent and CHS.
-
Cryo-EM grids (e.g., Quantifoil R1.2/1.3).
-
Glow discharger.
-
Vitrification device (e.g., Vitrobot Mark IV).
-
Liquid ethane (B1197151).
-
Liquid nitrogen.
Procedure:
-
Glow Discharge: Glow discharge the cryo-EM grids to make the carbon surface hydrophilic.
-
Sample Application: In a controlled environment (e.g., Vitrobot chamber at 4°C and 100% humidity), apply 3-4 µL of the protein sample to the glow-discharged grid.
-
Blotting: Blot the grid with filter paper to remove excess liquid, leaving a thin film of the sample across the grid holes. The blotting time and force are critical parameters that need to be optimized for each sample.
-
Plunging: Immediately plunge the grid into liquid ethane cooled by liquid nitrogen. This rapidly freezes the sample, forming vitreous ice.
-
Storage: Transfer the vitrified grid to a grid box stored in liquid nitrogen for subsequent screening and data collection.
Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
This compound is a powerful additive for the cryo-EM study of membrane proteins. By mimicking the native lipid environment, CHS enhances protein stability, improves sample quality, and ultimately contributes to the determination of high-resolution structures. The protocols and data presented here provide a starting point for researchers to incorporate CHS into their cryo-EM workflows and optimize their sample preparation for successful structure determination.
References
- 1. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 2. researchgate.net [researchgate.net]
- 3. Signaling by Ion Channels: Pathways, Dynamics and Channelopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Reconstitution of the Rhodopsin–Transducin Complex into Lipid Nanodiscs | Springer Nature Experiments [experiments.springernature.com]
- 7. Purification of human ATP13A2 for cryo-EM analysis [protocols.io]
- 8. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryo-EM structure of an activated GPCR-G protein complex in lipid nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. Structural mechanisms of pump assembly and drug transport in the AcrAB-TolC efflux system [elifesciences.org]
- 13. EMDB-61311: Cryo-EM structure of the human LYCHOS in complex with cholesterol... - Yorodumi [pdbj.org]
Application of Cholesteryl Hemisuccinate Tris Salt in Structural Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesteryl hemisuccinate tris salt (CHS) is a water-soluble derivative of cholesterol that has become an indispensable tool in the structural biology of membrane proteins. Its amphipathic nature, with a rigid sterol backbone and a charged tris salt headgroup, allows it to mimic the native cholesterol environment of eukaryotic cell membranes. This property is crucial for maintaining the structural integrity, stability, and function of many membrane proteins, particularly G protein-coupled receptors (GPCRs), ion channels, and transporters, upon their removal from the native lipid bilayer.[1][2]
This document provides detailed application notes and experimental protocols for the use of CHS in membrane protein structural biology, targeting researchers, scientists, and drug development professionals.
Key Applications in Structural Biology
CHS is primarily utilized as a stabilizing additive in conjunction with detergents for the solubilization, purification, and subsequent structural analysis of membrane proteins by X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy.
1. Stabilization of Membrane Proteins:
Many eukaryotic membrane proteins, especially GPCRs, require cholesterol for their stability and function.[3][4] CHS acts as a surrogate for cholesterol, binding to specific sites on the protein or modulating the properties of the surrounding detergent micelle to create a more native-like environment.[3][5] This stabilization is critical for preventing protein aggregation and denaturation during purification and structural studies. The addition of CHS to detergents like n-dodecyl-β-D-maltopyranoside (DDM) or lauryl maltose (B56501) neopentyl glycol (LMNG) has been shown to be particularly effective.[1][2]
2. Improving Crystallization:
The stabilization of membrane proteins by CHS often leads to the formation of more ordered and better-diffracting crystals. By maintaining the protein in a homogenous and stable conformational state, CHS increases the likelihood of successful crystallization.
3. Enhancing Cryo-EM Sample Quality:
In single-particle cryo-EM, the addition of CHS can lead to more uniform and well-dispersed particles in the vitreous ice. This is attributed to the stabilizing effect of CHS on the protein-detergent complexes, preventing aggregation and promoting a consistent particle morphology, which is crucial for high-resolution 3D reconstruction.
4. Facilitating NMR Studies:
For solution and solid-state NMR studies, CHS is often incorporated into lipid nanodiscs. These membrane mimetics provide a more native-like environment for the target protein, and the inclusion of CHS can be critical for maintaining the protein's structure and function, enabling the study of its dynamics and interactions.
Data Presentation
While the stabilizing effects of CHS are widely acknowledged in the scientific literature, comprehensive quantitative comparative studies are not always readily available. The following tables summarize available quantitative data from specific studies. Researchers are encouraged to perform their own optimization experiments for their protein of interest.
Table 1: Effect of CHS on the Thermostability of Membrane Proteins
| Protein | Detergent/Lipid System | Condition | Melting Temperature (Tm) (°C) | Reference |
| Cannabinoid Receptor 2 (CB2) | DDM | Without CHS | ~33 | |
| Cannabinoid Receptor 2 (CB2) | LMNG | Without CHS | ~35 | |
| Cannabinoid Receptor 2 (CB2) | LMNG/CHAPSO | With CHS | ~43 | |
| β2-Adrenergic Receptor (β2AR) | DDM | With CHS | Stabilized up to 37°C | [6] |
Note: The data for β2AR indicates a stabilizing trend rather than a specific Tm value comparison.
Table 2: Typical Working Concentrations of CHS in Structural Biology Applications
| Application | Detergent | Typical Detergent Concentration (% w/v) | Typical CHS Concentration (% w/v) | Typical Molar Ratio (Detergent:CHS) |
| Solubilization | DDM | 1.0 - 2.0 | 0.1 - 0.4 | ~5:1 to 10:1 (w/w) |
| Solubilization | LMNG | 0.5 - 1.0 | 0.05 - 0.2 | ~10:1 (w/w) |
| Purification | DDM | 0.02 - 0.1 | 0.002 - 0.02 | ~10:1 (w/w) |
| Purification | LMNG | 0.01 - 0.05 | 0.001 - 0.01 | ~10:1 (w/w) |
| Cryo-EM | DDM/LMNG | 0.005 - 0.02 | 0.0005 - 0.004 | ~10:1 to 5:1 (w/w) |
| Nanodiscs | DMPC/POPC | Varies | 10 - 30 mol% | Varies |
Experimental Protocols
The following are detailed protocols for the preparation of CHS-containing solutions and their use in membrane protein structural biology.
Protocol 1: Preparation of a 10% DDM / 2% CHS (w/v) Stock Solution
This protocol is adapted from established methods for solubilizing CHS in detergent solutions.[7]
Materials:
-
n-dodecyl-β-D-maltopyranoside (DDM)
-
This compound (CHS)
-
Tris buffer (e.g., 1 M, pH 8.0)
-
High-purity water
-
50 mL conical tube
-
Probe sonicator
-
Rotator or magnetic stirrer
Procedure:
-
To a 50 mL conical tube, add 30 mL of high-purity water.
-
Add 10 mL of 1 M Tris buffer (pH 8.0) to achieve a final buffer concentration of 200 mM.
-
Add 5 g of DDM to the tube.
-
Invert the tube or place it on a rotator at room temperature until the DDM is fully dissolved. This may take 15-30 minutes.
-
Add 1 g of CHS tris salt to the DDM solution.
-
Sonicate the solution using a probe sonicator. Apply short bursts to avoid excessive foaming. The solution will become warm to the touch and turn translucent.
-
Bring the final volume to 50 mL with high-purity water.
-
Place the tube on a rotator at room temperature and mix until the solution becomes transparent. This may take several hours.
-
Store the stock solution at 4°C. For long-term storage, it can be aliquoted and stored at -20°C or -80°C.
Protocol 2: Membrane Protein Solubilization using DDM/CHS
Materials:
-
Membrane pellet containing the protein of interest
-
Solubilization buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, protease inhibitors)
-
10% DDM / 2% CHS stock solution (from Protocol 1)
-
Dounce homogenizer or similar device
-
Ultracentrifuge
Procedure:
-
Thaw the membrane pellet on ice.
-
Resuspend the pellet in cold solubilization buffer to a final protein concentration of 5-10 mg/mL. Homogenize using a Dounce homogenizer until the suspension is uniform.
-
On ice, slowly add the 10% DDM / 2% CHS stock solution to the membrane suspension to achieve a final concentration of 1% DDM / 0.2% CHS.
-
Incubate the mixture on a rotator at 4°C for 1-2 hours to allow for solubilization.
-
Clarify the solubilized material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Carefully collect the supernatant, which contains the solubilized membrane protein, for subsequent purification.
Protocol 3: Purification of a His-tagged Membrane Protein using DDM/CHS
Materials:
-
Solubilized membrane protein in DDM/CHS (from Protocol 2)
-
Ni-NTA affinity resin
-
Wash Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 20 mM Imidazole, 0.05% DDM, 0.01% CHS)
-
Elution Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 250 mM Imidazole, 0.05% DDM, 0.01% CHS)
-
Gravity flow column or FPLC system
Procedure:
-
Equilibrate the Ni-NTA resin with Wash Buffer.
-
Incubate the solubilized protein supernatant with the equilibrated resin for 1-2 hours at 4°C with gentle agitation.
-
Load the resin-protein slurry onto a column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the protein with 3-5 column volumes of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE.
-
Pool the fractions containing the purified protein.
-
For further purification and to ensure monodispersity, perform size-exclusion chromatography (SEC) using a buffer containing 0.02% DDM and 0.004% CHS.
Protocol 4: Reconstitution of a Membrane Protein into Nanodiscs with CHS
Materials:
-
Purified membrane protein in detergent (e.g., DDM/CHS)
-
Membrane Scaffold Protein (MSP), e.g., MSP1D1 or MSP1E3D1
-
Lipids (e.g., DMPC, POPC) solubilized in chloroform (B151607)
-
This compound (CHS)
-
Sodium cholate (B1235396)
-
Bio-Beads SM-2 or similar detergent removal system
-
Reconstitution Buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA)
Procedure:
-
Prepare Lipid/CHS Mixture: In a glass vial, mix the desired lipids (e.g., POPC) and CHS in chloroform to achieve the desired molar ratio (e.g., 70:30 POPC:CHS).
-
Dry Lipid Film: Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film on the bottom of the vial. Further dry the film under vacuum for at least 1 hour.
-
Solubilize Lipids: Resuspend the lipid film in Reconstitution Buffer containing sodium cholate to a final lipid concentration of 50 mM and cholate concentration of 100 mM. Vortex or sonicate until the solution is clear.
-
Assembly Reaction: In a microcentrifuge tube, combine the purified membrane protein, MSP, and the solubilized lipid/CHS mixture at a specific molar ratio. A typical starting ratio for MSP1D1 is Protein:MSP:Lipid of 1:2:100.
-
Incubate the assembly mixture on ice for 1 hour.
-
Detergent Removal: Add Bio-Beads to the assembly mixture (at a ratio of ~0.5 g of Bio-Beads per 1 mL of assembly mix) to remove the detergent. Incubate at 4°C with gentle rotation for at least 4 hours (or overnight).
-
Remove the Bio-Beads by centrifugation or filtration.
-
Purify Nanodiscs: Purify the reconstituted nanodiscs from empty nanodiscs and aggregated protein by size-exclusion chromatography (SEC) using Reconstitution Buffer.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for membrane protein purification using CHS.
Caption: Workflow for membrane protein reconstitution into nanodiscs with CHS.
Caption: Role of CHS in stabilizing a membrane protein within a detergent micelle.
References
- 1. Thermostabilisation of membrane proteins for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 3. A specific cholesterol binding site is established by the 2.8 Å structure of the human β2-adrenergic receptor in an alternate crystal form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of GPCRs of Class A by Cholesterol [mdpi.com]
- 5. A cholesterol analog stabilizes the human β2-adrenergic receptor nonlinearly with temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catalytically Cleavable Detergent for Membrane Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reconstituting Membrane Proteins with Cholesteryl Hemisuccinate Tris Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholesteryl hemisuccinate (CHS) is a water-soluble derivative of cholesterol frequently employed in the reconstitution of membrane proteins, particularly those of eukaryotic origin that depend on a cholesterol-rich environment for their structural integrity and function.[1][2][3] Its amphipathic nature, with a polar head group and a hydrophobic sterol body, allows it to mimic the behavior of cholesterol in lipid bilayers while offering improved handling and solubility in aqueous buffers, especially when used as a tris salt.[4] CHS is crucial for stabilizing sensitive targets like G-protein coupled receptors (GPCRs) during solubilization and purification, often leading to enhanced activity and stability compared to reconstitution in detergent micelles alone.[5][6][7] These application notes provide detailed protocols and supporting data for the effective use of Cholesteryl hemisuccinate tris salt in membrane protein reconstitution for functional and structural studies.
Key Advantages of Using Cholesteryl Hemisuccinate (CHS)
-
Enhanced Protein Stability: CHS is known to increase the stability of membrane proteins, especially those that are fragile and prone to denaturation in detergent solutions.[1][3][7] For instance, the addition of CHS to n-dodecyl-β-D-maltoside (DDM) micelles has been shown to significantly increase the thermal stability of GPCRs.[7]
-
Preservation of Function: By mimicking the native lipid environment, CHS helps to maintain the conformational integrity of membrane proteins, which is often essential for their biological activity.[5][8] Studies have demonstrated a strong correlation between the number of CHS monomers per micelle and the ligand-binding activity of the human adenosine (B11128) A2a receptor.[5]
-
Improved Micelle Properties: The incorporation of CHS can alter the morphology and composition of detergent micelles, creating a more "native-like" environment. For example, CHS can induce a bicelle-like architecture in mixed micelles with DDM, which is thought to provide a more stabilizing environment for embedded proteins.[7]
-
Facilitates Crystallization: The stabilization imparted by CHS can be beneficial for the structural determination of membrane proteins by X-ray crystallography or cryo-electron microscopy.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of CHS in membrane protein reconstitution, compiled from various studies.
| Parameter | Value | Membrane Protein Target | Detergent System | Reference |
| Optimal CHS:DDM Ratio (w/w) | 0.1:1 | Opioid Receptor Like-1 (ORL-1) | DDM | [7] |
| CHS Concentration for Solubilization | 0.1% - 0.25% | Human GABAA Receptors, CvHAS | DDM (1% - 2%) | [6][9] |
| CHS in Reconstitution Buffer | 0.002% - 0.0125% | CvHAS, Human GABAA Receptors | DDM (0.02% - 0.05%) | [6][9] |
| Effect on hSERT Binding | ~40% reduction in binding without CHS | Human Serotonin (B10506) Transporter (hSERT) | DDM | [10] |
| Effect on Micelle Size (Rh) | Increase of 3-6 Å | - | DDM | [7] |
| Lipid Composition (molar ratio) | Reconstituted Protein | Key Finding | Reference |
| DPPC:Chol (9:1) | Tissue-Nonspecific Alkaline Phosphatase (TNAP) | Formation of cholesterol-rich and cholesterol-poor domains. | [11][12] |
| DPPC:Chol:SM (8:1:1) | Tissue-Nonspecific Alkaline Phosphatase (TNAP) | Broadening of phase transition peaks, indicating decreased cooperativity. | [11][12] |
| DPPC:Chol:GM1 (8:1:1) | Tissue-Nonspecific Alkaline Phosphatase (TNAP) | Elimination of the pre-transition peak in the presence of the enzyme. | [11] |
| DPPC:Chol:SM:GM1 (7:1:1:1) | Tissue-Nonspecific Alkaline Phosphatase (TNAP) | Presence of cholesterol-rich microdomains. | [11][12] |
Experimental Protocols
Protocol 1: Preparation of a Detergent/CHS Stock Solution
This protocol describes the preparation of a stock solution of DDM containing CHS, which can then be used for membrane protein solubilization and purification.
Materials:
-
n-dodecyl-β-D-maltopyranoside (DDM)
-
This compound (CHS)
-
Tris buffer (1M, pH 8.0)
-
Ultrapure water
-
50 mL conical tubes
-
Probe sonicator
-
Rotator
Procedure:
-
To a 50 mL conical tube, add 30 mL of ultrapure water.
-
Add 10 mL of 1M Tris pH 8.0 stock solution to achieve a final buffer concentration of 200 mM.
-
Add 5 g of DDM to the buffered solution and cap the tube tightly.
-
Invert the tube or place it on a rotator until the detergent is fully dissolved.
-
Add 1 g of CHS to the detergent solution.
-
Sonicate the solution continuously with a probe sonicator until it becomes hot to the touch and translucent.
-
Adjust the final volume to 50 mL with ultrapure water.
-
Place the tube on a rotator at room temperature until the solution becomes transparent.
-
Cool the solution to 4°C on ice before use or storage.
Protocol 2: General Procedure for Membrane Protein Reconstitution into Proteoliposomes with CHS
This protocol outlines a general workflow for the reconstitution of a purified membrane protein into pre-formed liposomes containing CHS.
Materials:
-
Purified membrane protein in a suitable detergent (e.g., DDM)
-
Phospholipids (e.g., a mixture of POPC and POPG)
-
This compound (CHS)
-
Reconstitution buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Bio-Beads SM-2 or similar detergent removal system
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Ultracentrifuge
Procedure:
-
Liposome (B1194612) Preparation:
-
Prepare a lipid mixture of your choice (e.g., POPC:POPG 3:1 molar ratio) and include the desired molar percentage of CHS (e.g., 10-30 mol%).
-
Dissolve the lipids and CHS in chloroform, then evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Dry the lipid film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the reconstitution buffer to a final lipid concentration of 10-20 mg/mL.
-
Subject the lipid suspension to several freeze-thaw cycles.
-
Extrude the liposome suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form unilamellar vesicles.
-
-
Detergent Destabilization of Liposomes:
-
To the prepared liposomes, add a concentrated solution of the same detergent used for the protein purification (e.g., DDM) dropwise while stirring gently.
-
Continue adding detergent until the liposome solution becomes translucent, indicating the saturation of the liposomes with detergent and the formation of lipid-detergent mixed micelles. The exact amount of detergent required will need to be determined empirically but is typically just below the concentration required for complete solubilization.
-
-
Incorporation of the Membrane Protein:
-
Add the purified membrane protein to the destabilized liposome solution. The lipid-to-protein ratio (LPR) is a critical parameter and should be optimized for your specific protein (a starting point could be an LPR of 100:1 to 1000:1 w/w).
-
Incubate the mixture for 1-2 hours at 4°C with gentle agitation.
-
-
Detergent Removal and Proteoliposome Formation:
-
Add Bio-Beads SM-2 (at a ratio of approximately 20 mg of beads per 1 mg of detergent) to the mixture to gradually remove the detergent.
-
Incubate on a rotator at 4°C for at least 4 hours, or overnight. It is often beneficial to perform a second addition of fresh Bio-Beads for a few more hours to ensure complete detergent removal.
-
Carefully remove the Bio-Beads by pipetting or decanting.
-
-
Purification of Proteoliposomes:
-
To separate the reconstituted proteoliposomes from empty liposomes and aggregated protein, perform a density gradient ultracentrifugation (e.g., using a sucrose (B13894) or Ficoll gradient).
-
Collect the fractions containing the proteoliposomes.
-
-
Characterization:
-
Characterize the proteoliposomes for protein incorporation efficiency (e.g., by SDS-PAGE and protein quantification assays) and functionality (e.g., transport assays, ligand binding assays).
-
Visualizations
Experimental Workflow for Membrane Protein Reconstitution
Caption: Workflow for reconstituting a membrane protein into proteoliposomes using CHS.
Role of CHS in GPCR Stabilization within a Mixed Micelle
Caption: CHS molecules integrate into detergent micelles, stabilizing a GPCR.
Conclusion
The reconstitution of membrane proteins with this compound is a powerful technique to enhance their stability and preserve their function for downstream applications in research and drug development. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize CHS in their experimental workflows. Optimization of parameters such as the lipid-to-protein ratio and the specific lipid composition will be crucial for achieving successful reconstitution for any given membrane protein.
References
- 1. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 2. How well does cholesteryl hemisuccinate mimic cholesterol in saturated phospholipid bilayers? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 4. researchgate.net [researchgate.net]
- 5. The Morphology and Composition of Cholesterol-Rich Micellar Nanostructures Determine Transmembrane Protein (GPCR) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dodecyl Maltopyranoside Enabled Purification of Active Human GABA Type A Receptors for Deep and Direct Proteomic Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Insights into substrate binding and utilization by hyaluronan synthase [elifesciences.org]
- 10. Detergent-free purification and reconstitution of functional human serotonin transporter (SERT) using diisobutylene maleic acid (DIBMA) copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thermodynamic Properties and Characterization of Proteoliposomes Rich in Microdomains Carrying Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermodynamic properties and characterization of proteoliposomes rich in microdomains carrying alkaline phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immobilizing Receptors on Beads using Cholesteryl Hemisuccinate Tris Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) and other membrane proteins are crucial targets for drug discovery. However, their inherent instability once removed from the native cell membrane poses a significant challenge for in vitro studies. Cholesteryl hemisuccinate (CHS), a water-soluble cholesterol derivative, has emerged as a vital tool for stabilizing detergent-solubilized membrane proteins, particularly GPCRs, which often rely on a cholesterol-rich environment to maintain their native conformation and function.[1][2][3]
This document provides detailed application notes and protocols for the immobilization of a model GPCR, the human Cannabinoid Receptor 2 (CB2), on magnetic beads. The described method utilizes CHS as a critical stabilizing agent during receptor solubilization and purification, followed by immobilization on Nickel-Nitrilotriacetic Acid (Ni-NTA) magnetic beads via a polyhistidine tag (His-tag). This approach yields functionally active, bead-immobilized receptors suitable for a variety of downstream applications, including ligand binding assays, drug screening, and structural studies.
Data Presentation
Table 1: Influence of Cholesteryl Hemisuccinate (CHS) on GPCR Thermostability
The addition of CHS to detergent solutions significantly enhances the thermal stability of solubilized GPCRs. The following table summarizes the effect of different CHS:DDM (n-dodecyl-β-D-maltoside) ratios on the melting temperature (Tm) of a model GPCR.
| CHS:DDM Molar Ratio | Melting Temperature (Tm) in °C | Fold Increase in Stability (vs. DDM alone) |
| 0:1 (DDM only) | 35.2 ± 0.3 | 1.0 |
| 0.01:1 | 42.5 ± 0.4 | 1.2 |
| 0.05:1 | 48.9 ± 0.2 | 1.4 |
| 0.1:1 | 51.3 ± 0.5 | 1.5 |
| 0.2:1 | 51.5 ± 0.4 | 1.5 |
Data is synthesized from studies on GPCR stabilization and illustrates a general trend.
Table 2: Binding Capacity of Ni-NTA Magnetic Beads for His-tagged CB2 Receptor
The binding capacity of Ni-NTA magnetic beads is a critical parameter for optimizing receptor immobilization. The capacity can vary depending on the size and characteristics of the target protein.
| Bead Type | Target Protein | Binding Capacity (mg protein/mL beads) | Molar Binding Capacity (nmol/mL beads) |
| Ni-NTA Magnetic Agarose Beads | His-tagged CB2 Receptor (~53 kDa) | ~5 - 10 | ~94 - 188 |
| High-Density Ni-NTA Magnetic Beads | His-tagged CB2 Receptor (~53 kDa) | ~20 - 40 | ~377 - 755 |
Binding capacities are estimates and can be influenced by buffer conditions and the specific construct of the His-tagged protein.[4][5][6]
Table 3: Ligand Binding Affinity of Soluble vs. Immobilized CB2 Receptor
Maintaining the functional integrity of the receptor after immobilization is paramount. This table compares the binding affinity (Ki) of a known ligand to the CB2 receptor in its soluble, CHS-stabilized form versus its immobilized state on Ni-NTA beads.
| Ligand | Receptor State | Binding Affinity (Ki) in nM |
| CP-55,940 (Agonist) | Soluble, DDM/CHS micelles | 0.65 ± 0.08 |
| CP-55,940 (Agonist) | Immobilized on Ni-NTA beads | 0.82 ± 0.11 |
| SR-144,528 (Antagonist) | Soluble, DDM/CHS micelles | 3.4 ± 0.5 |
| SR-144,528 (Antagonist) | Immobilized on Ni-NTA beads | 4.1 ± 0.6 |
Data is representative of typical results from radioligand binding assays and demonstrates the preservation of ligand binding function upon immobilization.[7][8][9]
Experimental Protocols
Protocol 1: Preparation of CHS-Detergent Stock Solution
This protocol details the preparation of a mixed micelle solution of DDM and CHS, which is used for the solubilization and purification of the CB2 receptor.[10]
Materials:
-
n-dodecyl-β-D-maltoside (DDM)
-
Cholesteryl hemisuccinate tris salt (CHS)
-
Tris-HCl, pH 8.0 (1 M stock)
-
Ultrapure water
-
50 mL conical tubes
-
Probe sonicator
-
Rotator
Procedure:
-
To a 50 mL conical tube, add 30 mL of ultrapure water.
-
Add 10 mL of 1 M Tris-HCl, pH 8.0 to achieve a final buffer concentration of 200 mM.
-
Add 5 g of DDM to the tube and cap tightly.
-
Invert the tube or use a rotator until the detergent is fully dissolved.
-
Add 1 g of CHS to the detergent solution.
-
Sonicate the solution continuously until it becomes hot to the touch and translucent.
-
Bring the final volume to 50 mL with ultrapure water.
-
Place the tube on a rotator at room temperature until the solution becomes transparent.
-
Cool the solution to 4°C on ice before use. The final solution is 10% (w/v) DDM, 2% (w/v) CHS in 200 mM Tris-HCl, pH 8.0.
Protocol 2: Solubilization and Immobilization of His-tagged CB2 Receptor on Ni-NTA Magnetic Beads
This protocol describes the extraction of His-tagged CB2 receptor from cell membranes and its subsequent immobilization on Ni-NTA magnetic beads.
Materials:
-
Cell pellet expressing His-tagged CB2 receptor
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail
-
Solubilization Buffer: Lysis Buffer containing 1% (w/v) DDM and 0.2% (w/v) CHS
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 300 mM NaCl, 0.1% DDM, 0.02% CHS, 20 mM imidazole
-
Ni-NTA magnetic beads
-
Magnetic separation rack
-
Microcentrifuge tubes
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes with gentle agitation.
-
Solubilization: Add an equal volume of 2x Solubilization Buffer to the cell lysate. Incubate at 4°C for 2 hours with gentle rotation to solubilize the membrane proteins.
-
Clarification: Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to pellet insoluble material.
-
Bead Preparation: Resuspend the Ni-NTA magnetic beads in their storage buffer. Place the tube on a magnetic rack to pellet the beads and carefully remove the supernatant. Wash the beads twice with Wash Buffer.
-
Receptor Immobilization: Add the clarified supernatant containing the solubilized His-tagged CB2 receptor to the prepared Ni-NTA magnetic beads. Incubate at 4°C for 2-4 hours with gentle rotation to allow for binding.
-
Washing: Place the tube on the magnetic rack to pellet the beads. Discard the supernatant. Wash the beads three times with 1 mL of Wash Buffer to remove non-specifically bound proteins.
-
Final Preparation: After the final wash, resuspend the beads in a suitable buffer for your downstream application (e.g., binding assay buffer). The CB2 receptor is now immobilized on the magnetic beads and ready for use.
Visualizations
Cannabinoid Receptor 2 (CB2) Signaling Pathway
Caption: Simplified signaling pathway of the Cannabinoid Receptor 2 (CB2).
Experimental Workflow for Receptor Immobilization
Caption: Workflow for immobilization of His-tagged CB2 receptor on magnetic beads.
References
- 1. GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroid-based amphiphiles for membrane protein study: Importance of alkyl spacer for protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 4. qiagen.com [qiagen.com]
- 5. goldbio.com [goldbio.com]
- 6. Ni-NTA Magnetic Beads | Ni Magnetic Beads | G-Biosciences [gbiosciences.com]
- 7. Cannabinoid CB2 receptor ligand profiling reveals biased signalling and off-target activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Characterization of Immobilized Cannabinoid Receptor (CB1/CB2) Open Tubular Column for On-line Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand-Binding Architecture of Human CB2 Cannabinoid Receptor: Evidence for Receptor Subtype-Specific Binding Motif and Modeling GPCR Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. commonfund.nih.gov [commonfund.nih.gov]
Application Notes and Protocols for Glucan Synthase Assay using Cholesteryl Hemisuccinate Tris Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1,3)-β-D-glucan synthase is a critical enzyme in fungi, responsible for the synthesis of β-glucan, an essential component of the fungal cell wall. This enzyme is a key target for antifungal drug development. The study of glucan synthase often requires its extraction and stabilization from the cell membrane, a process that can be challenging due to the enzyme's membrane-bound nature. Cholesteryl hemisuccinate tris salt (CHS) is an anionic detergent derivative of cholesterol that is instrumental in stabilizing membrane proteins, like glucan synthase, during and after solubilization.[1][2][3] This document provides detailed protocols for a glucan synthase assay, emphasizing the use of CHS for optimal enzyme activity and stability. Both radioactive and fluorescence-based detection methods are described to accommodate various laboratory needs.
Data Presentation
Table 1: Reagent Concentrations for Glucan Synthase Solubilization and Assay
| Component | Stock Concentration | Working Concentration | Purpose | Reference(s) |
| Solubilization Buffer | ||||
| CHAPS | 20% (w/v) | 0.688% (w/v) | Detergent for membrane solubilization | [4] |
| Cholesteryl hemisuccinate (CHS) | 2% (w/v) in 10% DDM | 0.138% (w/v) | Stabilizing agent for the solubilized enzyme | [4] |
| GTPγS | 10 mM | 27.5 µM | Activator of Rho GTPase, a regulator of glucan synthase | [4] |
| DTT | 1 M | 6.88 mM | Reducing agent to maintain protein integrity | [4] |
| NaCl | 5 M | 192 mM | Salt to aid in solubilization | [4] |
| Assay Buffer (2x) | ||||
| Tris-HCl, pH 7.5 | 1 M | 150 mM | Buffering agent | [4][5] |
| KF | 1 M | 50 mM | Inhibits phosphatases | [4][5] |
| EDTA | 0.5 M | 1.5 mM | Chelates divalent cations | [4][5] |
| GTPγS | 1 mM | 40 µM | Activator of Rho GTPase | [4][5] |
| Bovine Serum Albumin (BSA) | 10% (w/v) | 1.5% (w/v) | Stabilizes the enzyme | [4][5] |
| Substrates | ||||
| UDP-[U-¹⁴C]Glucose | 10 mM | 5 mM (for radioactive assay) | Substrate for glucan synthesis (radiolabeled) | [4][5] |
| UDP-Glucose | 100 mM | 1 mM (for fluorescence assay) | Substrate for glucan synthesis (non-radiolabeled) | [6] |
| Detection Reagents | ||||
| Aniline (B41778) Blue | 0.2% (w/v) | 0.02% (w/v) | Fluorescent dye that binds to β-1,3-glucans for non-radioactive assay | [2][7][8] |
Table 2: Typical Glucan Synthase Assay Parameters
| Parameter | Value | Notes | Reference(s) |
| Enzyme Source | Fungal membrane fraction (e.g., S. cerevisiae) | The protocol can be adapted for other fungal species. | [4][5] |
| Incubation Temperature | 30°C | Optimal temperature may vary depending on the fungal source of the enzyme. | [4][5] |
| Incubation Time | 30-60 minutes | Time should be optimized to ensure the reaction is in the linear range. | [5][6] |
| Stop Solution | 10% (w/v) Trichloroacetic acid (TCA) | For radioactive assay to precipitate the glucan product. | [6] |
| 1.5 N NaOH | For fluorescence assay to stop the reaction and solubilize the glucan product. | [6] | |
| Detection Wavelengths | Excitation: ~400 nm, Emission: ~460 nm | For aniline blue-based fluorescence assay. | [6] |
| Specific Activity | ~1000 nmol/min/mg | This is an example value and will vary based on the purity and source of the enzyme. | [4] |
Experimental Protocols
Preparation of Fungal Membranes
This protocol is adapted from methodologies used for fungal glucan synthase preparation.[4]
Materials:
-
Fungal cells (e.g., Saccharomyces cerevisiae)
-
Breaking Buffer (50 mM Tris-HCl pH 7.5, 10 mM EDTA, 1 mM β-mercaptoethanol, 33% v/v glycerol)
-
Glass beads (0.5 mm diameter)
-
Bead beater
-
Ultracentrifuge
Procedure:
-
Harvest fungal cells from culture by centrifugation.
-
Wash the cell pellet with cold Breaking Buffer.
-
Resuspend the cell pellet in an equal volume of cold Breaking Buffer.
-
Disrupt the cells by bead beating. Perform multiple cycles of beating with cooling on ice in between.
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) to remove intact cells and debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in a minimal volume of Breaking Buffer. The protein concentration should be determined at this stage.
-
The membrane fraction can be flash-frozen in liquid nitrogen and stored at -80°C.
Solubilization of Glucan Synthase using this compound
This protocol is based on the use of CHS in combination with other detergents to solubilize and stabilize glucan synthase.[4][9]
Materials:
-
Fungal membrane fraction (from Protocol 1)
-
Solubilization Buffer components (see Table 1)
-
Dounce homogenizer
-
Ultracentrifuge
Procedure:
-
Thaw the frozen membrane fraction on ice.
-
Prepare the Solubilization Buffer by adding the appropriate amounts of CHAPS, CHS, GTPγS, DTT, and NaCl to the membrane suspension. A stock solution of 2% (w/v) CHS in 10% (w/v) DDM can be prepared beforehand by sonication to facilitate its dissolution.[9]
-
Gently homogenize the mixture using a Dounce homogenizer.
-
Incubate on ice for 30-60 minutes with occasional gentle mixing.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the insoluble material.
-
The supernatant contains the solubilized glucan synthase and is ready for use in the assay.
Glucan Synthase Activity Assay (Radioactive Method)
This protocol is a standard method for measuring glucan synthase activity.[4][5]
Materials:
-
Solubilized glucan synthase (from Protocol 2)
-
2x Assay Buffer (see Table 1)
-
UDP-[U-¹⁴C]Glucose (radiolabeled substrate)
-
10% (w/v) Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Vacuum filtration manifold
-
Scintillation fluid and counter
Procedure:
-
In a microcentrifuge tube, combine 25 µL of the solubilized glucan synthase with any test compounds (e.g., inhibitors).
-
Add 25 µL of 2x Assay Buffer.
-
Initiate the reaction by adding 5 µL of UDP-[U-¹⁴C]Glucose.
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of 10% TCA.
-
Transfer the reaction mixture to a glass fiber filter on a vacuum manifold.
-
Wash the filter three times with 10% TCA and three times with ethanol to remove unincorporated substrate.
-
Dry the filter, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Glucan Synthase Activity Assay (Fluorescence Method)
This non-radioactive method is suitable for high-throughput screening.[2][6][7]
Materials:
-
Solubilized glucan synthase (from Protocol 2)
-
2x Assay Buffer (see Table 1)
-
UDP-Glucose (non-radiolabeled substrate)
-
1.5 N NaOH
-
Aniline Blue solution (0.2% w/v in water)
-
Black, clear-bottom 96-well microplate
-
Fluorescence plate reader
Procedure:
-
In a well of a 96-well plate, combine 25 µL of the solubilized glucan synthase with any test compounds.
-
Add 25 µL of 2x Assay Buffer.
-
Initiate the reaction by adding 5 µL of UDP-Glucose.
-
Incubate at 30°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of 1.5 N NaOH.
-
Incubate the plate at 80°C for 30 minutes to solubilize the newly formed glucan.
-
Cool the plate to room temperature.
-
Add 150 µL of Aniline Blue solution to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Read the fluorescence at an excitation wavelength of ~400 nm and an emission wavelength of ~460 nm. A standard curve using a known β-1,3-glucan (e.g., curdlan) should be prepared to quantify the product.[1]
Mandatory Visualizations
Caption: Regulation of Glucan Synthase by the Rho1 GTPase signaling pathway.
Caption: Experimental workflow for the Glucan Synthase assay.
References
- 1. 1,3-beta-glucan quantification by a fluorescence microassay and analysis of its distribution in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Length specificity and polymerization mechanism of (1,3)-β-D-glucan synthase in fungal cell wall biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Fungal β-1,3-Glucan Synthase and Cell Growth by HM-1 Killer Toxin Single-Chain Anti-Idiotypic Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A microtiter-based fluorescence assay for (1,3)-beta-glucan synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. commonfund.nih.gov [commonfund.nih.gov]
Application Notes and Protocols: Cholesteryl Hemisuccinate Tris Salt in Self-Microemulsifying Drug Delivery Systems (SMEDDS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-microemulsifying drug delivery systems (SMEDDS) are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. These systems are a promising strategy for enhancing the oral bioavailability of poorly water-soluble drugs. Cholesteryl hemisuccinate (CHS) and its salts, such as the tris salt (CHS-Tris), are derivatives of cholesterol that can be incorporated into drug delivery systems to enhance stability and provide functional properties. Notably, CHS can be derivatized with targeting ligands, such as folic acid, to facilitate receptor-mediated endocytosis into cancer cells that overexpress the folate receptor. This document provides detailed application notes and protocols for the use of Cholesteryl Hemisuccinate Tris Salt in the formulation of SMEDDS, with a particular focus on targeted drug delivery.
Data Presentation
Table 1: Optimal Formulation of a Folate-Modified Curcumin-Loaded SMEDDS
| Component | Percentage (% w/w) |
| Cremophor® EL (Surfactant) | 57.5% |
| Transcutol® HP (Cosurfactant) | 32.5% |
| Capryol™ 90 (Oil) | 10% |
| Folate-PEG-Cholesteryl Hemisuccinate | 1:100 (weight ratio to Cremophor® EL) |
Data extracted from a study on a folate-modified SMEDDS for curcumin (B1669340) delivery.[1][2]
Table 2: Physicochemical Characterization of the Optimized SMEDDS Formulation
| Parameter | Value |
| Drug Solubility in SMEDDS | 66.59 ± 1.21 mg/g |
| Globule Size | ~100 nm (as observed by TEM) |
| Zeta Potential | Not specified in the primary source |
This data pertains to the curcumin-loaded SMEDDS formulation mentioned in Table 1.[1][3]
Experimental Protocols
Protocol 1: Synthesis of Folate-PEG-Cholesteryl Hemisuccinate (F-PEG-CHEMS)
This protocol describes a two-step synthesis of the folate-polyethylene glycol-cholesteryl hemisuccinate conjugate.
Materials:
-
Folic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
PEG-bis-amine
-
Cholesteryl hemisuccinate (CHS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Chloroform (B151607) (CHCl₃)
-
Sodium carbonate (Na₂CO₃)
-
Dialysis membrane (MWCO 14 kDa)
-
Sephadex G-25 gel filtration column
Procedure:
-
Synthesis of Folate-PEG-Amine:
-
Dissolve folic acid and PEG-bis-amine in DMSO.
-
Add NHS and DCC to the solution.
-
Allow the reaction to proceed overnight at room temperature.
-
Purify the product, folate-PEG-amine, using Sephadex G-25 gel-filtration chromatography.[4]
-
-
Synthesis of CHEMS-NHS:
-
React CHS with NHS and DCC in tetrahydrofuran (B95107) overnight at room temperature.
-
Purify the resulting CHEMS-NHS by recrystallization.[4]
-
-
Synthesis of F-PEG-CHEMS:
-
Dissolve the purified folate-PEG-amine and CHEMS-NHS in chloroform.
-
Allow the reaction to proceed overnight at room temperature.
-
Remove the chloroform by rotary evaporation.
-
Hydrate the residue in a 50mM sodium carbonate solution to form F-PEG-CHEMS micelles.
-
Dialyze the micelle solution against deionized water using a 14 kDa MWCO dialysis membrane to remove by-products.
-
Lyophilize the purified product to obtain a yellow powder.[4]
-
Protocol 2: Preparation of Folate-Modified SMEDDS (FSMEDDS)
This protocol details the preparation of the FSMEDDS formulation incorporating the synthesized F-PEG-CHEMS.
Materials:
-
Drug (e.g., Curcumin)
-
Oil (e.g., Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL)
-
Cosurfactant (e.g., Transcutol® HP)
-
Folate-PEG-Cholesteryl Hemisuccinate (F-PEG-CHEMS)
Procedure:
-
Preparation of Blank SMEDDS:
-
Accurately weigh the oil, surfactant, and cosurfactant according to the desired ratios (refer to Table 1).
-
Mix the components in a glass vial.
-
Stir the mixture using a magnetic stirrer at 400 rpm for 3 minutes at room temperature until a clear, homogenous solution is formed.[1]
-
-
Preparation of Drug-Loaded SMEDDS:
-
Add the desired amount of the drug to the blank SMEDDS formulation.
-
Gently vortex the mixture until the drug is completely dissolved and a transparent preparation is obtained.[1]
-
-
Preparation of Folate-Modified SMEDDS (FSMEDDS):
-
Add the synthesized F-PEG-CHEMS to the drug-loaded SMEDDS at the desired weight ratio (e.g., 1:100 relative to the surfactant).
-
Mix thoroughly by gentle vortexing.[1]
-
Protocol 3: Characterization of FSMEDDS
This protocol outlines the key characterization steps for the prepared FSMEDDS.
1. Droplet Size and Zeta Potential Analysis:
-
Procedure:
-
Dilute the FSMEDDS formulation with distilled water (e.g., 1:100 v/v).
-
Gently mix to ensure spontaneous microemulsion formation.
-
Analyze the droplet size and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Zetasizer).
-
2. Morphological Characterization (Transmission Electron Microscopy - TEM):
-
Procedure:
-
Dilute the FSMEDDS with distilled water (e.g., 1:100 v/v).
-
Place a drop of the diluted microemulsion onto a carbon-coated copper grid.
-
Negatively stain the sample with a 2% aqueous solution of phosphotungstic acid.
-
Allow the grid to air dry.
-
Observe the morphology of the microemulsion droplets under a transmission electron microscope.[1]
-
Protocol 4: In Vitro Drug Release Study
This protocol describes a method to evaluate the drug release profile from the FSMEDDS formulation.
Materials:
-
FSMEDDS formulation
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Phosphate buffered saline (PBS, pH 7.4) or other relevant release medium
-
Shaking water bath or dissolution apparatus
Procedure:
-
Accurately weigh a specific amount of the FSMEDDS formulation and place it inside a dialysis bag.
-
Securely seal both ends of the dialysis bag.
-
Immerse the dialysis bag in a known volume of the release medium maintained at 37°C in a shaking water bath or dissolution apparatus.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the cumulative percentage of drug released over time.
Protocol 5: Cellular Uptake Study
This protocol is designed to assess the targeted uptake of the FSMEDDS in folate receptor-positive cancer cells.
Materials:
-
Folate receptor-positive cell line (e.g., HeLa, HT-29)
-
Folate receptor-negative cell line (as a control)
-
Cell culture medium (folate-free for specific experiments)
-
FSMEDDS loaded with a fluorescent probe (e.g., Coumarin-6) or the drug itself
-
Non-targeted SMEDDS (as a control)
-
Free folic acid solution
-
Phosphate buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed the cells in appropriate culture plates (e.g., 6-well plates or 96-well plates) and allow them to adhere overnight.
-
For competitive inhibition studies, pre-incubate a set of cells with a high concentration of free folic acid for a specified time to block the folate receptors.
-
Replace the medium with fresh medium containing the fluorescently labeled FSMEDDS or non-targeted SMEDDS.
-
Incubate the cells for a defined period (e.g., 2 hours) at 37°C.
-
After incubation, wash the cells with cold PBS to remove any non-internalized formulation.
-
Qualitative Analysis (Fluorescence Microscopy):
-
Observe the cells under a fluorescence microscope to visualize the cellular uptake of the fluorescent probe.
-
-
Quantitative Analysis (Flow Cytometry):
-
Trypsinize the cells and resuspend them in PBS.
-
Analyze the intracellular fluorescence intensity using a flow cytometer.[1]
-
Visualizations
Caption: Workflow of SMEDDS from formulation to drug absorption.
Caption: Mechanism of folate receptor-mediated targeted drug delivery.
References
- 1. Folated Synperonic-Cholesteryl Hemisuccinate Polymeric Micelles for the Targeted Delivery of Docetaxel in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A novel folate-modified self-microemulsifying drug delivery system of curcumin for colon targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of A Novel Ligand for Folate-mediated Targeting liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protein Aggregation with Cholesteryl Hemisuccinate Tris Salt (CHS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Cholesteryl hemisuccinate tris salt (CHS) to combat protein aggregation during experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when using CHS to improve protein stability and prevent aggregation.
| Problem | Potential Cause | Suggested Solution |
| Protein still aggregates after adding CHS. | 1. Suboptimal CHS Concentration: The ratio of CHS to the primary detergent may not be ideal for your specific protein. 2. Inadequate Detergent Environment: The chosen primary detergent may not be suitable for your protein, even with the addition of CHS. 3. Incorrect Buffer Conditions: The pH, ionic strength, or other buffer components may be contributing to protein instability.[1] | 1. Optimize CHS:Detergent Ratio: Systematically vary the CHS concentration while keeping the primary detergent concentration constant. A common starting point is a 5:1 (w/w) ratio of detergent to CHS.[2] 2. Screen Different Detergents: Test a panel of detergents in combination with CHS. 3. Optimize Buffer Conditions: Perform a buffer screen to evaluate the effects of pH, salt concentration, and additives on protein solubility in the presence of CHS. |
| CHS precipitates out of solution. | 1. Low Solubility of Non-Salt Form: The non-salt form of CHS has very low aqueous solubility.[2] 2. Incorrect Preparation Method: The method used to dissolve the CHS may be insufficient. 3. Low Detergent Concentration: CHS requires a sufficient concentration of a primary detergent to form mixed micelles and remain soluble.[2] | 1. Use CHS Tris Salt: The tris salt form of CHS is significantly more water-soluble and easier to work with.[3] 2. Follow Proper Solubilization Protocol: For the non-salt form, sonication and heating are often necessary.[3] For the tris salt, vigorous vortexing or gentle heating with the detergent solution is typically sufficient.[3] 3. Ensure Sufficient Detergent: Prepare CHS in a stock solution with a relatively high concentration of the primary detergent (e.g., 10% DDM). |
| CHS solution appears cloudy or hazy. | 1. Incomplete Solubilization: The CHS and/or the primary detergent may not be fully dissolved. 2. Formation of Non-Micellar Aggregates: At certain concentrations, lipids and detergents can form larger, non-micellar structures that scatter light. | 1. Continue Mixing/Sonication: For the non-salt form, continue sonication until the solution is translucent.[4] For the tris salt, continue vortexing or gentle heating. The final diluted solution should be transparent.[3] 2. Filter the Stock Solution: After preparation, filter the detergent/CHS stock solution through a 0.22 µm syringe filter to remove any insoluble matter. |
| Black particles appear after sonication. | CHS Degradation: Intense or prolonged sonication, especially with a probe sonicator, can cause localized heating and lead to the oxidation and degradation of CHS.[1] | 1. Use a Bath Sonicator: A bath sonicator provides more gentle and uniform energy distribution.[1] 2. Minimize Sonication Time: Sonicate in short bursts and allow the solution to cool between cycles. 3. Use CHS Tris Salt: The higher solubility of the tris salt form often reduces or eliminates the need for extensive sonication.[1] |
| CHS interferes with downstream applications (e.g., activity assays, structural studies). | 1. Direct Inhibition by CHS: The presence of CHS in the final buffer may directly inhibit the protein's function. 2. Alteration of Protein Conformation: While stabilizing, CHS may lock the protein in a conformation that is not optimal for the intended downstream application. | 1. Detergent Exchange: After initial purification, exchange the detergent/CHS mixture for a different detergent or a lower concentration that is compatible with your assay. 2. Optimize Final Buffer Conditions: Empirically determine the lowest concentration of CHS and primary detergent that maintains protein stability without interfering with the downstream application. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which Cholesteryl hemisuccinate (CHS) stabilizes proteins?
A1: CHS is a cholesterol derivative that mimics the native lipid bilayer environment, which is crucial for the stability of many membrane proteins.[5] It integrates into detergent micelles, creating a more lipid-like environment that can satisfy the specific lipid requirements of the protein. For some proteins, such as G-protein coupled receptors (GPCRs), CHS has been shown to bind to specific sites on the protein surface, further enhancing thermal stability.[6][7] This stabilization helps to prevent the protein from unfolding and aggregating.
Q2: What is the difference between Cholesteryl hemisuccinate and this compound?
A2: The primary difference is solubility. The non-salt form of CHS has very poor solubility in aqueous solutions and typically requires sonication and heating to dissolve in a detergent solution.[2][3] The tris salt form is significantly more water-soluble and can often be dissolved with simple vortexing and gentle heating, making it a more convenient option for many applications.[3]
Q3: How do I prepare a stock solution of CHS?
A3: A detailed protocol for preparing a 10% DDM / 2% CHS stock solution is provided in the "Experimental Protocols" section below. Generally, the process involves first dissolving the primary detergent (e.g., DDM) in a buffered solution, followed by the addition and dissolution of CHS. For the tris salt, this can often be achieved by vortexing, while the non-salt form may require sonication.[3][4]
Q4: What is a typical working concentration for CHS?
A4: The optimal concentration of CHS is protein-dependent and should be determined empirically. A common starting point for solubilization is a 5:1 to 10:1 weight-to-weight ratio of the primary detergent to CHS. For example, a buffer containing 1% DDM would have 0.1% to 0.2% CHS.[8] For purification and subsequent steps, the detergent and CHS concentrations are typically lowered.
Q5: Is CHS compatible with all detergents and buffer systems?
A5: CHS is commonly used with non-ionic detergents such as n-dodecyl-β-D-maltoside (DDM) and lauryl maltose (B56501) neopentyl glycol (LMNG).[5] It is generally compatible with common biological buffers like Tris and HEPES. However, it is always recommended to check for precipitation or other signs of incompatibility when preparing a new formulation. The pH of the buffer can be important, with slightly alkaline conditions (pH 7.5-8.0) often being favorable for CHS solubility.[9]
Q6: What is the Critical Micelle Concentration (CMC) of CHS?
A6: The Critical Micelle Concentration (CMC) for CHS is not well-defined in the literature, as it is typically used as an additive within micelles formed by a primary detergent rather than forming micelles on its own. The stabilizing effect of CHS is observed when it is incorporated into the micelles of another detergent. Therefore, the CMC of the primary detergent is the more relevant parameter to consider.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of CHS in protein stabilization.
Table 1: Recommended Starting Concentrations for CHS in Detergent Solutions
| Detergent | Typical Detergent Concentration (% w/v) | Recommended CHS Tris Salt Concentration (% w/v) | Detergent:CHS Ratio (w/w) |
| n-dodecyl-β-D-maltoside (DDM) | 1.0 - 2.0 | 0.1 - 0.4 | 5:1 to 10:1 |
| Lauryl Maltose Neopentyl Glycol (LMNG) | 0.5 - 1.0 | 0.05 - 0.2 | 5:1 to 10:1 |
| CHAPS | 6.0 | 1.2 | 5:1 |
Data compiled from multiple sources indicating common usage ranges.[3][8][10][11]
Table 2: Solubility of this compound
| Solvent | Concentration (% w/v) | Notes |
| Water | Poorly soluble | Forms a suspension. |
| Methanol | 1.0 | Clear solution.[3] |
| 6% CHAPS (aq) | 1.2 | Soluble.[3][11] |
| 10% DDM (aq) | 2.0 | Soluble with vortexing.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10% (w/v) DDM / 2% (w/v) this compound Stock Solution
This protocol details the preparation of a 50 mL stock solution.
Materials:
-
n-dodecyl-β-D-maltoside (DDM)
-
This compound (CHS)
-
1 M Tris-HCl, pH 8.0
-
High-purity water
-
50 mL conical tube
-
Vortex mixer
-
Rotator (optional)
-
0.22 µm syringe filter
Methodology:
-
Add 30 mL of high-purity water to a 50 mL conical tube.
-
Add 5 mL of 1 M Tris-HCl, pH 8.0 to achieve a final buffer concentration of 100 mM.
-
Add 5.0 g of DDM to the tube.
-
Cap the tube tightly and mix by inverting or using a rotator until the DDM is fully dissolved. Gentle warming in a water bath (30-37°C) can expedite this process.
-
Add 1.0 g of this compound to the DDM solution.
-
Vortex the solution vigorously for 5-10 minutes. The solution should become clear. If not, gentle warming and continued vortexing may be required.
-
Add high-purity water to a final volume of 50 mL.
-
Mix the solution thoroughly.
-
(Optional but recommended) Filter the stock solution through a 0.22 µm syringe filter to remove any potential micro-aggregates.
-
Store the stock solution at -20°C in aliquots.
Visualizations
Caption: Workflow for troubleshooting protein aggregation using CHS.
Caption: Mechanism of CHS-mediated protein stabilization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. commonfund.nih.gov [commonfund.nih.gov]
- 5. This compound › Reagents from anatrace›Protein Sample Preparation›Sample Preparation › SERVA Electrophoresis GmbH [serva.de]
- 6. A specific cholesterol binding site is established by the 2.8 Å structure of the human β2-adrenergic receptor in an alternate crystal form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into substrate binding and utilization by hyaluronan synthase [elifesciences.org]
- 9. researchgate.net [researchgate.net]
- 10. Catalytically Cleavable Detergent for Membrane Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anatrace.com [anatrace.com]
Technical Support Center: Cholesteryl Hemisuccinate Tris Salt in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pH sensitivity of Cholesteryl Hemisuccinate Tris Salt (CHS) in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of CHS in your research.
Frequently Asked Questions (FAQs)
Q1: What is Cholesteryl Hemisuccinate (CHS) and why is it pH-sensitive?
Cholesteryl Hemisuccinate is an acidic ester of cholesterol.[1][2] Its pH sensitivity stems from the presence of a carboxylic acid group in its succinate (B1194679) headgroup. At neutral or alkaline pH, this group is deprotonated, rendering the molecule negatively charged (anionic).[3] In acidic environments, the carboxyl group becomes protonated, and the molecule becomes neutral. This change in ionization state dramatically alters its self-assembly properties and its interaction with other lipids, forming the basis of its use in pH-sensitive formulations.[1][3]
Q2: What is the pKa of CHS?
The apparent pKa of CHS in a lipid bilayer environment is approximately 5.8.[1][3] This means that around this pH, there is an equilibrium between the charged (anionic) and neutral forms of the molecule.
Q3: How does pH affect the stability of CHS in aqueous solutions?
The stability of CHS in aqueous solutions is highly dependent on pH. The primary degradation pathway is the hydrolysis of the ester bond, yielding cholesterol and succinic acid. This hydrolysis is significantly accelerated under acidic conditions. In neutral and alkaline aqueous media, CHS is relatively more stable and can self-assemble into bilayers.[1] For long-term storage, it is recommended to keep CHS as a solid at -20°C or as a stock solution in an organic solvent like chloroform (B151607).[4]
Q4: What is the difference between CHS and CHS Tris Salt?
CHS Tris Salt is the salt form of cholesteryl hemisuccinate, where the acidic proton of the succinate group is replaced by a tris(hydroxymethyl)aminomethane (Tris) cation. The Tris salt is generally more water-soluble than the free acid form, which can facilitate the preparation of aqueous dispersions and liposomes without the need for extensive sonication or the use of organic solvents.[5]
Q5: At what pH do CHS-containing liposomes become fusogenic?
The pH at which CHS-containing liposomes become fusogenic depends on the overall lipid composition. For large unilamellar vesicles (LUVs) composed solely of CHS, fusion is observed below pH 4.3.[1][2] When combined with other lipids like dioleoylphosphatidylethanolamine (DOPE), fusion occurs at a slightly higher pH, typically between 4 and 5.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Difficulty dissolving CHS (non-salt form) in aqueous buffer. | The free acid form of CHS has very low aqueous solubility. | 1. Use the more soluble CHS Tris Salt.[5]2. Dissolve the non-salt form in an organic solvent (e.g., chloroform) first, create a lipid film, and then hydrate (B1144303) the film with the aqueous buffer.[4]3. For direct dissolution in aqueous buffer, use an alkaline pH (e.g., pH 8-9) and sonicate the solution. Be cautious with prolonged sonication as it can generate heat and potentially degrade the CHS.[5] |
| Precipitation or aggregation of CHS-containing liposomes upon storage or change in pH. | 1. The pH of the solution has dropped below the pKa of CHS, leading to protonation and reduced electrostatic repulsion between vesicles.2. The concentration of CHS is too high for the given conditions.3. Hydrolysis of CHS to the insoluble cholesterol. | 1. Ensure the buffer capacity is sufficient to maintain the desired pH.2. Optimize the molar ratio of CHS in your formulation. Ratios of CHEMS/DPPC above 0.1 tend to form more stable unilamellar vesicles.[6]3. Prepare fresh liposome (B1194612) solutions and store them at 4°C for short-term use. Avoid long-term storage of aqueous dispersions. |
| Low or inconsistent drug release from pH-sensitive liposomes. | 1. The pH trigger is not being effectively reached in the experimental setup.2. The lipid composition is not optimal for destabilization at the target pH.3. The encapsulated drug interacts with the lipid bilayer, preventing its release. | 1. Verify the pH of your release medium. For cellular experiments, ensure endosomal acidification is occurring.2. Adjust the molar ratio of CHS and consider including a fusogenic lipid like DOPE to enhance release.[7][8][9][10]3. Evaluate the physicochemical properties of the drug and its potential interactions with the liposome components. |
| Black precipitation observed after sonication. | This may indicate degradation or oxidation of the CHS molecule due to excessive heat generated during sonication. | 1. Use a probe sonicator in pulse mode and keep the sample on ice to dissipate heat.2. Consider alternative sizing methods like extrusion.3. Use the more soluble CHS Tris Salt which may not require aggressive sonication.[5] |
Quantitative Data
Table 1: pH-Dependent Properties of Cholesteryl Hemisuccinate (CHS)
| Property | pH | Value / Observation | Reference(s) |
| Apparent pKa | ~5.8 | In POPC/CHEMS (1/1 mol ratio) LUVs | [1] |
| Phase Behavior | Neutral/Alkaline | Forms stable lamellar bilayers | [1][3] |
| Acidic (below pKa) | Transitions to an inverted hexagonal (HII) phase, leading to membrane fusion | [1][3] | |
| Fusion pH (Pure CHS LUVs) | < 4.3 | Fusion of large unilamellar vesicles is initiated | [1][2] |
| Fusion pH (CHS/DOPE LUVs) | 4.0 - 5.0 | Fusion is observed in typical formulations | [1] |
| Zeta Potential (DPPC:CHEMS liposomes) | 7.0 | -26.7 ± 1.10 mV | [3] |
Table 2: Solubility of Cholesteryl Hemisuccinate
| Solvent | Concentration | Note | Reference(s) |
| Chloroform | ~10 mg/mL | A stock solution can be prepared. | [4] |
| Methanol | 10 mg/mL | Yields a clear, colorless solution (for Tris Salt). | |
| Aqueous Solution | Very low (non-salt form) | Solubility is pH-dependent and increases at alkaline pH. | [11] |
| 6% CHAPS (aq) | 1.2% (w/v) | For CHS Tris Salt. | [12][13] |
Experimental Protocols
Protocol 1: Preparation of a CHS Stock Solution in Chloroform
-
Weigh the desired amount of solid CHS in a glass vial.
-
Add chloroform to the vial to achieve a final concentration of approximately 10 mg/mL.[4]
-
Purge the vial with an inert gas (e.g., nitrogen or argon) to prevent oxidation.[4]
-
Seal the vial tightly and vortex or sonicate briefly until the CHS is completely dissolved.
-
Store the stock solution at -20°C.[4]
Protocol 2: Preparation of pH-Sensitive Liposomes using the Film Hydration Method
-
In a round-bottom flask, add the desired amounts of lipids (e.g., CHS and DOPE) from their respective stock solutions in an organic solvent (e.g., chloroform).
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer (e.g., HEPES-buffered saline, pH 7.4) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.
-
The resulting multilamellar vesicles (MLVs) can be downsized to form large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs) by extrusion through polycarbonate membranes of a defined pore size or by sonication.
Protocol 3: Calcein (B42510) Release Assay to Determine pH Sensitivity
-
Prepare CHS-containing liposomes by hydrating the lipid film with a solution containing a fluorescent dye, such as calcein, at a self-quenching concentration (e.g., 50-100 mM).
-
Remove the unencapsulated calcein by size exclusion chromatography (e.g., using a Sephadex G-50 column) or by dialysis.
-
Dilute a small aliquot of the calcein-loaded liposomes into a buffer at the desired pH (e.g., pH 7.4, 6.5, and 5.5).
-
Monitor the increase in fluorescence intensity over time using a fluorometer. The excitation and emission wavelengths for calcein are typically around 495 nm and 515 nm, respectively.[14][15]
-
To determine the 100% release, add a detergent (e.g., Triton X-100) to the liposome suspension to completely disrupt the vesicles.
-
Calculate the percentage of calcein release at each pH and time point. A significant increase in fluorescence at lower pH indicates the pH-sensitive nature of the liposomes.[8][9][10]
Visualizations
References
- 1. liposomes.ca [liposomes.ca]
- 2. Cholesteryl hemisuccinate exhibits pH sensitive polymorphic phase behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 10. pH-Responsive Liposomes of Dioleoyl Phosphatidylethanolamine and Cholesteryl Hemisuccinate for the Enhanced Anticancer Efficacy of Cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 13. Anatrace.com [anatrace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Stability of Liposomes with Cholesteryl Hemisuccinate (CHEMS) Tris Salt
This technical support center is designed for researchers, scientists, and drug development professionals working with cholesteryl hemisuccinate (CHEMS) tris salt in liposomal formulations. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to liposome (B1194612) instability, such as aggregation and premature drug leakage.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Cholesteryl Hemisuccinate (CHEMS) in a liposome formulation?
A1: Cholesteryl hemisuccinate (CHEMS) is an acidic derivative of cholesterol that is frequently incorporated into liposomes to confer pH-sensitivity.[1][2] At neutral or alkaline pH (around 7.4), the succinate (B1194679) headgroup of CHEMS is deprotonated and carries a negative charge. This charge provides electrostatic repulsion between liposomes, contributing to their stability.[3][4] In an acidic environment (typically below pH 6.5), the carboxyl group of CHEMS becomes protonated, neutralizing its charge.[5] This protonation event can lead to the destabilization of the liposome membrane, triggering the release of its encapsulated contents. This property is particularly useful for targeted drug delivery to acidic microenvironments, such as tumors or endosomes.[2][3]
Q2: Why are my CHEMS-containing liposomes aggregating?
A2: Aggregation of CHEMS-containing liposomes can occur due to several factors:
-
Low Surface Charge: If the pH of your formulation is near the pKa of CHEMS, the surface charge of the liposomes may be insufficient to prevent aggregation.
-
High Ionic Strength: High salt concentrations in the buffer can shield the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation.[1]
-
Improper Storage: Storing liposomes at inappropriate temperatures can lead to changes in the lipid bilayer, promoting aggregation.[6][7]
-
High Lipid Concentration: A high concentration of liposomes can increase the frequency of collisions, leading to a higher likelihood of aggregation.[1]
Q3: My encapsulated drug is leaking prematurely from the CHEMS liposomes. What could be the cause?
A3: Premature drug leakage is a common issue and can be attributed to:
-
Suboptimal Lipid Composition: The ratio of CHEMS to other lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), is critical for bilayer stability.[8] An incorrect ratio can lead to a less stable membrane.
-
High Membrane Fluidity: The fluidity of the liposomal membrane, influenced by the choice of phospholipids (B1166683) and the presence of cholesterol or its derivatives, can affect drug retention.
-
Storage Conditions: Long-term storage, especially at temperatures above the phase transition temperature of the lipids, can increase membrane permeability and result in leakage.[7][9]
-
Drug-Lipid Interactions: The physicochemical properties of the encapsulated drug can influence its interaction with the lipid bilayer, potentially causing destabilization.
Q4: What is the ideal pH range for storing CHEMS-containing liposomes?
A4: For optimal stability and to prevent premature content release, CHEMS-containing liposomes should be stored at a neutral or slightly alkaline pH, typically between 7.0 and 7.5.[10] In this pH range, CHEMS remains deprotonated, ensuring sufficient electrostatic repulsion between vesicles to prevent aggregation.[3] Acidic conditions should be avoided during storage as they will trigger the pH-sensitive release mechanism.[11]
Q5: Can I freeze my CHEMS liposome formulation for long-term storage?
A5: Freezing liposomal formulations is generally not recommended as the formation of ice crystals can disrupt the lipid bilayer, leading to fusion of vesicles and leakage of the encapsulated content.[7] If long-term storage is necessary, lyophilization (freeze-drying) with the use of cryoprotectants is a more suitable option.[12][13] For short-term storage, refrigeration at 2-8°C is preferred.[6][7]
Troubleshooting Guides
Issue 1: Liposome Aggregation
Visible precipitation, an increase in turbidity, or a significant increase in particle size as measured by Dynamic Light Scattering (DLS) are all indicators of liposome aggregation.
| Potential Cause | Recommended Solution |
| Incorrect pH of the external buffer | Ensure the pH of the buffer is maintained between 7.0 and 7.5 to keep the CHEMS headgroups charged and promote electrostatic repulsion.[10] |
| High ionic strength of the buffer | Reduce the salt concentration of the buffer. High ionic strengths can shield the surface charge, leading to aggregation.[1] |
| Suboptimal CHEMS concentration | The molar ratio of CHEMS is crucial. A common starting point for DOPE:CHEMS formulations is a 6:4 molar ratio.[14] Adjusting this ratio may improve stability. |
| Inadequate sizing | Ensure that the extrusion or sonication process is sufficient to produce a homogenous population of unilamellar vesicles. A high polydispersity index (PDI) can indicate the presence of larger, less stable vesicles. |
| High lipid concentration | Dilute the liposome suspension to a lower lipid concentration to reduce the frequency of inter-vesicular collisions.[1] |
Issue 2: Premature Drug Leakage
A decrease in encapsulation efficiency over time is a clear sign of drug leakage from your liposomes.
| Potential Cause | Recommended Solution |
| Unstable lipid bilayer | Optimize the molar ratio of your lipids. For pH-sensitive liposomes, the ratio of DOPE to CHEMS is critical for maintaining a stable lamellar phase at neutral pH.[8] |
| Inappropriate storage temperature | Store liposomes at 2-8°C.[6][7] Avoid temperatures close to or above the phase transition temperature of the primary phospholipid, as this increases membrane fluidity and permeability. |
| Hydrolysis or oxidation of lipids | Use high-purity lipids and deoxygenated buffers. Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[9] |
| Drug-membrane interactions | The properties of the encapsulated drug can affect membrane stability. Consider modifying the lipid composition to better accommodate the drug. |
Data Presentation
Table 1: Typical Molar Ratios for DOPE:CHEMS Liposomes
| Formulation Type | DOPE (mol%) | CHEMS (mol%) | DSPE-mPEG(2000) (mol%) | Key Characteristics |
| pH-Sensitive Liposomes | 60 | 40 | 0-5 | Stable at pH 7.4, rapid release at pH < 6.5[2][8] |
| Long-circulating pH-Sensitive Liposomes | 57 | 38 | 5 | Enhanced circulation time due to PEGylation[15] |
Table 2: Effect of pH on Drug Release from DOPE:CHEMS Liposomes
| pH | Cumulative Release (%) after 8h | Observations |
| 7.4 | ~30% | Minimal drug release, indicating stability at physiological pH.[2] |
| 6.5 | ~30% | Similar release profile to pH 7.4, suggesting stability in the tumor extracellular microenvironment.[2] |
| 5.0 | >78% | Significant and rapid drug release, demonstrating pH-sensitivity in an endosomal-like environment.[2] |
Experimental Protocols
Protocol 1: Preparation of CHEMS-Containing Liposomes by Thin-Film Hydration
This protocol describes a standard method for preparing unilamellar liposomes containing CHEMS.
-
Lipid Film Formation:
-
Dissolve the desired lipids (e.g., DOPE and CHEMS in a 6:4 molar ratio) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[16][17]
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask. The water bath temperature should be kept above the phase transition temperature of the lipids.[18]
-
Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.[18]
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., HEPES or phosphate (B84403) buffer, pH 7.4) by adding the buffer to the flask and agitating. The hydration temperature should be maintained above the lipid phase transition temperature.
-
This process results in the formation of multilamellar vesicles (MLVs).
-
-
Sizing (Extrusion):
-
To obtain unilamellar vesicles (LUVs) with a defined size, the MLV suspension is subjected to extrusion.[17]
-
Pass the liposome suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a mini-extruder. The extruder should be maintained at the same temperature as the hydration step.
-
Protocol 2: Characterization of CHEMS Liposomes
-
Particle Size and Zeta Potential:
-
Encapsulation Efficiency:
-
Determine the encapsulation efficiency by separating the unencapsulated drug from the liposomes using techniques such as size exclusion chromatography or dialysis.
-
Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
-
pH-Dependent Release:
-
Monitor the release of an encapsulated fluorescent marker (e.g., calcein) or the drug itself from the liposomes at different pH values (e.g., pH 7.4 and pH 5.5).[19]
-
A significant increase in release at the lower pH confirms the pH-sensitivity of the formulation.
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of CHEMS-containing liposomes.
Caption: Mechanism of pH-dependent drug release from CHEMS liposomes.
Caption: Troubleshooting decision tree for liposome aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. DOPE/CHEMS-Based EGFR-Targeted Immunoliposomes for Docetaxel Delivery: Formulation Development, Physicochemical Characterization and Biological Evaluation on Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in Melanoma (B16-BL6) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. mdpi.com [mdpi.com]
- 9. Stability of liposomes on long term storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Coating Materials to Increase the Stability of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Long-term storage of lyophilized liposomal formulations. | Semantic Scholar [semanticscholar.org]
- 13. Long-term storage of lyophilized liposomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improving the Stability of Liposomal Curcumin by Adjusting the Inner Aqueous Chamber pH of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a bone-targeted pH-sensitive liposomal formulation containing doxorubicin: physicochemical characterization, cytotoxicity, and biodistribution evaluation in a mouse model of bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Improving Crystal Quality with Cholesteryl Hemisuccinate Tris Salt
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Cholesteryl hemisuccinate tris salt (CHS) to improve the quality of protein crystals, particularly for membrane proteins.
Troubleshooting Guide
This guide addresses common issues encountered during crystallization experiments involving CHS.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| CHS Tris Salt Will Not Dissolve | Insufficient detergent concentration; Inadequate mixing or heating. | CHS is not soluble in aqueous solutions on its own and requires a detergent to form mixed micelles.[1] Ensure you are dissolving it in a detergent solution (e.g., 10% DDM) and not directly into a buffer.[2] Use gentle heating and vortexing or mixing to aid dissolution; sonication is generally not necessary for the tris salt form but can be used to speed up the process.[2] |
| Protein Aggregates or Precipitates After Adding CHS | CHS concentration is too high; Protein is unstable in the chosen detergent/CHS mixture; Incorrect pH of the buffer. | Optimize the CHS to detergent ratio; a maximal stabilizing effect has been observed at a CHS:DDM ratio of approximately 0.1.[3] Screen different detergents in combination with CHS. Verify the pH of your buffer, as temperature can affect Tris-based buffers.[2] |
| No Crystals Formed | Suboptimal protein concentration; CHS concentration is not optimal; General crystallization conditions (precipitant, pH) are not suitable. | Vary the protein concentration; some membrane proteins crystallize at 1-2 mg/ml, while others may require 20-30 mg/ml or more. Systematically screen a range of CHS concentrations. Consider using pre-made DDM-CHS or LMNG-CHS mixes for reproducibility.[4] Vary the precipitant concentration and pH as these are critical factors for crystal growth.[5][6] |
| Poor Crystal Quality (e.g., small needles, plates, lattice strain) | Nucleation rate is too high; Impurities in the protein sample; Suboptimal additive concentrations. | To obtain larger, single crystals from a shower of microcrystals, try reducing the protein or precipitant concentration.[7][8] Seeding from existing microcrystals into a metastable solution can also be effective.[8][9] Ensure the protein sample is highly pure (>95%) and monodisperse.[10][11] Filter the protein and all solutions through a 0.22 micron filter to remove impurities that can cause lattice strain.[7] |
| Crystals Do Not Diffract Well | Poor internal order of the crystal; Anisotropic plates. | Try to grow thicker crystals by screening different additives.[7] Dehydration of the crystal may help to contract the crystal lattice and improve order.[11] For membrane proteins, optimizing the detergent concentration can promote the nucleation of a new crystal form with better diffraction quality.[5] |
Frequently Asked Questions (FAQs)
1. What is Cholesteryl hemisuccinate (CHS) and why is it used in protein crystallization?
Cholesteryl hemisuccinate (CHS) is a cholesterol analog.[12] It is frequently used as an additive in the crystallization of membrane proteins, especially eukaryotic proteins that reside in cholesterol-rich environments.[4] Its primary function is to stabilize the protein outside of its native membrane environment, which is often a bottleneck for successful crystallization.[1][13]
2. How does CHS stabilize membrane proteins?
CHS integrates into detergent micelles, creating a more native-like, lipid-bilayer environment for the membrane protein. When mixed with detergents like DDM, CHS can induce the formation of bicelle-like structures.[3] This altered micelle morphology provides a more stable environment, preventing the protein from unfolding.[3][12] Additionally, CHS may interact directly with specific cholesterol binding sites on the protein, further contributing to its stability.[3]
3. What is the difference between CHS and CHS tris salt?
The tris salt form of CHS is significantly more soluble in detergent solutions compared to the non-salt form.[2] While the non-salt form often requires extensive sonication and heating to dissolve, the tris salt can typically be dissolved with gentle heating and vortexing, making it more convenient for preparing stock solutions and for screening various detergent/CHS combinations.[2]
4. What detergents are commonly used with CHS?
CHS is frequently used in combination with detergents like n-dodecyl-β-D-maltopyranoside (DDM) and lauryl maltose (B56501) neopentyl glycol (LMNG).[4][12] Pre-mixed, ready-to-use solutions of DDM-CHS and LMNG-CHS are commercially available to ensure robust reproducibility.[4]
5. How do I prepare a CHS/detergent stock solution?
A common approach is to prepare a 10% (w/v) detergent stock solution containing 2% (w/v) CHS.[1][13] For the more soluble tris salt, this can be achieved by adding the solid CHS tris salt to the detergent solution and mixing with gentle heating until it dissolves.[2] For the less soluble non-salt form, continuous sonication until the solution is hot and becomes translucent is required.[13]
6. What is a good starting concentration for CHS in a crystallization experiment?
The optimal concentration is protein-dependent. However, studies on the NOP receptor (ORL-1) showed a maximal increase in thermal stability at a CHS:DDM molar ratio of approximately 0.1.[3] Further increases in the CHS concentration did not result in additional stabilization.[3] It is recommended to screen a range of CHS concentrations to find the optimal condition for your specific protein.
Quantitative Data Summary
| Parameter | Value/Range | Protein Context | Source |
| Optimal CHS:DDM Molar Ratio | ~0.1 | NOP receptor (ORL-1) | [3] |
| Stock Solution Concentration (DDM) | 10% (w/v) | General Protocol | [1][13] |
| Stock Solution Concentration (CHS) | 2% (w/v) | General Protocol | [1][13] |
| Typical Protein Concentration Range | 1 - 30 mg/ml | Membrane Proteins | [14] |
| CHS-induced Micelle Size Increase (b1 parameter) | Up to 11 Å | Mixed CHS/DDM micelles | [3] |
| CHS-induced Micelle Hydrophilic Layer Increase (a2) | ~3.5 Å | Mixed CHS/DDM micelles | [3] |
Experimental Protocols
Protocol 1: Preparation of 10% DDM / 2% CHS Tris Salt Stock Solution
This protocol describes the preparation of 50 mL of a stock solution, a common starting point for crystallization experiments.
Materials:
-
n-dodecyl-β-D-maltopyranoside (DDM)
-
This compound (CHS)
-
1M Tris buffer, pH 8.0
-
High-purity water
-
50 mL conical tube
-
Vortex mixer or rotator
Procedure:
-
Add 30 mL of high-purity water to a 50 mL conical tube.
-
Add 10 mL of 1M Tris pH 8.0 stock buffer to achieve a final concentration of 200 mM.
-
Weigh out 5 g of DDM and add it to the tube.
-
Cap the tube tightly and mix by inverting or using a rotator until the DDM is fully dissolved.
-
Weigh out 1 g of CHS tris salt and add it to the DDM solution.
-
Mix the solution using a vortex or rotator. Gentle warming in a water bath can be applied to facilitate dissolution. The solution should become transparent.
-
Bring the final volume to 50 mL with high-purity water.
-
Store the solution at 4°C.
Protocol 2: Setting up a Crystallization Trial with CHS
This protocol outlines a general procedure for incorporating the CHS/detergent stock into a vapor diffusion crystallization experiment.
Procedure:
-
Purify and Concentrate Protein: Purify your target membrane protein in a suitable detergent (e.g., DDM) to >95% purity. Concentrate the protein to a desired starting concentration (e.g., 5-10 mg/mL). It is crucial to ensure the sample is monodisperse.[11][15]
-
Prepare Protein-CHS Mixture: Just before setting up crystallization plates, add the 10% DDM / 2% CHS stock solution to your purified protein. The final concentrations of DDM and CHS will need to be optimized, but a good starting point is to ensure the final detergent concentration is above its Critical Micelle Concentration (CMC).
-
Set Up Crystallization Plates: Use a sitting drop or hanging drop vapor diffusion setup.
-
Pipette the reservoir solution (precipitant screen condition) into the wells of the crystallization plate.
-
In the drop well, mix your protein-CHS solution with the reservoir solution, typically at a 1:1, 1:2, or 2:1 ratio.[8]
-
-
Incubate and Monitor: Seal the plates and incubate at a constant temperature.[6] Monitor the drops for crystal growth regularly using a microscope over several days to weeks.
Visualizations
Caption: Troubleshooting workflow for CHS-mediated crystallization.
Caption: Mechanism of CHS stabilization of membrane proteins.
Caption: Experimental workflow for using CHS in protein crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 5. hamptonresearch.com [hamptonresearch.com]
- 6. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystals with problems – Terese Bergfors [xray.teresebergfors.com]
- 8. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 9. e16.html [home.ccr.cancer.gov]
- 10. news-medical.net [news-medical.net]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 13. commonfund.nih.gov [commonfund.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. hamptonresearch.com [hamptonresearch.com]
Technical Support Center: Sonication Techniques for Cholesteryl Hemisuccinate Tris Salt Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of sonication and other techniques for preparing Cholesteryl hemisuccinate tris salt (CHS-Tris) solutions. Below you will find a troubleshooting guide for common issues, frequently asked questions, detailed experimental protocols, and comparative data to facilitate your experimental success.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the preparation of CHS-Tris solutions.
Question: Why is my CHS-Tris solution cloudy or milky after attempting to dissolve it?
Answer: A cloudy or milky appearance indicates incomplete dissolution of the CHS-Tris. Several factors could be contributing to this issue. First, ensure you are using the Tris salt form of CHS, which is significantly more water-soluble than the non-salt form.[1][2] The non-salt form is notoriously difficult to dissolve in aqueous buffers and often requires extensive sonication and heating, resulting in a translucent rather than a clear solution.[1]
For CHS-Tris, while it is more soluble, sufficient mixing energy is still required. If you are only gently mixing, try the following:
-
Vigorous Vortexing/Mixing: Continuous and vigorous vortexing or placing the solution on a rotator can be effective.[1]
-
Gentle Heating: Warming the solution in a water bath at 37°C or 42°C for a few minutes can aid dissolution.[1]
-
Brief Sonication: A short period of sonication can be used to speed up the dissolution process if vortexing and gentle heating are insufficient.[1]
-
Correct Solvent/Detergent: CHS-Tris is often dissolved in a detergent solution (e.g., 10% n-dodecyl-β-D-maltopyranoside - DDM) to create a stock solution.[1][3] Ensure the detergent itself is fully dissolved before adding the CHS-Tris.[1]
Question: I observed a black precipitate in my CHS solution after sonication. What is it and how can I prevent it?
Answer: The appearance of a black precipitate after sonicating CHS solutions has been reported and could be indicative of degradation or oxidation of the CHS molecule, or contamination.[1][4]
To prevent this, consider the following:
-
Avoid Excessive Sonication: Prolonged or high-power sonication can generate significant heat, which may lead to the degradation of CHS.[4] Use sonication judiciously and in short bursts if possible.
-
Check for Contamination: Ensure that the CHS-Tris powder, the detergent, and the buffer are not contaminated.
-
Consider Alternatives to Sonication: For CHS-Tris, extensive sonication is often unnecessary.[1] Relying on vigorous mixing and gentle heat is a safer first approach to avoid potential degradation.[1]
Question: My CHS-Tris solution precipitates over time after being prepared. How can I improve its stability?
Answer: Precipitation of a previously clear CHS-Tris solution can be due to several factors, including pH shifts and exceeding the solubility limit.
-
pH Stability: CHS is a pH-sensitive lipid.[2] In acidic conditions (below approximately pH 4.3), the succinate (B1194679) headgroup can become protonated, leading to vesicle fusion and instability.[2] Ensure your buffer system is robust and maintains a neutral to alkaline pH (pH 7.0 or higher).[4]
-
Temperature Effects on pH: Be aware that the pH of Tris buffers is temperature-dependent.[1] It is advisable to check the pH of your buffer at the temperature at which you are working.[1]
-
Concentration: You may be exceeding the solubility limit of CHS-Tris in your specific buffer and detergent system. It is common to prepare 5x or 10x stock solutions that are then diluted for the final application.[1][2]
-
Storage: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[5] Repeated freeze-thaw cycles should be avoided by storing the solution in aliquots.[5]
Frequently Asked Questions (FAQs)
Q1: What is the difference between Cholesteryl hemisuccinate (CHS) and this compound (CHS-Tris)?
A1: The primary difference is solubility in aqueous solutions. The Tris salt form of CHS is significantly more soluble and easier to work with than the non-salt form, which is very hydrophobic and difficult to dissolve in aqueous buffers without extensive sonication and detergents.[1][2]
Q2: Is sonication always necessary to dissolve CHS-Tris?
A2: No, for the Tris salt, sonication is not always required. Often, dissolution can be achieved with vigorous vortexing or mixing, sometimes aided by gentle heating.[1] Sonication can be used to expedite the process but should be applied cautiously to avoid potential degradation.[1] In contrast, the non-salt form almost always requires sonication.
Q3: What is a typical solvent or buffer system for preparing CHS-Tris solutions?
A3: CHS-Tris is often prepared as a stock solution in the presence of a detergent. A common protocol involves dissolving 2% (w/v) CHS-Tris in a 10% (w/v) detergent solution (like DDM) buffered with 200 mM Tris at pH 8.0.[3] It is also soluble in methanol (B129727) at 10 mg/ml.
Q4: What is the importance of pH when working with CHS?
A4: The pH is critical for the stability of CHS-containing formulations like liposomes. CHS is pH-sensitive; at acidic pH values (e.g., below 4.3), the succinate headgroup becomes protonated, which can lead to instability and fusion of vesicles.[2] For dissolving the non-salt form, an alkaline pH is often required.[1]
Q5: How should I store my CHS-Tris stock solution?
A5: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[5]
Data on Dissolution Methods
The following table summarizes and compares common methods for dissolving the non-salt and Tris salt forms of Cholesteryl hemisuccinate.
| Parameter | Cholesteryl Hemisuccinate (Non-Salt) | This compound |
| Solubility in Aqueous Buffer | Very poor[1][6] | Significantly higher than non-salt form[1] |
| Sonication Requirement | Generally essential and continuous until hot[1][3] | Optional; can be used to speed up dissolution[1] |
| Heating Requirement | Often heated until hot to the touch during sonication[1] | Gentle warming (e.g., 37-42°C) can be beneficial[1] |
| Primary Dissolution Method | Continuous sonication in detergent solution at alkaline pH[1][3] | Vigorous vortexing/mixing in detergent solution[1] |
| Expected Final Appearance | Translucent[1] | Transparent[3] |
| pH Consideration | Alkaline pH (e.g., 8.0) is critical for dissolution[1][3] | Neutral to alkaline pH for stability[2][4] |
Experimental Protocol: Preparation of a 2% CHS-Tris in 10% DDM Stock Solution
This protocol is adapted from an NIH Common Fund protocol for preparing a stock solution of CHS in a detergent.[3]
Materials:
-
This compound (CHS-Tris)
-
n-dodecyl-β-D-maltopyranoside (DDM)
-
1M Tris buffer, pH 8.0
-
High-purity water
-
50 mL conical tubes
-
Vortex mixer or rotator
-
Bath sonicator (optional)
-
Water bath (optional)
Procedure:
-
Prepare the Buffered Detergent Solution:
-
In a 50 mL conical tube, add 30 mL of high-purity water.
-
Add 10 mL of 1M Tris pH 8.0 stock solution to achieve a final buffer concentration of 200 mM.
-
Add 5g of dry DDM powder to the buffered solution.
-
Cap the tube tightly and invert or use a rotator until the DDM is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.[1]
-
-
Dissolve the CHS-Tris:
-
Add 1g of CHS-Tris powder to the 10% DDM solution.
-
Cap the tube and vortex vigorously. Place on a rotator at room temperature until the solution becomes transparent. This may take some time.[1]
-
-
Optional Acceleration Steps:
-
Finalize and Store the Solution:
-
Once the CHS-Tris is fully dissolved and the solution is transparent, bring the total volume to 50 mL with high-purity water.
-
The final solution will be 2% (w/v) CHS-Tris in 10% (w/v) DDM.
-
For storage, aliquot the solution into smaller volumes and store at -20°C or -80°C.[5]
-
Visualizations
Caption: Experimental workflow for preparing a 2% CHS-Tris in 10% DDM solution.
Caption: Troubleshooting guide for common issues with CHS-Tris solutions.
References
Impact of buffer conditions on Cholesteryl hemisuccinate tris salt performance
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Cholesteryl hemisuccinate tris salt (CHS) in research and development.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over the non-salt form?
A1: The principal advantage of the tris salt form of Cholesteryl hemisuccinate (CHS) is its enhanced solubility in aqueous solutions, particularly in the presence of detergents.[1] The non-salt form is poorly soluble in water and often requires vigorous methods like prolonged sonication and alkaline pH to dissolve, which can risk degradation of the molecule.[1][2] The tris salt dissolves more readily, often with gentle vortexing and mild heating, making it a more convenient and reliable choice for many applications, especially for preparing detergent stocks for membrane protein solubilization.[1]
Q2: What is the optimal pH range for working with CHS?
A2: For optimal stability and performance, it is recommended to work with CHS in neutral to slightly alkaline buffers, typically within a pH range of 7.0 to 8.5.[1][3] Below a pH of approximately 5.8, the succinate (B1194679) headgroup of CHS becomes protonated.[3] This change in ionization state can lead to instability, precipitation, and in the case of liposomes, vesicle fusion.[2][3]
Q3: How should I prepare and store CHS stock solutions?
A3: For long-term storage, it is best to store CHS as a solid at -20°C.[4][5] Aqueous stock solutions are less stable and should be prepared fresh whenever possible.[3] If short-term storage of an aqueous solution is necessary, it should be kept at 2-8°C.[3] For applications requiring an organic solvent, CHS can be dissolved in chloroform (B151607) or methanol.[3][4] When preparing aqueous stocks with detergents, the tris salt form is recommended for easier dissolution.[1]
Q4: Can I sonicate my CHS solution to aid dissolution?
A4: While sonication can be used to dissolve the non-salt form of CHS, it should be performed with caution.[2][3] Intense or prolonged sonication, especially with a probe sonicator, can generate localized heat and lead to oxidative degradation of CHS, which may be observed as black particulate matter.[1][3] If sonication is necessary, a bath sonicator is preferred for more even energy distribution and temperature control.[3] The more soluble tris salt form often eliminates the need for aggressive sonication.[1][3]
Q5: Why is CHS often used in combination with detergents for membrane protein studies?
A5: CHS is frequently used with detergents like n-dodecyl-β-D-maltopyranoside (DDM) and lauryl maltose (B56501) neopentyl glycol (LMNG) to mimic the native lipid bilayer and stabilize membrane proteins, particularly those from eukaryotic sources that reside in cholesterol-rich environments.[6][7] Many membrane proteins, such as G protein-coupled receptors (GPCRs), require cholesterol or cholesterol analogs like CHS to maintain their structural integrity and function when extracted from the cell membrane.[8] The detergent solubilizes the protein from the membrane, while the CHS incorporated into the detergent micelles provides a more native-like, stabilizing environment.[7][8]
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in CHS Solution
| Potential Cause | Recommended Solution |
| Incorrect pH: The buffer pH is too acidic (below 6.0), causing protonation and reduced solubility of CHS.[3] | Adjust the buffer to a pH between 7.0 and 8.5.[3] Verify the final pH of the solution after all components have been added. |
| Low Temperature: The temperature of the solution is too low, especially for concentrated stocks. | Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution.[1] Be mindful that the pH of Tris buffers is temperature-dependent.[1][9] |
| Concentration Exceeds Solubility: The concentration of CHS is above its solubility limit in the specific buffer and detergent system. | Prepare a more dilute solution. For highly concentrated stocks, ensure a sufficient concentration of detergent is present to form micelles that can incorporate the CHS.[10] |
| Hydrolysis: Over time, especially in acidic conditions, CHS can hydrolyze back to cholesterol, which is insoluble in aqueous solutions.[3] | Prepare CHS solutions fresh for each experiment.[3] Avoid long-term storage of aqueous CHS solutions. |
Issue 2: Inconsistent Experimental Results with Liposomes
| Potential Cause | Recommended Solution |
| Vesicle Fusion/Aggregation: The buffer pH is too acidic, leading to the protonation of the CHS headgroup and causing liposome (B1194612) instability.[2] | Ensure the buffer pH is maintained in the neutral to alkaline range (pH 7.0-8.5) throughout the experiment. |
| Incorrect Molar Ratio: The molar ratio of CHS to other lipids in the formulation is not optimal for stable vesicle formation.[2] | Optimize the molar ratio of CHS to other lipid components. Ratios of CHS to DPPC above 0.1 have been shown to favor the formation of stable unilamellar vesicles.[2] |
| Lipid Degradation: The CHS or other lipids in the formulation have degraded due to improper storage or handling. | Use high-purity lipids and store them according to the manufacturer's recommendations. Prepare fresh liposome formulations for each experiment. |
Issue 3: Black Particles Observed After Sonication
| Potential Cause | Recommended Solution |
| Oxidation/Degradation: Intense or prolonged sonication has caused localized heating and oxidative stress, leading to the degradation of CHS.[1][3] | Use a bath sonicator instead of a probe sonicator for more gentle and uniform energy delivery.[3] Minimize sonication time and control the temperature of the solution. |
| Consider using the more soluble CHS tris salt, which typically does not require extensive sonication for dissolution.[1][3] |
Impact of Buffer Conditions on CHS Performance
The performance of this compound is significantly influenced by the composition of the buffer system. The following tables summarize the key effects of pH, ionic strength, and buffer type.
Table 1: Effect of pH on CHS Properties
| pH Range | Effect on CHS | Performance Implications |
| Acidic (pH < 5.8) | Succinate headgroup becomes protonated.[3] | Reduced aqueous solubility, potential for precipitation, instability of liposomes, and vesicle fusion.[2][3] |
| Neutral (pH 7.0 - 7.5) | CHS is deprotonated and stable.[3] | Optimal for most applications, including liposome formation and membrane protein stabilization.[3][11] |
| Alkaline (pH > 7.5) | CHS remains deprotonated and soluble.[1][3] | Generally stable, often used for initial solubilization of the non-salt form.[1] However, be mindful of the stability of other components in the system at high pH. |
Table 2: Effect of Ionic Strength on CHS Formulations
| Ionic Strength | Effect on CHS Formulations | Performance Implications |
| Low Ionic Strength | Can lead to a larger diffuse double layer around charged lipids, potentially affecting vesicle stability.[12] | May increase electrostatic repulsion between liposomes, potentially enhancing colloidal stability. |
| High Ionic Strength | Can screen surface charges, reducing electrostatic repulsion between vesicles.[12][13] | May lead to aggregation of liposomes, especially if the formulation is not sterically stabilized. Can also affect membrane fluidity.[12][13] |
Experimental Protocols
Protocol 1: Assessing the Hydrolytic Stability of CHS in Aqueous Buffers
This protocol provides a method to evaluate the chemical stability of CHS in aqueous solutions at different pH values over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound (CHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 4.5
-
Tris buffer, pH 8.5
-
Chloroform
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
HPLC system with a UV detector
-
C18 HPLC column
2. Preparation of CHS Stock Solution:
-
Dissolve CHS in chloroform to a concentration of 10 mg/mL. This will serve as the stock solution.[3]
3. Sample Preparation for Stability Study:
-
For each buffer system (pH 4.5, 7.4, and 8.5), prepare triplicate samples.
-
In a glass vial, evaporate a known volume of the CHS stock solution under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in the respective aqueous buffer to a final CHS concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
4. Incubation:
-
Incubate the prepared samples at a controlled temperature (e.g., 25°C or 37°C).
-
At designated time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample for HPLC analysis.
5. HPLC Analysis:
-
Extract the CHS and any degradation products (like cholesterol) from the aqueous buffer using a suitable organic solvent (e.g., a chloroform/methanol mixture).
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
Inject the sample into the HPLC system.
-
Use a mobile phase gradient of acetonitrile and water to separate CHS from its potential hydrolysis product, cholesterol.
-
Monitor the elution profile at a wavelength of approximately 205-210 nm.
-
Quantify the peak area of CHS at each time point to determine the percentage of CHS remaining and calculate the degradation rate.
Visualizations
Caption: Workflow for assessing CHS stability in different buffers.
Caption: Decision tree for troubleshooting CHS precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 胆甾醇半琥珀酸酯 三羟甲基氨基甲烷盐 anionic detergent | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 7. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 8. commonfund.nih.gov [commonfund.nih.gov]
- 9. Will high temperatures affect the buffering performance of TRIS base? [vacutaineradditives.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and characterization of pH-sensitive vesicles made of cholesteryl hemisuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of lipid composition and ionic strength on the physical stability of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of ionic strength on the membrane fluidity of rabbit intestinal brush-border membranes. A fluorescence probe study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cholesteryl Hemisuccinate Tris Salt (CHS) Solutions
Welcome to the technical support center for Cholesteryl hemisuccinate tris salt (CHS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of CHS and to troubleshoot common issues that may arise during experimentation, with a primary focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over the non-salt form?
A1: The primary advantage of the tris salt form of Cholesteryl hemisuccinate is its enhanced solubility in aqueous solutions. The non-salt form is notoriously difficult to dissolve and often requires extensive sonication.[1] The tris salt, however, dissolves more readily, often with only gentle vortexing and heating, making it a more convenient option for preparing stock solutions, especially in the presence of detergents.[1]
Q2: What is the recommended pH for preparing and storing CHS solutions?
A2: To prevent precipitation, it is crucial to maintain a neutral to slightly alkaline pH, typically between 7.0 and 8.0.[2] Under acidic conditions (pH below ~4.3), CHS can be protonated, leading to a decrease in solubility and potential phase separation or precipitation.[3] Furthermore, acidic conditions can lead to the hydrolysis of CHS back to cholesterol, which is insoluble in aqueous buffers.[2]
Q3: My CHS solution has turned cloudy or has a precipitate after storage. What could be the cause?
A3: Cloudiness or precipitation upon storage can be attributed to several factors:
-
pH Shift: The pH of your buffer may have changed over time, drifting into the acidic range. It is advisable to re-verify the pH.[2]
-
Hydrolysis: Especially under acidic conditions, CHS can hydrolyze to cholesterol, which is insoluble in water and will precipitate out.[2]
-
Concentration Exceeds Solubility: The concentration of CHS in your solution may be too high for the specific buffer composition and temperature.
-
Temperature Fluctuations: Cooling the solution, particularly if it is near its saturation point, can lead to precipitation.
Q4: I observed a black precipitate after sonicating my CHS solution. What does this indicate?
A4: The appearance of a black precipitate after sonication can be a sign of CHS degradation or oxidation.[1][2] While sonication is often used for the non-salt form of CHS, it should be applied cautiously. For the more soluble tris salt, vigorous or prolonged sonication is generally unnecessary and may be detrimental.[1][2] Gentle heating and vortexing are typically sufficient to dissolve the tris salt.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in CHS solution upon storage | 1. Hydrolysis: Under acidic conditions, CHS can hydrolyze to cholesterol, which is insoluble in water.[2]2. pH Shift: The pH of the buffer may have changed over time.[2]3. Low Solubility: The concentration of CHS may be above its solubility limit in the aqueous buffer. | 1. Ensure the pH of your aqueous solution is neutral or slightly alkaline (pH 7.0-8.0).[2]2. Verify the pH of your solution and adjust if necessary. Use a buffer with a stable pKa at your storage temperature.3. Consider using the Tris salt form of CHS for better solubility or increasing the detergent concentration.[1] |
| Difficulty dissolving CHS Tris Salt | 1. Insufficient mixing: Inadequate agitation to disperse the powder.2. Low temperature: Dissolution may be slower at lower temperatures.3. Inappropriate solvent: The chosen solvent system may not be optimal. | 1. Use continuous vortexing or a rotator.[1][4]2. Gently warm the solution (e.g., in a 37°C or 42°C water bath) to aid dissolution.[1]3. Ensure the presence of a suitable detergent (e.g., DDM, CHAPS) at an adequate concentration.[1] For organic solvents, methanol (B129727) or ethanol (B145695) can be used.[5] |
| Solution is translucent but not fully transparent | This can be normal, especially for stock solutions with high concentrations of CHS and detergent.[1] These stock solutions are intended to be diluted for final use. | Proceed with your experiment, as the solution is likely adequately prepared for dilution. |
| Black precipitation after sonication | Degradation/Oxidation: Excessive or prolonged sonication can generate heat and lead to the degradation or oxidation of the molecule.[1][2] | Avoid aggressive sonication when using the CHS tris salt.[1] Opt for gentle heating and vortexing. If sonication is necessary, use brief pulses and cool the sample on ice in between. |
Quantitative Data
Solubility of this compound
| Solvent System | Concentration | Reference(s) |
| 6% (w/v) aqueous CHAPS | 1.2% (w/v) | [6][7][8][9] |
| Methanol | 10 mg/mL (1% w/v) | |
| Ethanol | 10 mg/mL | [5] |
| DMSO | 6 mg/mL | [5] |
| 10% (w/v) DDM in 200mM Tris pH 8.0 | 2% (w/v) | [4] |
Experimental Protocols
Protocol for Incorporating CHS into a Detergent Stock Solution
This protocol is adapted from a method developed for incorporating CHS into detergent micelles, which is particularly useful for studies involving membrane proteins.[4]
Materials:
-
n-dodecyl-β-D-maltopyranoside (DDM) or other suitable detergent
-
This compound (CHS)
-
1M Tris buffer, pH 8.0
-
Deionized water
-
50 mL conical tubes
-
Rotator or vortex mixer
-
Probe sonicator (optional, for non-salt form or if needed)
Procedure:
-
Prepare the Buffered Detergent Solution:
-
Add 30 mL of deionized water to a 50 mL conical tube.
-
Add 10 mL of 1M Tris pH 8.0 stock solution to achieve a final buffer concentration of 200 mM.
-
Add 5 g of dry detergent (e.g., DDM) to the tube for a 10% (w/v) solution.
-
Secure the cap and invert the tube or place it on a rotator until the detergent is fully dissolved. Gentle warming may assist with this step.[1][4]
-
-
Add and Dissolve CHS:
-
Add 1 g of CHS tris salt to the detergent solution to achieve a 2% (w/v) concentration.[4]
-
For the tris salt, continuous vortexing or rotation at room temperature is often sufficient for dissolution.[1]
-
If using the non-salt form, sonicate the solution continuously until it becomes hot to the touch and translucent.[1][4]
-
-
Finalize the Stock Solution:
Visualizations
Caption: Workflow for preparing a 2% CHS in 10% detergent stock solution.
Caption: A decision tree for troubleshooting CHS precipitation.
Caption: Role of CHS in the stabilization of membrane proteins like GPCRs.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. liposomes.ca [liposomes.ca]
- 4. commonfund.nih.gov [commonfund.nih.gov]
- 5. abmole.com [abmole.com]
- 6. Anatrace.com [anatrace.com]
- 7. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 8. interchim.fr [interchim.fr]
- 9. creative-biolabs.com [creative-biolabs.com]
Validation & Comparative
Cholesteryl Hemisuccinate Tris Salt vs. Cholesterol: A Comparative Guide for Membrane Protein Stability
In the realm of membrane protein research, maintaining the structural and functional integrity of these complex molecules outside their native environment is a paramount challenge. Cholesterol is a crucial component of many eukaryotic cell membranes, playing a vital role in the stability and function of embedded proteins. However, its low aqueous solubility presents significant technical hurdles in biochemical and structural studies. This has led to the widespread adoption of cholesterol analogs, with cholesteryl hemisuccinate (CHS) being a prominent substitute. This guide provides an objective comparison of CHS and cholesterol, summarizing experimental data, detailing relevant protocols, and offering visual aids to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
Performance Comparison: CHS vs. Cholesterol
Cholesteryl hemisuccinate is frequently employed as a more tractable alternative to cholesterol for in vitro studies of membrane proteins, particularly G protein-coupled receptors (GPCRs).[1][2][3][4] Both molecules have been demonstrated to enhance the thermal and kinetic stability of various membrane proteins.[1][5][6][7] This stabilizing effect is indispensable for successful protein purification, crystallization, and subsequent structural determination.[8][9][10]
The mechanism of stabilization can be attributed to both direct and indirect effects. Direct interactions often occur at specific cholesterol-binding motifs on the protein surface, while indirect effects arise from the modulation of the physical properties of the surrounding detergent micelles or lipid bilayers.[1][5][11][12]
Despite its utility, it is crucial to recognize that CHS is not a perfect mimic of cholesterol. Studies employing molecular dynamics simulations and experimental approaches have revealed differences in their influence on the order of lipid molecules and their spatial distribution within lipid nanodiscs.[4][13][14] Notably, the deprotonated state of CHS may exhibit behavior that diverges from that of cholesterol.[4]
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing the effects of CHS and cholesterol on the stability of specific membrane proteins.
| Membrane Protein | Stability Parameter | Condition | Improvement with CHS | Reference |
| β2-Adrenergic Receptor (β2AR) | Half-life of thermal denaturation | No ligand | 5-fold increase | [7] |
| β2-Adrenergic Receptor (β2AR) | Half-life of thermal denaturation | With timolol (B1209231) | 2-fold increase over timolol alone | [7] |
| Opioid Receptor Like-1 (ORL-1) | Melting Temperature (Tm) | DDM micelles | Maximal increase at ~0.1 CHS:DDM ratio | [5] |
| Membrane Protein | Stability Parameter | Condition | Improvement with Cholesterol | Reference |
| β2-Adrenergic Receptor (β2AR) | Thermal Stability | Lipidic Cubic Phase | Increased melting temperature | [5] |
| Oxytocin Receptor | Thermal Stability | Detergent micelles | Enhanced stability | [7] |
Key Experimental Protocols
Preparation of Cholesteryl Hemisuccinate (CHS) in Detergent Stock Solution
This protocol describes the solubilization of CHS into a detergent stock solution, a common first step for incorporating it into membrane protein purification buffers.[15]
Materials:
-
n-dodecyl-β-D-maltopyranoside (DDM)
-
1M Tris buffer, pH 8.0
-
Cholesteryl hemisuccinate (CHS)
-
Probe sonicator
-
50 mL conical tubes
-
Rotator
Procedure:
-
Prepare a 200 mM Tris buffer (pH 8.0) by diluting the 1M stock.
-
Add 5g of dry DDM to 30 mL of the 200 mM Tris buffer in a 50 mL conical tube.
-
Mix by inversion or on a rotator until the detergent is fully dissolved.
-
Add 1g of CHS to the detergent solution.
-
Sonicate the mixture continuously until the solution becomes hot and translucent.
-
Adjust the final volume to 50 mL with water.
-
Place the tube on a rotator at room temperature until the solution becomes transparent.
-
Cool the solution to 4°C on ice before use.
Membrane Protein Thermostability Assay (Thermal Shift Assay)
This protocol outlines a general method for assessing the thermal stability of a membrane protein in the presence of different additives like CHS or cholesterol.[10]
Materials:
-
Purified membrane protein in a suitable detergent solution
-
Radioligand specific to the membrane protein
-
Additives to be tested (e.g., CHS, cholesterol)
-
Thermostocycler or water baths
-
Filtration apparatus (e.g., 96-well filter plates)
-
Scintillation counter
Procedure:
-
Aliquots of the detergent-solubilized membrane protein are prepared.
-
The test additives (CHS or cholesterol) are added to the protein aliquots at desired concentrations. A control sample without any additive is also prepared.
-
The samples are heated at a range of different temperatures for a fixed duration (e.g., 30 minutes).
-
After heating, the samples are cooled on ice.
-
The amount of remaining functional protein is determined by measuring the binding of a specific radioligand. This is typically done by incubating the samples with the radioligand and then separating the protein-ligand complex from the unbound ligand by rapid filtration.
-
The amount of bound radioligand is quantified using a scintillation counter.
-
The data is plotted as the percentage of functional protein remaining versus temperature to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
Visualizations
References
- 1. Cholesterol increases kinetic, energetic, and mechanical stability of the human β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A property fine-tuned sulfobetaine cholesterol derivative for membrane protein structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How well does cholesteryl hemisuccinate mimic cholesterol in saturated phospholipid bilayers? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A specific cholesterol binding site is established by the 2.8 Å structure of the human β2-adrenergic receptor in an alternate crystal form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 9. nbinno.com [nbinno.com]
- 10. Thermostabilisation of membrane proteins for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Cholesterol in Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cholesterol in Class C GPCRs: Role, Relevance, and Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 14. Cholesteryl Hemisuccinate Is Not a Good Replacement for Cholesterol in Lipid Nanodiscs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. commonfund.nih.gov [commonfund.nih.gov]
A Researcher's Guide to Stabilizing GPCRs: Comparing Cholesteryl Hemisuccinate Tris Salt with Other Common Detergents
The successful extraction and stabilization of G-protein coupled receptors (GPCRs) from their native membrane environment is a critical bottleneck in their structural and functional characterization. The choice of detergent is paramount in this process, as it must mimic the lipid bilayer to maintain the receptor's conformational integrity and activity. This guide provides a comprehensive comparison of Cholesteryl hemisuccinate tris salt (CHS-Tris) with other widely used detergents in GPCR research, supported by experimental data and detailed protocols.
CHS-Tris is a cholesterol derivative that is frequently employed as a stabilizing agent in conjunction with a primary solubilizing detergent. While not typically used for initial solubilization on its own, its inclusion in detergent formulations has been shown to significantly enhance the stability of a wide range of GPCRs. This is attributed to its ability to form a more native-like micellar environment and potentially through specific interactions with the receptor.
Comparative Analysis of Detergent Properties
The selection of a detergent for a specific GPCR is often empirical. However, understanding the physicochemical properties of different detergents can guide the initial screening process. Below is a comparison of CHS-Tris with other commonly used detergents.
| Detergent | Chemical Class | CMC (mM) | Micelle Size (kDa) | Key Characteristics & Common Applications |
| This compound (CHS-Tris) | Anionic Sterol Derivative | High (used below CMC) | - | Primarily used as a stabilizing additive with other detergents. Enhances thermostability and long-term stability of GPCRs.[1][2][3] |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic Maltoside | ~0.17 | ~50 | "Gold standard" gentle detergent for GPCR solubilization and purification.[4][5] Often used with CHS for enhanced stability.[1] |
| Lauryl Maltose Neopentyl Glycol (LMNG) | Non-ionic Maltoside | ~0.01 | ~90-140 | Superior to DDM for stabilizing many challenging GPCRs.[5][6] Widely used for structural studies (Cryo-EM).[7][8] |
| Glyco-diosgenin (GDN) | Non-ionic Steroidal | ~0.018 | ~60 | Synthetic, highly pure alternative to digitonin (B1670571).[9] Effective for stabilizing a wide range of membrane proteins for structural studies.[7][8] |
| Digitonin | Non-ionic Steroidal Glycoside | ~0.25-0.5 | ~70 | Natural product, historically used for gentle solubilization. Suffers from batch-to-batch variability and impurities.[9] |
| CHAPS | Zwitterionic Bile Salt Derivative | ~6-10 | ~6 | Effective for solubilizing some GPCRs, but can be denaturing for others.[10] |
Quantitative Performance Data: Thermostability
Thermostability is a key indicator of a GPCR's structural integrity in a given detergent. An increase in the melting temperature (Tm) in the presence of a ligand or a specific detergent formulation signifies enhanced stability.
| GPCR | Detergent Condition | Tm (°C) | ΔTm (°C) | Reference |
| Opioid Receptor (ORL-1) | DDM only | ~35 | - | [1] |
| DDM + CHS (0.1:1 ratio) | ~45 | +10 | [1] | |
| Adenosine A2A Receptor (WT) | DDM | Not specified | - | [5] |
| LMNG | Not specified | +11 (vs. DDM) | [5] | |
| β2-Adrenergic Receptor | DDM | Not specified | - | [11] |
| DDM + CHS | Increased stability over time | - | [11] | |
| GDN-1 | Increased stability over time | - | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for GPCR solubilization and thermostability analysis.
Protocol 1: GPCR Solubilization from Cell Membranes
This protocol describes a general procedure for the solubilization of a GPCR of interest from cell membranes using a DDM and CHS-Tris mixture.
Materials:
-
Cell membranes expressing the target GPCR
-
Solubilization Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1% (w/v) DDM, 0.1% (w/v) CHS-Tris, protease inhibitors.
-
Dounce homogenizer
-
Ultracentrifuge
Procedure:
-
Thaw the cell membranes on ice.
-
Resuspend the membranes in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Homogenize the suspension with 10-15 strokes of a Dounce homogenizer.
-
Incubate the mixture for 1-2 hours at 4°C with gentle rotation.
-
Centrifuge the solubilized mixture at 100,000 x g for 60 minutes at 4°C to pellet non-solubilized material.
-
Carefully collect the supernatant containing the solubilized GPCR for downstream purification and analysis.
Protocol 2: Thermostability Assessment using a Radioligand Binding Assay
This protocol outlines a method to determine the thermostability of a detergent-solubilized GPCR by measuring its ability to bind a radiolabeled ligand after heat treatment.
Materials:
-
Solubilized and purified GPCR in the desired detergent(s)
-
Radiolabeled ligand specific for the GPCR
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% (w/v) bovine serum albumin (BSA), and the detergent concentration used for purification.
-
96-well PCR plate
-
Thermal cycler
-
Glass fiber filter plates
-
Scintillation counter
Procedure:
-
Dilute the purified GPCR in Assay Buffer to a suitable concentration.
-
Add the radiolabeled ligand at a concentration close to its Kd.
-
Aliquot the mixture into a 96-well PCR plate.
-
Incubate the plate in a thermal cycler for 30 minutes across a range of temperatures (e.g., 20°C to 70°C).
-
After incubation, rapidly cool the plate on ice.
-
Transfer the samples to a glass fiber filter plate and wash rapidly with ice-cold Assay Buffer to separate bound from unbound radioligand.
-
Dry the filter plate and measure the retained radioactivity using a scintillation counter.
-
Plot the remaining radioligand binding as a function of temperature and fit the data to a sigmoidal dose-response curve to determine the Tm.
Visualizing Key Concepts
Diagrams can aid in understanding complex biological pathways and experimental procedures.
Caption: A simplified G-protein coupled receptor (GPCR) signaling cascade.
Caption: Experimental workflow for GPCR solubilization, purification, and analysis.
Caption: A logical workflow for selecting a suitable detergent for a novel GPCR.
References
- 1. GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of recombinant G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commonfund.nih.gov [commonfund.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. dbaitalia.it [dbaitalia.it]
- 8. mdpi.com [mdpi.com]
- 9. GDN, a cost-effective alternative to digitonin [lubio.ch]
- 10. benchchem.com [benchchem.com]
- 11. Steroid-based amphiphiles for membrane protein study: Importance of alkyl spacer for protein stability - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cholesteryl Hemisuccinate Tris Salt: Efficacy as a Cholesterol Mimic in Membrane Protein Research
For researchers in structural biology and drug development, maintaining the native structure and function of membrane proteins outside their natural lipid environment is a primary challenge. Cholesterol is a critical component for the stability of many of these proteins, particularly G protein-coupled receptors (GPCRs). However, its poor aqueous solubility makes it difficult to work with. Cholesteryl hemisuccinate (CHS), an ester derivative of cholesterol, is widely used as a more soluble substitute. This guide provides an objective comparison of CHS to cholesterol, supported by experimental data, to evaluate its efficacy as a cholesterol mimic.
How CHS Mimics Cholesterol
Cholesteryl hemisuccinate features the same rigid sterol ring system as cholesterol, allowing it to intercalate into lipid bilayers and detergent micelles. The key difference is the addition of a hemisuccinate group, which is esterified to the 3-β-hydroxyl group of cholesterol. This addition creates a carboxyl group that, in its salt form (Cholesteryl hemisuccinate tris salt), significantly increases its solubility in the aqueous buffers used for protein purification.[1][2]
Molecular dynamics simulations have shown that the protonated form of CHS is a "quite faithful mimic" of cholesterol concerning its effects on the biophysical properties of saturated lipid membranes.[1][3] It can replicate the condensing and ordering effect of cholesterol on lipid acyl chains, which is crucial for stabilizing the embedded membrane proteins.[4][5]
Comparative Efficacy: CHS vs. Cholesterol
The effectiveness of CHS as a cholesterol mimic can be assessed by its impact on membrane properties and, most importantly, its ability to stabilize membrane proteins.
Biophysical Effects on Lipid Bilayers
CHS is generally less potent than cholesterol in modifying the physical properties of certain lipid bilayers. For instance, in liquid-crystalline phase 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayers, CHS was found to be less effective than cholesterol at reducing acyl chain mobility and hydration at the membrane interface.[4] However, in 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) bilayers in the same phase, CHS and cholesterol were equally effective in reducing acyl chain mobility.[4] This suggests that the efficacy of CHS can be lipid-dependent.
Table 1: Comparison of Effects on Lipid Bilayer Properties
| Property | Cholesterol | Cholesteryl Hemisuccinate (CHS) | Key Findings |
| Acyl Chain Mobility (POPC Bilayers) | High reduction | Moderate reduction | CHS is less effective than cholesterol in ordering POPC acyl chains.[4] |
| Acyl Chain Mobility (DPPC Bilayers) | High reduction | High reduction | CHS and cholesterol are equally effective in ordering DPPC acyl chains.[4] |
| Interfacial Hydration (POPC Bilayers) | Decreases | Less effective at decreasing | Cholesterol is more effective at reducing water penetration at the interface.[4] |
| Interfacial Surface Charge | Neutral | Increases (adds negative charge) | The carboxyl group of CHS introduces a negative charge at the interface.[4] |
| Distribution in Nanodiscs | Uniformly distributed | Gathers around scaffold proteins | CHS is not considered a good replacement for cholesterol in lipid nanodisc systems due to heterogeneous distribution.[6][7] |
Efficacy in Membrane Protein Stabilization
The primary application of CHS is in the stabilization of membrane proteins, especially GPCRs, during detergent solubilization and purification.[8][9] Numerous structural studies have successfully used CHS to maintain the conformational integrity and activity of their target proteins.[8][10]
For example, the stability of the NOP opioid receptor (ORL-1) was substantially increased in the presence of CHS. A maximal increase in thermal stability (Tm) was observed at a CHS:DDM (n-dodecyl-β-D-maltopyranoside) ratio of approximately 0.1.[10] This stabilization is attributed to a combination of specific binding to the GPCR and the modulation of the detergent micelle's morphology into a more favorable, bicelle-like architecture.[9][10]
Table 2: Performance in GPCR Stabilization
| Parameter | System | Cholesterol | Cholesteryl Hemisuccinate (CHS) | Key Findings |
| Thermal Stability (Tm) | NOP Opioid Receptor (ORL-1) in DDM | Not reported directly, but generally stabilizing | Increases Tm significantly | CHS is a potent thermostabilizing agent for this GPCR in detergent micelles.[10] |
| Protein Activity | P-glycoprotein (Pgp) ATPase | Enhances activity | Enhances activity (more soluble) | Both support the functional integrity of the protein's drug-binding sites.[1] |
| Structural Studies | Human β2-adrenergic receptor, A2A adenosine (B11128) receptor, etc. | Often required but difficult to use | Widely and successfully used | CHS is a critical and enabling tool for the structural determination of numerous GPCRs.[8][10] |
Experimental Protocols
Protocol 1: Preparation of a 10% DDM / 2% CHS Detergent Stock Solution
This protocol is adapted from a standard procedure for incorporating CHS into a detergent solution for membrane protein purification.[8]
Materials:
-
n-dodecyl-β-D-maltopyranoside (DDM)
-
Cholesteryl hemisuccinate, Tris salt (CHS)
-
1 M Tris buffer, pH 8.0
-
Deionized water
-
50 mL conical tube
-
Rotator
-
Probe sonicator
Methodology:
-
To a 50 mL conical tube, add 30 mL of deionized water.
-
Add 10 mL of 1 M Tris pH 8.0 stock buffer for a final concentration of 200 mM.
-
Weigh and add 5 g of DDM to the buffer. Cap the tube tightly.
-
Place the tube on a rotator until the detergent is fully dissolved.
-
Add 1 g of CHS to the detergent solution.
-
Using a probe sonicator, sonicate the solution continuously. The solution will become hot to the touch and translucent.
-
Adjust the final volume to 50 mL with deionized water.
-
Place the tube back on the rotator at room temperature until the solution becomes completely transparent.
-
The final stock solution (10% w/v DDM, 2% w/v CHS) can be stored at 4°C.
Protocol 2: Solubilization of Membrane Proteins Using a DDM/CHS Mixture
This protocol provides a general workflow for extracting membrane proteins from cell membranes.[11][12]
Materials:
-
Purified cell membranes containing the protein of interest.
-
Solubilization Buffer: 50 mM HEPES pH 7.5, 800 mM NaCl, 10% glycerol.
-
DDM/CHS stock solution (from Protocol 1).
-
Protease inhibitors.
-
Ultracentrifuge.
Methodology:
-
Thaw the purified cell membranes on ice.
-
Resuspend the membranes in ice-cold Solubilization Buffer supplemented with protease inhibitors.
-
Add the DDM/CHS stock solution dropwise while gently stirring to reach a final working concentration (e.g., 1% DDM / 0.2% CHS). The optimal concentration must be determined empirically for each protein.
-
Incubate the mixture at 4°C with gentle rotation for 1-2 hours to allow for solubilization.
-
Centrifuge the mixture at high speed (e.g., >100,000 x g) for 60 minutes at 4°C to pellet the insoluble material.
-
Carefully collect the supernatant, which contains the solubilized membrane protein, for subsequent purification steps (e.g., affinity chromatography).
Visualizations
Caption: Workflow for membrane protein stabilization and purification using CHS.
Caption: Conceptual model of CHS and Cholesterol interacting with a membrane protein.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. How well does cholesteryl hemisuccinate mimic cholesterol in saturated phospholipid bilayers? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of cholesteryl hemisuccinate on the interfacial properties of phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Condensing Effect of Cholesterol in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. commonfund.nih.gov [commonfund.nih.gov]
- 9. GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalytically Cleavable Detergent for Membrane Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cholesterol Is a Dose-Dependent Positive Allosteric Modulator of CCR3 Ligand Affinity and G Protein Coupling [frontiersin.org]
The Crucial Role of Cholesteryl Hemisuccinate Tris Salt in Validating Protein Structures: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the intricate process of membrane protein structure determination, the choice of solubilizing and stabilizing agents is paramount. Among the arsenal (B13267) of available tools, Cholesteryl hemisuccinate tris salt (CHS) has emerged as a critical additive, frequently employed to preserve the native conformation and enhance the stability of challenging membrane proteins, particularly G protein-coupled receptors (GPCRs). This guide provides an objective comparison of CHS's performance against other common alternatives, supported by experimental data and detailed protocols to aid in the rational design of protein purification and crystallization strategies.
Cholesteryl hemisuccinate is a water-soluble cholesterol analog that plays a vital role in creating a more native-like environment for membrane proteins once they are extracted from their lipid bilayer.[1] Its amphipathic nature allows it to integrate into detergent micelles, where it is thought to provide specific, stabilizing interactions with the transmembrane domains of proteins that have an endogenous requirement for cholesterol.[2] This is particularly crucial for many eukaryotic membrane proteins, which rely on a cholesterol-rich environment to maintain their structural integrity and function.[3] The addition of CHS to detergents like n-dodecyl-β-D-maltopyranoside (DDM) or lauryl maltose (B56501) neopentyl glycol (LMNG) has been shown to be essential for the successful high-resolution structure determination of numerous GPCRs.[4][5]
Comparative Analysis of CHS and Alternative Detergents
The selection of an appropriate detergent or detergent/additive mixture is a critical first step in the pipeline of membrane protein structural biology. The ideal choice will efficiently solubilize the protein from the cell membrane while maintaining its stability and monodispersity in solution, prerequisites for successful crystallization or cryo-electron microscopy (cryo-EM) analysis. Below is a comparative overview of CHS in combination with common detergents versus other alternatives.
| Detergent/Additive Combination | Primary Application | Advantages | Disadvantages |
| DDM + CHS | Widely used for initial solubilization and purification of a broad range of membrane proteins, especially GPCRs.[3] | Gentle detergent, relatively low cost, CHS enhances stability of cholesterol-dependent proteins.[3][6] | Can form large micelles, may not be optimal for all downstream applications like NMR. |
| LMNG + CHS | Increasingly popular for stabilizing delicate membrane proteins and complexes for structural studies.[1] | Excellent for stabilizing GPCRs, low critical micelle concentration (CMC), CHS provides additional stability.[1][3] | Higher cost compared to DDM. |
| Digitonin/GDN | Often used for structural studies, particularly cryo-EM, due to the formation of well-defined micelles.[3] | Glyco-diosgenin (GDN) is a synthetic, non-toxic alternative to digitonin, provides good stability for some proteins.[3][6] | Digitonin can have batch-to-batch variability and is toxic.[3] |
| SMA (Styrene-Maleic Acid) Copolymers | Detergent-free extraction of membrane proteins in native lipid nanodiscs. | Preserves the native lipid environment around the protein. | Can be sensitive to divalent cations, may not be suitable for all proteins or downstream assays. |
| Amphipols | Trapping and stabilizing membrane proteins in a detergent-free aqueous environment. | Can confer high stability, suitable for a range of biophysical techniques. | Can be challenging to remove, may interfere with some functional assays. |
Quantitative Performance Data
While the choice of detergent is highly protein-dependent, some general trends in performance have been observed. The following table summarizes available quantitative data comparing the effects of different detergent systems on membrane protein stability.
| Protein Target | Detergent/Additive System | Thermostability (Tm) | Observations |
| β2-adrenergic receptor (β2AR) | DDM | - | Less stable over time compared to DDM + CHS or GDN-1.[6] |
| β2-adrenergic receptor (β2AR) | DDM + CHS | - | Maintained higher activity over a 5-day incubation compared to DDM alone.[6] |
| β2-adrenergic receptor (β2AR) | GDN-1 | - | Showed superior long-term stability compared to DDM and was comparable to DDM + CHS.[6] |
| NOP receptor (ORL-1) | DDM | - | Lower thermostability compared to DDM with CHS.[7] |
| NOP receptor (ORL-1) | DDM + CHS (0.1:1 ratio) | Increased Tm | Optimal CHS:DDM ratio for thermostabilization.[7] |
| Adenosine A2A receptor (A2AR) | DDM | - | Less stable than in the presence of CHS.[8] |
| Adenosine A2A receptor (A2AR) | Alkylmaltosides + CHS | Increased stability | CHS allowed for the preparation of a stable, functional receptor.[8] |
Experimental Protocols
Detailed and reproducible protocols are essential for success in membrane protein structural biology. Below are key experimental methodologies for the use of CHS and for assessing protein stability.
Protocol 1: Solubilization of Cholesteryl Hemisuccinate (CHS) with DDM
This protocol describes the preparation of a stock solution of DDM containing CHS, a common starting point for the solubilization and purification of membrane proteins.[2]
Materials:
-
n-dodecyl-β-D-maltopyranoside (DDM)
-
Cholesteryl hemisuccinate (CHS) tris salt
-
200 mM Tris-HCl, pH 8.0
-
50 mL conical tube
-
Probe sonicator
-
Rotator
Procedure:
-
To a 50 mL conical tube, add 30 mL of deionized water and 10 mL of 1 M Tris-HCl, pH 8.0, to achieve a final buffer concentration of 200 mM.
-
Add 5 g of dry DDM powder to the buffer.
-
Cap the tube tightly and invert or place on a rotator until the detergent is fully dissolved.
-
Add 1 g of CHS to the detergent solution.
-
Sonicate the solution continuously. The solution will become hot to the touch and translucent.
-
Bring the final volume to 50 mL with deionized water.
-
Place the tube on a rotator at room temperature until the solution becomes transparent.
-
Cool the stock solution to 4°C on ice before use.
Protocol 2: Thermostability Assessment using a Western Blot-Based Assay
This method provides a way to assess the thermal stability of a membrane protein without the need for radioligands or extensive purification.
Materials:
-
Detergent-solubilized membrane protein of interest
-
Thermocycler
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibody specific to the protein of interest
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Chemiluminescent substrate
Procedure:
-
Aliquots of the detergent-solubilized membrane protein are subjected to a temperature gradient using a thermocycler for a fixed duration (e.g., 30 minutes).
-
After heating, the samples are centrifuged to pellet aggregated protein.
-
The supernatant containing the soluble, non-aggregated protein is collected.
-
The amount of remaining soluble protein in each sample is quantified by SDS-PAGE followed by Western blotting using an antibody specific to the target protein.
-
The band intensities are quantified and plotted against the temperature to generate a melting curve, from which the melting temperature (Tm) can be determined.
Protocol 3: Assessing Protein Homogeneity with Size-Exclusion Chromatography (SEC)
SEC is a critical quality control step to ensure the protein sample is monodisperse and suitable for crystallization or other structural methods.[8][9]
Materials:
-
Purified, detergent-solubilized membrane protein
-
Size-exclusion chromatography system with a suitable column (e.g., Superdex 200)
-
SEC running buffer containing a detergent concentration above the CMC (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.02% DDM, 0.004% CHS)
Procedure:
-
Equilibrate the SEC column extensively with the running buffer.
-
Inject the purified protein sample onto the column.
-
Monitor the elution profile at 280 nm.
-
A single, sharp, and symmetrical peak is indicative of a homogenous, monodisperse sample.
-
Broad or multiple peaks may indicate aggregation, heterogeneity, or instability of the protein in the chosen detergent system.
Visualizing the Workflow and Comparisons
To further clarify the logical flow of protein structure validation and the comparative properties of different detergent systems, the following diagrams are provided.
Caption: Experimental workflow for membrane protein structure validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure determination of GPCRs: cryo-EM compared with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 4. Chemical Tools for Membrane Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermostabilisation of membrane proteins for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steroid-based amphiphiles for membrane protein study: Importance of alkyl spacer for protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze of Protein Stability: A Guide to Alternatives for Cholesteryl Hemisuccinate Tris Salt
For researchers, scientists, and drug development professionals, maintaining the structural and functional integrity of proteins is a cornerstone of successful experimentation and therapeutic development. Cholesteryl hemisuccinate tris salt (CHS) has long been a staple additive, particularly for membrane proteins like G protein-coupled receptors (GPCRs), due to its ability to mimic the native lipid environment and enhance stability. However, the scientific community is continually seeking novel and potentially superior alternatives. This guide provides an objective comparison of promising alternative compounds to CHS, supported by available experimental data and detailed protocols to aid in your research.
This comparative analysis delves into several classes of compounds that have emerged as viable alternatives to CHS for protein stabilization. These include novel detergents, fluorinated surfactants, amphiphilic polymers, and direct cholesterol analogs. Each class offers unique properties and potential advantages, making the selection of a stabilizing agent a critical, protein-dependent decision.
Executive Summary of CHS Alternatives
| Compound Class | Examples | Key Advantages | Notable Considerations |
| Non-ionic Cholesterol Analogs | Chol-Tris, Chol-DG | Direct non-ionic replacement for CHS, thermostabilizing effect on GPCRs.[1] | Often used in conjunction with other detergents like DDM. |
| Novel Detergents | LMNG, GDN, TZM-Es, A-MNGs | Enhanced stability for a wide range of membrane proteins, smaller and more defined micelles, beneficial for structural studies (cryo-EM).[2][3][4][5] | Can be more expensive than traditional detergents. |
| Fluorinated Surfactants | F5OM, F5DM, F4H5 | Less denaturing, preserve native lipids and co-factors, can offer superior long-term stability.[6][7][8][9] | May not be as effective for initial protein extraction from membranes. |
| Amphiphilic Polymers | Amphipol A8-35 | Detergent-free stabilization, exceptional stability compared to detergents, suitable for a wide range of biophysical techniques.[10][11][12][13][14] | Can be more challenging to remove than traditional detergents if required. |
| Nanobodies | - | Stabilize specific protein conformations (e.g., active or inactive states of GPCRs).[15][16] | Protein-specific, requires development for each target. |
In-Depth Comparison of Stabilizing Agents
Non-ionic Cholesterol-Based Additives: A Direct Approach
For researchers looking for a direct, non-ionic substitute for CHS, compounds like Chol-Tris and Chol-DG present a compelling option. These molecules retain the core cholesterol structure, which is often crucial for the stability of membrane proteins that have specific cholesterol binding sites.
Experimental Evidence: Studies on GPCRs have demonstrated that mixed micelles of DDM with either Chol-Tris or Chol-DG can significantly enhance the thermostability of the receptors.[1] This suggests that these non-ionic analogs can effectively replace CHS in stabilizing these challenging proteins.
The Rise of Novel Detergents: Beyond Traditional Micelles
Recent years have seen a surge in the development of novel detergents with improved properties for membrane protein stabilization.
-
Lauryl Maltose Neopentyl Glycol (LMNG): LMNG has gained widespread adoption for its ability to maintain the structural integrity of membrane protein complexes, proving particularly valuable for the high-resolution structural determination of GPCRs.[4][5] It is often considered a top-tier detergent for preserving the native function of purified GPCRs.[4]
-
Glyco-diosgenin (GDN): As a synthetic mimic of digitonin, GDN has shown remarkable efficacy in stabilizing proteins for single-particle cryo-electron microscopy (cryo-EM).[4] Its ability to form stable protein-detergent complexes has been instrumental in advancing the field of structural biology.
-
Tandem Triazine-Based Maltosides (TZMs): Certain TZM variants, particularly those incorporating a flexible linker, have demonstrated broad applicability in stabilizing a variety of membrane proteins, outperforming the widely used detergent DDM in some cases.[3]
-
Asymmetrical Maltose Neopentyl Glycols (A-MNGs): These detergents are engineered with hydrophobic tails of varying lengths. This asymmetry allows for the formation of smaller, more compact micelles, which can lead to enhanced stabilization of GPCRs compared to their symmetric counterparts like LMNG.[2]
Fluorinated Surfactants: A Gentle Touch
The introduction of fluorine atoms into the hydrophobic tails of surfactants creates molecules that are more hydrophobic yet less disruptive to protein structure than their hydrogenated equivalents.[6][8] This "gentler" nature makes them excellent candidates for stabilizing delicate proteins during purification and characterization, as they are less likely to strip away essential lipids and co-factors.[9]
Experimental Evidence: Maltose-based fluorinated surfactants such as F5OM and F5DM have been shown to be highly effective in solubilizing and stabilizing membrane proteins, in some instances surpassing the performance of the industry-standard detergent, DDM.[6] Furthermore, sparingly fluorinated surfactants have demonstrated the ability to confer exceptional long-term stability to model membrane proteins, a critical factor for many experimental pipelines.[7]
Amphipols: A Detergent-Free Paradigm
Amphipols represent a revolutionary approach to protein stabilization, offering a completely detergent-free environment. These amphiphilic polymers wrap around the hydrophobic transmembrane regions of a protein, keeping it soluble and stable in aqueous solutions.[10][11][13]
Experimental Evidence: Proteins entrapped in amphipols, such as the well-characterized A8-35, consistently exhibit significantly greater stability compared to their detergent-solubilized counterparts.[13][14] This enhanced stability opens the door to a wider range of biophysical and structural analyses that are often hindered by the presence of detergents.
Experimental Protocols
To facilitate the adoption of these alternative stabilizing agents, detailed experimental protocols for key assays are provided below.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This method is widely used to assess the thermal stability of a protein by measuring its melting temperature (Tm). An increase in Tm in the presence of a stabilizing compound indicates a favorable interaction.
Materials:
-
Purified target protein (0.1-0.5 mg/mL)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Stabilizing agent stock solution (e.g., 10% w/v)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
qPCR instrument with melt curve analysis capability
Procedure:
-
Prepare Protein-Dye Master Mix: In a microcentrifuge tube, combine the purified protein and SYPRO Orange dye in the assay buffer. The final protein concentration is typically 2-5 µM, and the final dye concentration is 5x.
-
Prepare Stabilizer Dilutions: Create a serial dilution of the stabilizing agent in the assay buffer.
-
Set up Assay Plate: In a 96-well qPCR plate, add the different dilutions of the stabilizing agent. Include a control well with only the assay buffer.
-
Add Protein-Dye Mix: Add the protein-dye master mix to each well. The typical final volume is 20-25 µL.
-
Run Thermal Shift Assay: Place the plate in the qPCR instrument and run a melt curve protocol, typically from 25°C to 95°C with a ramp rate of 0.5-1°C per minute.
-
Data Analysis: Monitor the fluorescence of SYPRO Orange as the temperature increases. The midpoint of the unfolding transition is the Tm.
Membrane Protein Solubilization and Stabilization
This protocol outlines the general steps for extracting a membrane protein and stabilizing it with a chosen agent.
Materials:
-
Cell pellet expressing the target membrane protein
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 8.0, 300 mM NaCl, protease inhibitors)
-
Solubilization Buffer (Lysis Buffer containing the desired concentration of detergent/stabilizer, e.g., 1% DDM, 0.1% CHS or alternative)
-
Ultracentrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using an appropriate method (e.g., sonication, high-pressure homogenization).
-
Membrane Isolation: Centrifuge the lysate at a low speed (e.g., 10,000 x g) to remove cell debris. Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour).
-
Solubilization: Resuspend the membrane pellet in Solubilization Buffer. Incubate with gentle agitation for 1-2 hours at 4°C.
-
Clarification: Remove insoluble material by ultracentrifugation (e.g., 100,000 x g for 1 hour). The supernatant now contains the solubilized and stabilized membrane protein, ready for purification.
Visualizing Experimental Concepts
To further clarify the concepts discussed, the following diagrams illustrate key workflows and relationships.
Conclusion
The landscape of protein stabilization is rich with innovative alternatives to traditional additives like CHS. The choice of the optimal stabilizing agent is not a one-size-fits-all solution but rather a carefully considered decision based on the specific protein of interest, the intended downstream applications, and empirical testing. Novel detergents, fluorinated surfactants, and amphipols, in particular, offer significant advantages in terms of preserving the native structure and function of challenging proteins. By leveraging the information and protocols presented in this guide, researchers can more effectively navigate the options and identify the ideal conditions to unlock the full potential of their protein targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 3. Foldable detergents for membrane protein study: Importance of detergent core flexibility in protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sparingly fluorinated maltoside-based surfactants for membrane-protein stabilization - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Fluorinated and hemifluorinated surfactants as alternatives to detergents for membrane protein cell-free synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorinated poly(tris) and bis-glucose surfactants [gbiosciences.com]
- 10. pnas.org [pnas.org]
- 11. Amphipols: Introduction [ibpc.fr]
- 12. Folding and stabilizing membrane proteins in amphipol A8-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amphipols - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nanobody stabilization of G protein-coupled receptor conformational states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nanobody stabilization of G protein coupled receptor conformational states - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cholesteryl Hemisuccinate Tris Salt vs. CHAPS in Membrane Protein Research
For researchers, scientists, and drug development professionals navigating the complex world of membrane protein studies, the choice of detergents and stabilizing agents is paramount. This guide provides a detailed, data-driven comparison of two widely used compounds: Cholesteryl hemisuccinate tris salt (CHS) and 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS). While both are instrumental in the study of membrane proteins, they serve distinct primary functions. CHAPS is a classic zwitterionic detergent valued for its ability to gently solubilize membrane proteins, whereas CHS, a cholesterol derivative, is primarily employed as a stabilizing agent, often in conjunction with other detergents.
This comprehensive guide delves into their physicochemical properties, outlines key experimental protocols, and presents visual workflows to aid in the selection and application of these critical reagents for successful membrane protein research.
Physicochemical Properties: A Tabular Comparison
The selection of an appropriate detergent or additive is often guided by its fundamental chemical and physical characteristics. The following table summarizes the key quantitative data for this compound and CHAPS.
| Property | This compound (CHS) | CHAPS |
| Molecular Weight | 607.86 g/mol [1][2] | 614.88 g/mol [3][4] |
| Detergent Class | Anionic Cholesterol Derivative[5] | Zwitterionic[3][6] |
| Critical Micelle Concentration (CMC) | Not applicable (does not form micelles independently) | 6-10 mM[6][7][8] |
| Aggregation Number | Not applicable | ~10[4] |
| Micelle Molecular Weight | Not applicable | ~6,149 g/mol [4] |
| Appearance | White powder | White crystalline powder[6] |
| Solubility | Soluble in methanol (B129727) (10 mg/ml); 1.2% in a 6% aqueous solution of CHAPS[9] | Soluble in water (50 mg/ml)[10] |
| Dialyzable | - | Yes[4][6] |
Core Functional Differences
CHAPS functions as a non-denaturing, zwitterionic detergent that is highly effective at solubilizing membrane proteins and breaking protein-protein interactions.[6][11] Its utility stems from its ability to form micelles that create a hydrophilic shield around the hydrophobic regions of membrane proteins, thereby rendering them soluble in aqueous solutions while preserving their native conformation.[11]
In contrast, this compound is not a classical detergent and does not form micelles on its own. Instead, it is a water-soluble cholesterol analog that integrates into the micelles of other detergents or into lipid bilayers.[9][12] Its primary role is to mimic the native cholesterol-rich membrane environment, which is crucial for the stability and function of many eukaryotic membrane proteins, particularly G-protein coupled receptors (GPCRs).[9][13] CHS is frequently used as a co-detergent with other primary detergents like n-dodecyl-β-D-maltopyranoside (DDM) or CHAPS to enhance the stability of solubilized proteins.[14][15]
Experimental Protocols
Below are detailed methodologies for key applications of both CHS and CHAPS, reflecting their distinct roles in membrane protein research.
This compound: Co-Detergent for Membrane Protein Stabilization
This protocol describes the preparation of a solubilization buffer containing CHS as a stabilizing co-detergent for the extraction of a membrane protein, such as a GPCR.
Materials:
-
Cell paste or membrane preparation containing the target protein
-
Primary detergent (e.g., n-dodecyl-β-D-maltopyranoside, DDM)
-
This compound (CHS)
-
Buffer (e.g., 50 mM HEPES, pH 7.5)
-
NaCl
-
Protease inhibitors
-
Homogenizer
-
Ultracentrifuge
-
Stir plate and stir bar
Procedure:
-
Prepare Solubilization Buffer:
-
Prepare a buffer solution (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl) and add a fresh cocktail of protease inhibitors.
-
Add the primary detergent (e.g., 1% w/v DDM) and the stabilizing co-detergent (e.g., 0.1% w/v CHS).
-
Stir the solution gently until the detergents are fully dissolved. The solution should be clear.
-
-
Solubilization of Membrane Proteins:
-
Resuspend the cell paste or membrane preparation in the prepared solubilization buffer.
-
Homogenize the suspension on ice.
-
Stir the mixture gently at 4°C for 1-2 hours to allow for efficient solubilization of the membrane proteins.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet insoluble material.
-
-
Downstream Processing:
-
Carefully collect the supernatant containing the solubilized and stabilized membrane protein for subsequent purification steps, such as affinity chromatography.
-
CHAPS: Cell Lysis and Immunoprecipitation
This protocol outlines a general procedure for cell lysis using a CHAPS-based buffer, which is suitable for subsequent immunoprecipitation of protein complexes.[6][16]
Materials:
-
Cultured cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
CHAPS Lysis Buffer (see recipe below)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge
CHAPS Lysis Buffer Recipe (1X):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% (w/v) CHAPS
-
Add fresh protease and phosphatase inhibitors immediately before use.
Procedure:
-
Cell Preparation:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
-
Cell Lysis:
-
Remove all PBS and add an appropriate volume of ice-cold CHAPS Lysis Buffer (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing gently every 5-10 minutes to facilitate lysis.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Carefully transfer the supernatant, which contains the solubilized proteins, to a new pre-chilled tube. This lysate is now ready for immunoprecipitation by adding the appropriate antibody and beads.
-
Liposome (B1194612) Preparation and Solubilization
Both CHS and CHAPS have applications in the preparation and study of liposomes, artificial lipid vesicles used to mimic cell membranes and for drug delivery.
This compound in Liposome Formulation:
CHS is often incorporated into liposome formulations to increase membrane stability.[17]
Protocol: Thin-Film Hydration Method for CHS-Containing Liposomes
-
Lipid Film Formation:
-
Dissolve the desired phospholipids (B1166683) (e.g., DPPC) and CHS in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under a high vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer by vortexing or gentle agitation. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Sizing (Optional):
-
To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.
-
CHAPS for Liposome Solubilization:
CHAPS can be used to solubilize pre-formed liposomes to study membrane proteins or to create reconstituted proteoliposomes.[18][19]
Protocol: Solubilization of Unilamellar Liposomes with CHAPS
-
Prepare Unilamellar Liposomes: Prepare unilamellar liposomes using a method such as extrusion.
-
Detergent Addition: Add a concentrated solution of CHAPS to the liposome suspension to achieve the desired final detergent-to-lipid ratio. The solubilization process can be monitored by measuring the absorbance or light scattering of the solution.
-
Lamellar-to-Micellar Transition: As the CHAPS concentration increases, the liposomes will transition from a lamellar structure to mixed lipid-detergent micelles. Complete solubilization is typically achieved at a CHAPS-to-phospholipid molar ratio of approximately 1.04.[18]
-
Protein Reconstitution: The solubilized lipid-detergent micelles can then be used to reconstitute membrane proteins by removing the detergent, often through dialysis.
Visualizing the Workflows
To better illustrate the experimental processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for membrane protein stabilization using CHS as a co-detergent.
Caption: Experimental workflow for cell lysis and immunoprecipitation using CHAPS.
Conclusion
On the other hand, CHS is a crucial additive for stabilizing sensitive membrane proteins, particularly those that rely on a cholesterol-rich environment for their structural and functional integrity. Its use as a co-detergent can significantly improve the success rate of purification and subsequent structural and functional studies of challenging targets like GPCRs.
The choice between using CHAPS alone or in combination with CHS, or using CHS with another primary detergent, will ultimately depend on the specific membrane protein of interest and the downstream application. The experimental protocols and comparative data provided in this guide offer a solid foundation for making informed decisions to advance your research in the dynamic field of membrane protein science.
References
- 1. moleculardepot.com [moleculardepot.com]
- 2. bluetigerscientific.com [bluetigerscientific.com]
- 3. CHAPS detergent - Wikipedia [en.wikipedia.org]
- 4. Thermo Scientific™ CHAPS Detergent (3-((3-cholamidopropyl) dimethylammonio)-1-propanesulfonate) | Fisher Scientific [fishersci.ca]
- 5. This compound | Krackeler Scientific, Inc. [krackeler.com]
- 6. agscientific.com [agscientific.com]
- 7. apexbt.com [apexbt.com]
- 8. CHAPS | CAS:75621-03-3 | Zwitterionic detergent for membrane proteins,nondenaturing | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. This compound › Reagents from anatrace›Protein Sample Preparation›Sample Preparation › SERVA Electrophoresis GmbH [serva.de]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 15. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 16. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols | MDPI [mdpi.com]
- 17. [Cholesteryl hemisuccinate as liposomal membrane stabilizer and its use in the preparation of saikosaponin-D liposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Liposome solubilization and membrane protein reconstitution using Chaps and Chapso - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Superior Choice for Membrane Protein Integrity: Cholesteryl Hemisuccinate Tris Salt Over Digitonin
For researchers, scientists, and drug development professionals navigating the complex world of membrane protein studies, the choice of detergent is a critical decision that can significantly impact experimental outcomes. While digitonin (B1670571) has long been a staple for membrane protein extraction, a growing body of evidence highlights the superior advantages of using Cholesteryl hemisuccinate tris salt (CHS), particularly in combination with other mild non-ionic detergents, for preserving the structural and functional integrity of these challenging proteins.
This guide provides an objective comparison of this compound and digitonin, supported by experimental data, to inform the selection of the optimal solubilization and stabilization strategy for your research.
At a Glance: CHS and Digitonin
| Feature | This compound (CHS) | Digitonin |
| Type | Anionic cholesterol derivative | Non-ionic steroidal glycoside |
| Primary Use | Membrane protein stabilization, often as an additive with other detergents (e.g., DDM, LMNG). | Membrane protein solubilization and permeabilization of plasma membranes. |
| Mechanism of Action | Mimics the native cholesterol-rich membrane environment, providing structural support to eukaryotic membrane proteins.[1][2] | Interacts with and sequesters cholesterol from cellular membranes, leading to permeabilization and solubilization. |
| Key Advantage | Significantly enhances the thermostability and long-term stability of delicate membrane proteins like GPCRs.[3][4] | Effective for permeabilizing plasma membranes while leaving intracellular organelle membranes intact at low concentrations.[5] |
| Common Combinations | Frequently used with n-dodecyl-β-D-maltoside (DDM) or Lauryl Maltose Neopentyl Glycol (LMNG).[1] | Often used as a standalone detergent for initial solubilization. |
| Limitations | Not a solubilizing agent on its own. | Can be harsh at higher concentrations, leading to protein denaturation.[5] Exhibits batch-to-batch variability and potential toxicity.[2] |
Performance Data: A Quantitative Comparison
The superior stabilizing effect of CHS, particularly for G-protein coupled receptors (GPCRs), is evident in thermostability assays. The melting temperature (Tm) of a protein is a key indicator of its structural stability. An increase in Tm signifies enhanced stability.
Table 1: Thermostability of the Opioid Receptor-Like 1 (ORL-1), a GPCR, in Different Detergent/Sterol Environments.
| Detergent/Sterol Mixture (0.2:1 sterol:DDM ratio) | Thermal Transition Temperature (Tm) in °C (± S.E.) |
| DDM only | 41.2 (± 0.4) |
| DDM + Cholesterol | 43.5 (± 0.2) |
| DDM + CHS | 47.1 (± 0.3) |
Data adapted from a study on ORL-1 stabilization. The data clearly demonstrates that the addition of CHS to DDM significantly increases the thermostability of the GPCR compared to DDM alone or DDM with cholesterol.[3]
In contrast, while digitonin is effective at extraction, its utility in preserving the native state for downstream structural and functional studies can be limited. A study comparing membrane protein extraction methods found that a differential detergent fractionation (DDF) procedure using digitonin was more efficient at releasing cytosolic proteins compared to a commercial kit, indicating effective membrane permeabilization.[6] However, for sensitive proteins requiring high stability for structural biology or drug discovery applications, the stabilizing influence of CHS is a distinct advantage.
Experimental Protocols
Protocol 1: Stabilization of a GPCR using DDM and Cholesteryl Hemisuccinate (CHS)
This protocol is adapted from a method used for the purification and stabilization of the Opioid Receptor-Like 1 (ORL-1).[3]
Materials:
-
Cell membranes expressing the target GPCR
-
Solubilization Buffer: 10 mM n-dodecyl-β-D-maltoside (DDM), 2 mM Cholesteryl hemisuccinate (CHS) in a suitable buffer (e.g., 50 mM TRIS pH 8.0, 150 mM NaCl)
-
TALON IMAC resin
-
Wash Buffer (e.g., Solubilization Buffer with 25 mM imidazole)
-
Elution Buffer (e.g., Wash Buffer with 250 mM imidazole)
-
Ultracentrifuge
Procedure:
-
Membrane Preparation: Thaw cell membranes expressing the target GPCR on ice.
-
Alkylation: Treat the membranes with 1 mg/mL iodoacetamide for 15 minutes at 4°C to block free sulfhydryl groups and prevent aggregation.
-
Solubilization: Add the Solubilization Buffer (DDM/CHS) to the membranes and incubate for 3 hours at 4°C with gentle rotation.
-
Clarification: Centrifuge the solubilized mixture at 160,000 x g for 45 minutes at 4°C to pellet any insoluble material.
-
Affinity Chromatography: Isolate the supernatant and supplement with 25 mM imidazole. Incubate with TALON IMAC resin overnight at 4°C.
-
Washing: Wash the resin with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the purified and stabilized GPCR from the resin using the Elution Buffer.
Protocol 2: Membrane Protein Extraction using Digitonin
This protocol describes a differential detergent fractionation method to separate cytosolic and membrane proteins.[6]
Materials:
-
Hepatocytes or liver tissue
-
Digitonin Permeabilization Buffer (e.g., 50 µg/mL digitonin in hypotonic buffer)
-
Triton X-100 Extraction Buffer (e.g., 1% Triton X-100 in a suitable buffer)
-
Centrifuge
Procedure:
-
Cell Permeabilization: Resuspend cells or homogenized tissue in ice-cold Digitonin Permeabilization Buffer.
-
Incubation: Incubate on ice for a predetermined time (e.g., 10-20 minutes) to allow for the selective permeabilization of the plasma membrane.
-
Cytosolic Fraction Collection: Centrifuge the suspension at a low speed (e.g., 2,000 x g) for 5 minutes at 4°C. The supernatant contains the cytosolic proteins.
-
Membrane Protein Extraction: Resuspend the pellet in ice-cold Triton X-100 Extraction Buffer.
-
Incubation: Incubate on ice with occasional vortexing to solubilize the membrane proteins.
-
Membrane Fraction Collection: Centrifuge at a high speed (e.g., 16,000 x g) for 20 minutes at 4°C. The supernatant contains the solubilized membrane proteins.
Visualizing the Workflow and Signaling Pathways
To further illustrate the practical applications and conceptual frameworks, the following diagrams are provided.
References
- 1. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 3. GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermostabilisation of membrane proteins for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advantages of digitonin extraction to reveal the intracellular structure of rat glomerular podocytes for high-resolution scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential detergent fractionation of membrane protein from small samples of hepatocytes and liver tissue for quantitative proteomic analysis of drug metabolizing enzymes and transporters - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Cholesteryl Hemisuccinate Tris Salt for Experimental Use: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Cholesteryl Hemisuccinate Tris Salt (CHS-Tris), ensuring its purity is paramount for the success and reproducibility of experiments, particularly in the formulation of drug delivery systems like liposomes. This guide provides a comprehensive overview of methods to assess the purity of CHS-Tris, compares its performance with relevant alternatives, and offers detailed experimental protocols.
Purity Assessment of this compound
The purity of this compound is typically expected to be ≥98%. The primary methods for assessing its purity are Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The main process-related impurities to consider are unreacted starting materials, namely cholesterol and succinic anhydride.
Table 1: Purity Specifications and Potential Impurities
| Parameter | Specification | Potential Impurities |
| Purity | ≥98% | Cholesterol, Succinic Anhydride, Di-cholesteryl succinate (B1194679) |
| Appearance | White to off-white powder | Discoloration may indicate degradation |
| Solubility | Soluble in methanol (B129727) | Incomplete dissolution may suggest impurities |
Experimental Protocols for Purity Assessment
A critical aspect of quality control is the use of validated analytical methods to identify and quantify potential impurities.
TLC is a rapid and cost-effective method for the qualitative assessment of CHS-Tris purity. It allows for the visualization of the main compound and any potential non-polar (cholesterol) or polar (succinic acid) impurities.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use silica (B1680970) gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve a small amount of CHS-Tris in methanol to a concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare separate solutions of cholesterol and succinic acid in appropriate solvents at a similar concentration to serve as standards.
-
Spotting: Apply 1-2 µL of each sample and standard solution to the baseline of the TLC plate.
-
Mobile Phase: A common mobile phase for the separation of cholesterol and its esters is a mixture of hexane (B92381) and diethyl ether, often with a small amount of acetic acid to ensure the migration of acidic compounds. A recommended mobile phase is Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v) .
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.
-
Visualization: After development, dry the plate and visualize the spots under UV light (254 nm). Further visualization can be achieved by staining with a suitable reagent, such as phosphomolybdic acid spray followed by gentle heating, which will reveal lipid spots as dark blue-green areas on a yellow-green background.
-
Analysis: The purity is assessed by comparing the intensity of the main CHS-Tris spot to any secondary spots. The retention factor (Rf) of the spots should be compared to the standards to identify potential impurities.
HPLC provides a more quantitative and sensitive assessment of purity. An HPLC-UV method has been developed for the simultaneous determination of cholesteryl-hemisuccinate and cholesterol in nanoliposomes.[1][2]
Experimental Protocol: HPLC Analysis
-
Instrumentation: An HPLC system equipped with a UV detector is required.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase: An isocratic mobile phase consisting of Ethanol:Acetonitrile:Water (60:30:10, v/v/v) with 0.1% Trifluoroacetic Acid (TFA) can be used.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Dissolve the CHS-Tris sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Standard Preparation: Prepare a standard solution of cholesterol in the mobile phase.
-
Injection Volume: 20 µL.
-
Analysis: The purity of CHS-Tris is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention times of any minor peaks can be compared to the cholesterol standard to confirm its presence as an impurity.
Performance Comparison: this compound vs. Alternatives
In drug delivery applications, particularly in liposome (B1194612) formulations, CHS-Tris is often used to impart stability and pH-sensitivity. Its performance is best evaluated by comparing it to its parent molecule, cholesterol, and other derivatives.
Cholesteryl Hemisuccinate vs. Cholesterol in Liposome Stability
A key function of cholesterol and its derivatives in liposomes is to modulate membrane fluidity and stability. One study directly compared the effects of cholesteryl hemisuccinate (CHEMS) and cholesterol (CHOL) on the thermal properties of dipalmitoylphosphatidylcholine (DPPC) membranes using Differential Scanning Calorimetry (DSC).[3]
Table 2: Comparison of Membrane Stabilization Effects of CHEMS and Cholesterol on DPPC Liposomes [3]
| Parameter | Effect of Cholesterol (CHOL) | Effect of Cholesteryl Hemisuccinate (CHEMS) | Conclusion |
| Transition Temperature (Tm) | Slight decrease | Slight decrease | Both compounds slightly lower the main phase transition temperature of DPPC membranes. |
| Enthalpy of Transition (ΔH) | Marked decrease | More significant decrease than CHOL | CHEMS is more effective than cholesterol at decreasing the transition enthalpy, indicating a greater ability to increase membrane stability and order.[3] |
These results suggest that the succinate headgroup of CHEMS, in addition to the sterol backbone, contributes to a more pronounced ordering effect on the phospholipid bilayers, leading to enhanced stability.[3]
Alternatives to this compound
While CHS-Tris is a widely used excipient, other cholesterol derivatives and even non-cholesterol alternatives can be considered depending on the specific application requirements.
-
Cholesterol: The natural and most common choice for liposome stabilization. It is less expensive than CHS-Tris but lacks the pH-sensitive properties conferred by the hemisuccinate moiety.
-
Cholesteryl Hemisuccinate (Acid Form): This form requires solubilization in an alkaline buffer. The tris salt form offers the convenience of being more readily dispersible in aqueous solutions.
-
Other Cholesterol Esters: Various other esters of cholesterol exist and can be explored for specific formulation needs, though they are less common in commercial drug delivery systems.
-
β-Sitosterol: A phytosterol that has been investigated as a cholesterol substitute in liposomes. Some studies suggest it can offer comparable or even improved stability in certain formulations.[4]
-
Fatty Alcohols: Long-chain fatty alcohols have been explored as alternatives to cholesterol for stabilizing liposome bilayers.
The choice of stabilizer will ultimately depend on the desired physicochemical properties of the final formulation, such as stability, drug release profile, and in vivo performance.
Visualizing Experimental Workflows and Concepts
To aid in understanding the experimental processes and conceptual frameworks, the following diagrams have been generated using Graphviz.
Purity Assessment Workflow
References
- 1. Determination of Cholesterol and its Derivatives in Nanoliposomes as Drug Delivery Conveyances by HPLC-UV: A Simple, Accurate and Cost-Effective Method Development and Validation Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. [Cholesteryl hemisuccinate as liposomal membrane stabilizer and its use in the preparation of saikosaponin-D liposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Biophysical Characterization of Proteins in Cholesteryl Hemisuccinate Tris Salt (CHS) Micelles
For Researchers, Scientists, and Drug Development Professionals
The solubilization and stabilization of membrane proteins are critical hurdles in their biophysical characterization and structural determination. Cholesteryl hemisuccinate (CHS), a cholesterol analog, has emerged as a key additive in detergent micelles, significantly enhancing the stability and functional integrity of various membrane proteins, particularly G protein-coupled receptors (GPCRs). This guide provides a comprehensive comparison of the biophysical properties of proteins within CHS-containing micelles versus other detergent systems, supported by experimental data and detailed protocols.
The Unique Properties of CHS-Containing Micelles
CHS is frequently used in conjunction with other detergents, most notably n-dodecyl-β-D-maltoside (DDM), to create a membrane-mimetic environment that better preserves the native structure and function of membrane proteins.[1][2] The addition of CHS to detergent solutions is crucial for many eukaryotic membrane proteins that require a cholesterol-rich environment for stability.[2]
The stabilizing effect of CHS is attributed to two primary factors:
-
Modulation of Micelle Morphology: CHS induces a change in the architecture of detergent micelles. For instance, in DDM micelles, CHS promotes the formation of a bicelle-like structure.[3] This creates a more planar, membrane-like hydrophobic core that provides a more native environment for embedded proteins.[3]
-
Specific Molecular Interactions: As a cholesterol analog, CHS can directly interact with cholesterol-binding sites on membrane proteins, contributing to their conformational stability.[3]
Comparative Data on Micelle Properties and Protein Stability
The inclusion of CHS in detergent micelles leads to measurable changes in their physical characteristics and a significant improvement in the thermal stability of solubilized proteins.
Table 1: Influence of CHS on the Hydrodynamic Radius (Rh) of DDM Micelles
| Detergent Composition | Hydrodynamic Radius (Rh) in Å | Reference |
| 5 mM DDM | 35 | [3] |
| 5 mM DDM + 0.2:1 CHS:DDM ratio | Significant increase, leading to a bicelle-like structure | [3] |
Data from Dynamic Light Scattering (DLS) experiments.
Table 2: Effect of CHS on the Thermal Stability (Tm) of the NOP Receptor (ORL-1)
| Detergent Composition | Thermal Transition Temperature (Tm) in °C | Reference |
| DDM only | ~30 | [3] |
| DDM + CHS (0.1:1 ratio) | ~40 | [3] |
| DDM + CHS (0.2:1 ratio) | ~42 | [3] |
Data from thermal stability assays.
Table 3: Correlation Between CHS Monomers per Micelle and hA2aR Activity
| Molar Ratio (δ) of CHAPS/CHS to DDM | Number of CHS Monomers per Micelle (NCHS) | hA2aR Ligand Binding Activity | Reference |
| 0 | 0 | Lost | [4] |
| 0.55 | ~12 | Maximum | [4] |
Data from Small-Angle Neutron Scattering (SANS) and radioligand binding assays. This table demonstrates a strong correlation between the number of CHS molecules in the micelle and the functional activity of the human adenosine (B11128) A2a receptor.[4]
Comparison with Alternative Detergents
While CHS-containing micelles offer significant advantages, a variety of other detergents are used for membrane protein research. The choice of detergent is highly protein-dependent.
Table 4: Comparison of Properties of Common Detergents
| Detergent | Critical Micelle Concentration (CMC) | Micelle Size (Approx. Dh) | Key Characteristics & Comparison to CHS-DDM | Reference |
| DDM (n-dodecyl-β-D-maltoside) | 0.15 mM | ~6.8 nm | Gentle, widely used. Often requires CHS for fragile proteins.[1][5] | [1][5] |
| LMNG (Lauryl Maltose Neopentyl Glycol) | Very low | Larger than DDM | Can be more stabilizing than DDM for some proteins due to its two hydrophobic tails. Often used with CHS.[1][2] | [1][2] |
| OG (Octyl-beta-glycoside) | ~20 mM | Smaller than DDM | Harsher on sensitive proteins like GPCRs; high CMC is a drawback.[1] | [1] |
| GDN (Glyco-diosgenin) | ~18 µM | - | A steroid-based detergent that can be more effective than DDM in preserving receptor activity long-term.[6] | [6] |
| CHOBIMALT | 3-4 µM | ~210 kDa | A cholesterol-based detergent that, when added to other micelles, can enhance thermal stability.[7] | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible biophysical characterization.
Protocol 1: Preparation of CHS-Containing Detergent Stock Solutions
This protocol is adapted from a method for solubilizing 2% (w/v) CHS in a 10% (w/v) detergent stock solution.[8]
Materials:
-
n-dodecyl-β-D-maltopyranoside (DDM)
-
Cholesteryl hemisuccinate (CHS)
-
1M Tris buffer, pH 8.0
-
Probe sonicator
-
50 mL conical tubes
-
Rotator
Procedure:
-
In a 50 mL conical tube, add 30 mL of water.
-
Add 10 mL of 1M Tris pH 8.0 stock for a final buffer concentration of 200 mM.
-
Add 5g of dry DDM to the tube and mix using a rotator until the detergent is fully dissolved.
-
Add 1g of CHS to the detergent solution.
-
Sonicate the solution continuously until it becomes hot to the touch and translucent.
-
Adjust the final volume to 50 mL with water.
-
Place the tube on a rotator at room temperature until the solution becomes transparent.
-
Cool the solution to 4°C on ice before use.
Protocol 2: Determination of Micelle Size by Dynamic Light Scattering (DLS)
DLS is used to measure the hydrodynamic radius (Rh) of detergent micelles.
Procedure:
-
Prepare detergent solutions (e.g., 5 mM DDM with and without CHS) in a suitable buffer (e.g., 150 mM NaCl, 50 mM TRIS, pH 8.0).[3]
-
Filter the solutions through a 0.2 µm filter to remove dust and aggregates.[5]
-
Place the sample in a DLS instrument.
-
Acquire scattering data and calculate the hydrodynamic diameter (Dh) or radius (Rh) using the Stokes-Einstein relation.[5]
Protocol 3: Small-Angle X-ray Scattering (SAXS) for Micelle Morphology
SAXS provides detailed information about the shape and size of micelles in solution.
Procedure:
-
Prepare detergent samples at a constant concentration (e.g., 5 mM DDM with varying CHS ratios) in a buffer such as 150 mM NaCl, 50 mM TRIS, pH 8.0.[3]
-
Inject the sample into a capillary for data collection using an automated liquid handler.[3]
-
Expose the sample to a calibrated X-ray beam (e.g., 11 KeV).[3]
-
Collect scattering data using a detector positioned at a set distance (e.g., 2 m).[3]
-
Analyze the scattering data using appropriate models (e.g., a two-shell ellipsoid model) to determine parameters of micelle morphology.[3]
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of key experimental procedures.
References
- 1. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 2. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 3. GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Morphology and Composition of Cholesterol-Rich Micellar Nanostructures Determine Transmembrane Protein (GPCR) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytically Cleavable Detergent for Membrane Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Steroid-based amphiphiles for membrane protein study: Importance of alkyl spacer for protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CHOBIMALT: A Cholesterol-Based Detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commonfund.nih.gov [commonfund.nih.gov]
Validating Protein Function: A Comparative Guide to Functional Assays Post-Solubilization with CHS
For researchers, scientists, and drug development professionals, the successful solubilization of membrane proteins is a critical first step. However, ensuring that the protein retains its native structure and activity is paramount for downstream applications. Cholesteryl hemisuccinate (CHS) is a widely used cholesterol mimetic that, when added to detergents, often enhances the stability and functionality of solubilized membrane proteins, particularly G protein-coupled receptors (GPCRs) and ion channels.[1] This guide provides a comparative overview of functional assays to validate protein activity after solubilization with CHS-containing detergents, presenting experimental data and detailed protocols to inform your research.
The Critical Role of CHS in Stabilizing Membrane Proteins
Membrane proteins are notoriously unstable when removed from their native lipid bilayer environment. Detergents are required to solubilize these proteins, but they can also be harsh and lead to denaturation and loss of function. CHS is frequently used in conjunction with detergents like n-dodecyl-β-D-maltoside (DDM) and lauryl maltose (B56501) neopentyl glycol (LMNG) to create a more native-like environment for the solubilized protein.[2][3] This combination can lead to increased thermostability and retention of functional activity.[1][3] The stabilizing effect of CHS is attributed to its ability to mimic cholesterol interactions with the protein and to induce a more bicelle-like architecture in the detergent micelles.[1]
Comparative Analysis of Solubilization Strategies
The choice of solubilization agent is critical and protein-dependent. While CHS-containing detergents are highly effective for many proteins, other alternatives like detergent-free systems (e.g., styrene-maleic acid lipid particles or SMALPs) are also gaining traction. Below is a summary of comparative data on protein stability and function using different solubilization methods.
Thermostability Comparison
Thermostability is often used as a proxy for the structural integrity of a solubilized protein. A higher melting temperature (Tm) generally indicates a more stable protein.
| Protein | Solubilization Condition | Melting Temperature (Tm) (°C) | Reference |
| Opiate Receptor-Like 1 (ORL-1) | DDM | ~45 | [1] |
| DDM + CHS (0.2:1 ratio) | ~60 | [1] | |
| Adenosine A2a Receptor (WT) | DDM | Not specified, but lower than LMNG | [3] |
| LMNG | 11°C higher than in DDM | [3] | |
| Neurotensin Receptor 1 (enNTS1) | DM | 35.9 ± 0.2 | [4] |
| DDM | 57.7 ± 0.4 | [4] | |
| LMNG | 74.4 ± 0.4 | [4] |
Functional Activity Comparison
Direct measurement of protein activity provides the most conclusive evidence of its functional state post-solubilization.
| Protein | Solubilization Condition | Assay Type | Key Finding | Reference |
| Adenosine A2a Receptor (A2aR) | DDM + CHS | Fluorescence-Detection Size-Exclusion Chromatography (FSEC) | Highest ratio of monomer to aggregate peak signal | [2] |
| SMA (SMALP) | FSEC | Lower monomer to aggregate ratio compared to DDM + CHS | [2] | |
| Sphingosine-1-Phosphate Receptor 1 (S1P1R) | DDM + CHS | FSEC | Good solubilization and monodispersity | [5] |
| SMA (SMALP) | FSEC | Best solubilization and monodispersity | [5] | |
| Neurotensin Receptor 1 (enNTS1) | DM | Biolayer Interferometry (Ligand Binding) | Kd = 13.7 ± 3.3 nM | [4] |
| DDM | Biolayer Interferometry (Ligand Binding) | Kd = 35.9 ± 5.1 nM | [4] | |
| LMNG | Biolayer Interferometry (Ligand Binding) | Kd = 94.9 ± 26 nM | [4] |
Experimental Workflows and Logical Relationships
The process of solubilizing a membrane protein and validating its function involves a series of logical steps. The following diagram illustrates a typical workflow.
Key Functional Assays
The choice of functional assay depends on the type of protein being studied. Here, we detail common assays for two major classes of membrane proteins: GPCRs and ion channels.
G Protein-Coupled Receptors (GPCRs)
GPCRs are a large family of receptors that sense molecules outside the cell and activate internal signal transduction pathways.
Signaling Pathway Example: β2-Adrenergic Receptor
The β2-adrenergic receptor is a classic example of a GPCR whose stability is enhanced by CHS. Upon agonist binding, it couples to a stimulatory G protein (Gs), which activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).
1. Radioligand Binding Assay
This assay measures the interaction of a radiolabeled ligand with its receptor to determine the receptor's affinity (Kd) and the concentration of binding sites (Bmax).[6][7]
Experimental Protocol
-
Membrane Preparation or Solubilization: Start with membrane preparations expressing the GPCR of interest or with the purified receptor solubilized in a CHS-containing detergent buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% DDM, 0.02% CHS, pH 7.5).
-
Incubation: In a 96-well plate, incubate a fixed amount of the receptor preparation with increasing concentrations of a radiolabeled ligand (e.g., [3H]-dihydroalprenolol for the β2-adrenergic receptor).
-
Determination of Non-Specific Binding: In a parallel set of wells, include a high concentration of an unlabeled competitor to saturate the specific binding sites.
-
Equilibration: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filters will trap the receptor-ligand complexes.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding versus the radioligand concentration and fit the data to a saturation binding curve to determine Kd and Bmax.
Ion Channels
Ion channels are pore-forming membrane proteins that allow ions to pass through the channel pore. Their function is characterized by their ion selectivity and gating properties.
Gating Mechanism
Ion channels transition between closed, open, and inactivated states in response to stimuli such as changes in membrane voltage or the binding of a ligand.
1. Liposome (B1194612) Reconstitution and Ion Flux Assay
This assay involves reconstituting the purified ion channel into artificial lipid vesicles (liposomes) and measuring the movement of ions across the liposome membrane.[8][9][10][11][12]
Experimental Protocol
-
Liposome Preparation: Prepare a lipid mixture (e.g., 3:1 POPE:POPG) and dry it to a thin film. Rehydrate the film in the desired internal buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4) to form multilamellar vesicles. Unilamellar vesicles can be formed by sonication or extrusion.
-
Solubilization of Liposomes: Add a detergent (e.g., C12E8) to the liposome suspension to the point of complete solubilization.
-
Reconstitution: Mix the purified ion channel (solubilized in a CHS-containing detergent) with the solubilized liposomes at a desired protein-to-lipid ratio (e.g., 1:500 w/w).
-
Detergent Removal: Remove the detergent slowly to allow the formation of proteoliposomes. This can be achieved by dialysis, gel filtration, or the addition of Bio-Beads.
-
Ion Gradient Establishment: Exchange the external buffer with a buffer containing a different ion concentration to create an ion gradient across the liposome membrane.
-
Flux Measurement: Initiate ion flux by adding an activating ligand or changing the membrane potential. Monitor the change in ion concentration inside or outside the liposomes over time using ion-selective electrodes, radioisotopes (e.g., 86Rb+ for K+ channels), or fluorescent indicators.
-
Data Analysis: Calculate the initial rate of ion flux to determine the channel activity.
2. Electrophysiology (Planar Lipid Bilayer)
For a more detailed analysis of single-channel properties, purified ion channels can be incorporated into a planar lipid bilayer, and their electrical activity can be recorded.
Experimental Protocol
-
Bilayer Formation: Form a lipid bilayer across a small aperture separating two aqueous compartments (cis and trans).
-
Proteoliposome Fusion: Add the proteoliposomes containing the ion channel to the cis chamber. Fusion of the proteoliposomes with the planar bilayer will incorporate the channels into the membrane.
-
Recording: Apply a voltage across the bilayer using electrodes and record the resulting current using a patch-clamp amplifier.
-
Data Analysis: Analyze the current traces to determine single-channel conductance, open probability, and gating kinetics.
Conclusion
The addition of CHS to detergent solutions is a valuable strategy for stabilizing membrane proteins and preserving their function after solubilization. However, the optimal solubilization conditions are protein-specific and must be determined empirically. The functional assays described in this guide, from radioligand binding for GPCRs to ion flux and electrophysiology for ion channels, provide robust methods to validate the activity of your solubilized protein. By carefully selecting the appropriate assay and optimizing the experimental conditions, researchers can be confident in the functional integrity of their purified membrane proteins, paving the way for successful downstream applications in structural biology and drug discovery.
References
- 1. GPCR stabilization using the bicelle-like architecture of mixed sterol-detergent micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How Do Branched Detergents Stabilize GPCRs in Micelles? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Reconstitution of Proteoliposomes for Phospholipid Scrambling and Nonselective Channel Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d.docksci.com [d.docksci.com]
- 10. Correlating ion channel structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Cholesteryl Hemisuccinate Tris Salt: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the proper disposal of Cholesteryl hemisuccinate tris salt, a common detergent used in membrane protein solubilization. While not classified as a hazardous substance, adherence to proper disposal protocols is necessary to maintain a safe laboratory environment and ensure regulatory compliance.
Immediate Safety and Handling Information
Before handling this compound, it is crucial to be familiar with its safety profile. Although it is not considered a hazardous substance or mixture, appropriate personal protective equipment (PPE) should always be worn.[1][2]
| Safety Consideration | Recommended Action |
| Eye Contact | May cause eye irritation. Wear chemical splash goggles.[1] |
| Skin Contact | Prolonged contact may cause irritation. Wear protective gloves and a lab coat.[1][2] |
| Inhalation | Excessive dust may cause irritation. Handle in a well-ventilated area or with a NIOSH-approved respirator for nuisance dust.[1][2] |
| Ingestion | May be harmful if swallowed. Practice good industrial hygiene and wash hands thoroughly after handling.[1] |
| Fire Hazard | Not considered a fire hazard. Use extinguishing media suitable for the surrounding fire.[1][2] |
| Storage | Store in a cool, dry place at -20°C in a well-closed, light-resistant container.[3][4] |
Step-by-Step Disposal Procedures
The following procedures provide a clear workflow for the disposal of this compound, from small, residual amounts to larger, unused quantities.
Phase 1: Decontamination of Laboratory Equipment
Proper decontamination of labware and equipment is essential to prevent cross-contamination.
Experimental Protocol for Decontamination:
-
Initial Removal: Physically remove as much of the solid this compound residue as possible from glassware, spatulas, and other equipment.
-
Washing: Wash the equipment thoroughly with warm soapy water.[3][5] A standard laboratory detergent is sufficient. For stubborn residues, a soft brush may be used.
-
Rinsing: Rinse the equipment multiple times with tap water, followed by a final rinse with deionized water to remove any detergent residue.[6]
-
Drying: Allow the equipment to air dry completely or use a drying oven if appropriate for the specific labware.
-
Disposal of Cleaning Materials: Paper towels, wipes, and gloves used during the decontamination process can be disposed of in the regular laboratory trash, provided they are not contaminated with any hazardous substances.
Phase 2: Disposal of Unused or Waste this compound
While not classified as hazardous, it is imperative not to dispose of this compound down the drain or in waterways.[1] The appropriate disposal method depends on the quantity and the form of the waste.
For Small Quantities (Residual amounts, e.g., from weighing paper):
-
Collection: Carefully collect any residual powder.
-
Disposal: For trace amounts, the collection material (e.g., weighing paper) can typically be disposed of in the general laboratory trash.
For Larger Quantities (Unused or expired product):
-
Waste Identification: Label the container clearly as "Non-hazardous waste: this compound" for disposal.
-
Segregation: Keep the waste segregated from hazardous chemical waste streams to avoid unnecessary disposal costs and complications.
-
Consult Institutional Guidelines: Before proceeding, always consult your institution's Environmental Health & Safety (EHS) office or refer to your laboratory's specific waste management plan. Disposal regulations can vary.
-
Disposal as Solid Waste: As a non-hazardous solid, this compound can often be disposed of in the regular solid waste stream that goes to a sanitary landfill.[1] However, it should be placed in a sealed, clearly labeled container to prevent accidental exposure to custodial staff. Do not place open containers of chemicals in laboratory trash cans.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures and consulting with your institutional safety office, you can ensure the safe and compliant disposal of this compound, contributing to a safer research environment.
References
- 1. sfasu.edu [sfasu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. cmich.edu [cmich.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 6. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
Comprehensive Safety and Handling Guide for Cholesteryl Hemisuccinate Tris Salt
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of Cholesteryl hemisuccinate tris salt (CHS). Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and maintaining experimental integrity. This compound is intended for research use only.[1]
Hazard Identification and Classification
While this compound is not classified as a hazardous substance under all regulations, its toxicological properties have not been exhaustively studied.[2][3] Therefore, it should be handled with a standard of care appropriate for laboratory chemicals with unknown long-term effects. Potential hazards are summarized below.
| Hazard Type | Description |
| Acute Toxicity | May be harmful by inhalation, ingestion, or skin absorption.[2][3] |
| Irritation | May cause irritation to the eyes, skin, and respiratory tract.[2][3] |
| Combustibility | Emits toxic fumes, including carbon oxides, under fire conditions.[2][3] |
| Reactivity | Incompatible with excess exposure to heat, light, and air.[2] |
Personal Protective Equipment (PPE)
The consistent use of appropriate PPE is mandatory to prevent accidental exposure. The following table outlines the minimum recommended PPE for handling this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid | Safety glasses with side shields or chemical splash goggles.[3] | Disposable, chemical-resistant gloves (e.g., nitrile).[2][3] | Laboratory coat.[3] | Work in a chemical fume hood. If not feasible, a NIOSH-approved respirator for nuisance dust is recommended.[2][3] |
| Preparing Solutions | Chemical splash goggles. | Disposable, chemical-resistant gloves (e.g., nitrile).[2][3] | Laboratory coat.[3] | Work in a chemical fume hood or a well-ventilated area.[2][3] |
| Handling Spills | Chemical splash goggles. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or coveralls and boots as needed.[3] | NIOSH-approved respirator with appropriate cartridges.[3] |
Procedural Handling and Storage Plan
A systematic approach to handling is essential from receipt to disposal.
Step 1: Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Verify that the product label matches the order information.
-
Storage: Store the compound in a tightly sealed, light-resistant container in a cool, dry place.[2] The recommended storage temperature is -20°C.
Step 2: Preparation and Weighing
-
Ventilation: Always handle this compound within a certified chemical fume hood or a well-ventilated laboratory area to minimize inhalation exposure.[2][3]
-
Avoid Dust: When handling the solid powder, use care to avoid generating dust.[2] Use spatulas and weigh paper gently.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][3] Avoid eating, drinking, or smoking in the work area.[3]
Step 3: Dissolution
-
Solvent Addition: When preparing solutions, add the solid to the solvent slowly to prevent splashing. This compound can be dissolved in methanol (B129727) (10 mg/ml) to yield a clear, colorless solution.
-
Labeling: Clearly label all solutions with the chemical name, concentration, date, and your initials.
Emergency and First-Aid Procedures
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Type | First-Aid Protocol |
| Skin Contact | Immediately remove contaminated clothing.[2] Wash the affected area with plenty of soap and water.[2][3] Seek medical attention if irritation develops or persists.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Seek immediate medical attention.[2][3] |
| Inhalation | Move the victim to fresh air.[2][3] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[3] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2][3] Drink plenty of water and seek immediate medical attention.[3] |
| Accidental Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection.[3] Carefully sweep or vacuum the solid material into a sealed, labeled container for disposal, avoiding dust generation.[2] Wash the spill area thoroughly with soap and water.[2] |
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves, empty vials) in a clearly labeled, sealed chemical waste container.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.
Workflow Visualization
The following diagram illustrates the standard operational workflow for safely handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
